molecular formula C9H9FO3 B156069 Ethyl 4-fluoro-2-hydroxybenzoate CAS No. 1737-21-9

Ethyl 4-fluoro-2-hydroxybenzoate

Cat. No.: B156069
CAS No.: 1737-21-9
M. Wt: 184.16 g/mol
InChI Key: SXNJTQFUPJOBMO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-hydroxybenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJTQFUPJOBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625992
Record name Ethyl 4-fluoro-2-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-21-9
Record name Ethyl 4-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-fluoro-2-hydroxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Ethyl 4-fluoro-2-hydroxybenzoate, a fluorinated derivative of the ubiquitous salicylate structure, represents a key building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development.

Chemical Structure and CAS Number

This compound is an organic compound with the chemical formula C₉H₉FO₃. It is structurally characterized by a benzene ring substituted with a fluorine atom at the C4 position, a hydroxyl group at the C2 position, and an ethyl ester at the C1 position.

Chemical Structure:

CAS Number: 1737-21-9

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not extensively published, the following table provides key properties, including some estimated values based on closely related compounds.

PropertyValueSource
Molecular Weight 184.17 g/mol
Appearance White to off-white solidGeneral observation
Melting Point Not definitively reported; likely similar to related benzoates.
Boiling Point Not definitively reported; likely similar to related benzoates.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol and methanol.General knowledge

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its carboxylic acid precursor, 4-fluoro-2-hydroxybenzoic acid, with ethanol in the presence of an acid catalyst.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 4-fluoro-2-hydroxybenzoic acid Reaction Fischer Esterification (Reflux) Precursor->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a high-purity product.

Role in Drug Discovery and Development

The introduction of a fluorine atom onto the benzene ring of the 2-hydroxybenzoate scaffold can significantly alter its biological properties. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group and modulate the molecule's interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo stability of drug candidates.

While specific, widespread applications of this compound are not extensively documented in publicly available literature, its structural motif is of significant interest to medicinal chemists for several reasons:

  • Scaffold for Novel Analgesics and Anti-inflammatory Agents: Salicylates are well-known for their analgesic and anti-inflammatory properties. The fluorinated analogue provides a template for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles. The synthesis of novel 4'-fluoro-2'-hydroxy-chalcone derivatives, which have shown antioxidant, anti-inflammatory, and analgesic activities, highlights the utility of related fluorinated hydroxyaromatic compounds as starting materials.[1]

  • Intermediate for Enzyme Inhibitors: The hydroxybenzoic acid framework is present in numerous enzyme inhibitors. For instance, ethyl-3,4-dihydroxybenzoate has been identified as an inhibitor of prolyl hydroxylases.[2][3] The fluorinated analogue, this compound, serves as a valuable starting material for the synthesis of novel enzyme inhibitors where the fluorine atom can enhance binding affinity or selectivity. For example, derivatives of fluorinated benzoic acids have been explored as inhibitors of biotin carboxylase, a key enzyme in fatty acid synthesis, presenting a potential new class of antibiotics.[4]

  • Building Block for Bioactive Compounds: The ester and hydroxyl groups of this compound offer versatile handles for further chemical modifications, allowing for the construction of more complex molecules with diverse biological activities. Research into 4-hydroxybenzene acrylic acid derivatives has demonstrated that esterification of the carboxyl group can contribute to significant anti-inflammatory activity.[5]

Logical Relationship Diagram

Logical_Relationship Start This compound Scaffold Core Scaffold Start->Scaffold Modification Chemical Modification (Ester/Hydroxyl Groups) Scaffold->Modification Derivatives Novel Derivatives Modification->Derivatives Activity Enhanced Biological Activity Derivatives->Activity Properties Improved Pharmacokinetics Derivatives->Properties

Caption: Role of this compound in generating novel bioactive derivatives.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via Fischer esterification makes it an accessible starting material for research and development. The strategic placement of the fluorine atom on the salicylate scaffold offers a promising avenue for the design of new drugs with enhanced pharmacological properties, particularly in the areas of anti-inflammatory, analgesic, and antimicrobial agents. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL not available)
  • Ethyl 4-hydroxybenzoate solubility. Sigma-Aldrich. (URL not available)
  • Ethyl fluoroacetate. PubChem. (URL: [Link])

  • Ethyl 4-fluoro-3-nitrobenzoate. PubChem. (URL: [Link])

  • Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. (URL: [Link])

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. (URL: [Link])

  • Ethylparaben. PubChem. (URL: [Link])

  • 4-Fluoro-2-hydroxybenzaldehyde. PubChem. (URL: [Link])

  • E 214 (ETHYL P-HYDROXYBENZOATE). Ataman Kimya. (URL: [Link])

  • A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha. PubMed. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. PubMed. (URL: [Link])

  • Synthesis and biological evaluation of some stilbene derivatives. ResearchGate. (URL: [Link])

  • Ethylparaben. Wikipedia. (URL: [Link])

  • The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma. PubMed. (URL: [Link])

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-fluoro-2-hydroxybenzoate (CAS No. 1737-21-9) is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. As with any compound intended for high-value applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While comprehensive experimental spectra for this specific compound are not widely available in public repositories, this document leverages data from closely related analogs and fundamental spectroscopic principles to provide a robust and predictive guide for researchers.

The structural features of this compound—a phenolic hydroxyl group, an ethyl ester, and a fluorine atom on a benzene ring—each impart a unique signature on its spectra. Understanding these contributions is key to interpreting the data correctly. This guide will dissect the expected spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic protons.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is defined by three key features: chemical shift (δ), integration, and signal splitting (multiplicity). The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine and ester groups will create a distinct pattern in the aromatic region.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH~10.5 - 11.5Singlet (broad)1H-
H-6~7.7 - 7.9Doublet1HJ(H-H) ≈ 8.5-9.0
H-3~6.6 - 6.8Doublet of Doublets1HJ(H-F) ≈ 10-12, J(H-H) ≈ 2.5
H-5~6.5 - 6.7Doublet of Doublets1HJ(H-H) ≈ 8.5-9.0, J(H-H) ≈ 2.5
-OCH₂CH₃~4.3 - 4.5Quartet2HJ(H-H) ≈ 7.1
-OCH₂CH₃~1.3 - 1.5Triplet3HJ(H-H) ≈ 7.1

Interpretation:

  • Hydroxyl Proton (-OH): The phenolic proton is expected to be significantly deshielded and appear as a broad singlet far downfield. Its exact position is highly dependent on concentration and solvent due to hydrogen bonding.

  • Aromatic Protons (H-3, H-5, H-6): The aromatic region will show three distinct signals.

    • H-6: This proton is ortho to the electron-withdrawing ester group, causing it to be the most deshielded of the aromatic protons. It will appear as a simple doublet, split by H-5.

    • H-3: This proton is ortho to the hydroxyl group and meta to the ester. It experiences coupling to both the adjacent H-5 and the fluorine atom at C-4. This will result in a doublet of doublets. The larger coupling constant will be from the through-bond coupling to the fluorine atom.

    • H-5: This proton is ortho to the fluorine atom and meta to both the hydroxyl and ester groups. It will be split by both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.

  • Ethyl Group Protons (-OCH₂CH₃): The ethyl ester will give rise to two signals. A quartet for the methylene (-CH₂-) protons, split by the three adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, split by the two adjacent methylene protons.[1]

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168 - 172
C-2 (-OH)~160 - 164 (d, J(C-F) ≈ 10-15 Hz)
C-4 (-F)~163 - 167 (d, J(C-F) ≈ 250-260 Hz)
C-6~130 - 133
C-1~108 - 112 (d, J(C-F) ≈ 2-4 Hz)
C-5~107 - 111 (d, J(C-F) ≈ 20-25 Hz)
C-3~103 - 107 (d, J(C-F) ≈ 20-25 Hz)
-OCH₂CH₃~61 - 63
-OCH₂CH₃~14 - 15

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the far downfield end of the spectrum, typical for this functional group.[2]

  • Aromatic Carbons:

    • C-4 (ipso-F): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of around 250-260 Hz, appearing as a doublet. It will be significantly deshielded due to the electronegativity of fluorine.

    • C-2 (ipso-OH): The carbon bearing the hydroxyl group will also be strongly deshielded. It is expected to show a smaller two-bond coupling to fluorine (²JCF).

    • C-3 and C-5: These carbons, ortho to the fluorine atom, will exhibit coupling constants (²JCF) in the range of 20-25 Hz.[3]

    • C-1 and C-6: The remaining aromatic carbons will also be influenced by the substituents, with C-1 showing a small three-bond C-F coupling. The University of Wisconsin's collection of NMR data provides extensive reference tables for predicting such shifts.[4]

  • Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon will be observed around 61-63 ppm, while the methyl carbon will be found in the upfield region around 14-15 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Phenol O-HStretch (H-bonded)3200 - 3500Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2980Medium
Ester C=OStretch1680 - 1700Strong, Sharp
Aromatic C=CStretch1580 - 1620 & 1450 - 1500Medium-Strong
C-OStretch (Ester & Phenol)1200 - 1300Strong
C-FStretch1100 - 1250Strong

Interpretation:

  • O-H Stretch: A prominent, broad absorption band in the 3200-3500 cm⁻¹ region is a clear indicator of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.[5]

  • C=O Stretch: A very strong and sharp absorption around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group shifts this absorption to a lower wavenumber compared to a simple aliphatic ester (typically ~1735 cm⁻¹).[6][7]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.[7]

  • C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O stretching vibrations of the ester and phenol groups, as well as the C-F stretch. These bands often overlap, but their presence in the 1100-1300 cm⁻¹ range is a key diagnostic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for small molecules.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also provides a purity profile.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Fragmentation

Ionm/zIdentity
[M]⁺•184Molecular Ion
[M - C₂H₅O]⁺139Loss of ethoxy radical
[M - C₂H₄]⁺•156McLafferty rearrangement, loss of ethylene
[M - C₂H₅O - CO]⁺111Loss of CO from the benzoyl cation

Interpretation:

The molecular weight of this compound is 184.16 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺•) at m/z = 184.

The primary fragmentation pathways for ethyl benzoates are well-established:

  • Loss of an Ethoxy Radical: The most common fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃, mass 45), resulting in a highly stable fluorinated hydroxybenzoyl cation at m/z 139 . This is often the base peak in the spectrum.[9]

  • Loss of Ethylene: A McLafferty rearrangement can occur, leading to the loss of a neutral ethylene molecule (C₂H₄, mass 28) and the formation of a radical cation of 4-fluoro-2-hydroxybenzoic acid at m/z 156 .[9]

  • Decarbonylation: The benzoyl cation (m/z 139) can further lose a molecule of carbon monoxide (CO, mass 28) to form a fluorinated hydroxyphenyl cation at m/z 111 .

The presence of the fluorine atom makes the corresponding fragment ions 18 mass units heavier than their non-fluorinated analogs (e.g., the base peak for ethyl 4-hydroxybenzoate is m/z 121).[10]

Visualizations

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output & Analysis Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Analysis MS Mass Spectrometry (EI-MS) Sample->MS Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion Interpretation IR_Data->Conclusion Interpretation MS_Data->Conclusion Interpretation

Caption: General workflow for the structural elucidation of this compound.

Predicted EI-MS Fragmentation Pathway

G M [M]⁺• m/z = 184 M_minus_45 [M - C₂H₅O]⁺ m/z = 139 (Base Peak) M->M_minus_45 - •OCH₂CH₃ M_minus_28 [M - C₂H₄]⁺• m/z = 156 M->M_minus_28 - C₂H₄ M_minus_73 [M - C₂H₅O - CO]⁺ m/z = 111 M_minus_45->M_minus_73 - CO

Caption: Key fragmentation steps for this compound in EI-MS.

References

  • Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Fragmentation Processes. Retrieved from [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]

  • Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2372-2374. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Smith, L. J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 4-fluoro-2-hydroxybenzoate, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate a deeper understanding and effective application of this compound in a laboratory and manufacturing setting.

Introduction: Physicochemical Profile of this compound

This compound is a fluorinated aromatic ester with a molecular structure that presents both opportunities and challenges in pharmaceutical development. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, impacting its metabolic stability, binding affinity, and bioavailability[1][2][3]. The hydroxyl and ethyl ester functional groups are key determinants of its solubility and are also the primary sites of potential degradation. A thorough understanding of these characteristics is paramount for formulation development, ensuring drug product efficacy, safety, and shelf-life.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl 4-hydroxybenzoate (Ethylparaben)[4][5][6]Ethyl 2-hydroxybenzoate (Ethyl salicylate)[7]
CAS Number 1737-21-9120-47-8[5]118-61-6[7]
Molecular Formula C₉H₉FO₃C₉H₁₀O₃[5]C₉H₁₀O₃[7]
Molecular Weight 184.17 g/mol 166.17 g/mol [4]166.17 g/mol [7]
Appearance Solid (predicted)Small, colorless crystals or a white, crystalline powder[5]Clear liquid[7]
Predicted Solubility Sparingly soluble in water, soluble in organic solventsSparingly soluble in water, soluble in alcohol and ether[5]Sparingly soluble in water, but soluble in alcohol and ether[7]

Section 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation design[8][9][10]. The introduction of a fluorine atom to the aromatic ring of this compound is expected to increase its lipophilicity compared to its non-fluorinated counterpart, potentially leading to lower aqueous solubility[1][11].

Theoretical Considerations for Solubility

The aqueous solubility of this compound is governed by the interplay between the hydrophilic hydroxyl group and the lipophilic fluorinated benzene ring and ethyl ester group. The hydroxyl group can participate in hydrogen bonding with water, while the aromatic ring and ethyl chain contribute to hydrophobic interactions. The fluorine atom, being highly electronegative, can influence the acidity of the phenolic hydroxyl group, which in turn affects solubility at different pH values[2].

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a pharmaceutical context: thermodynamic and kinetic solubility.

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure[9][12]. The shake-flask method is the most reliable technique for its determination[12][13][14][15].

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments (e.g., in mg/mL or µg/mL).

Thermodynamic_Solubility_Workflow A Add excess compound to solvent B Equilibrate (shake at constant T) A->B 24-48h C Separate solid and liquid phases B->C Centrifuge/Filter D Quantify concentration in supernatant C->D HPLC-UV E Report thermodynamic solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer[16][17][18][19][20]. This method is often employed in early drug discovery for its high-throughput nature.

Protocol 2: Kinetic Solubility Determination

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: Dispense the DMSO stock solution into a 96-well plate and then add the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period (e.g., 1-2 hours) with shaking.

  • Analysis: Determine the concentration of the dissolved compound. This can be done directly in the plate using nephelometry (measuring light scattering from precipitated particles) or by analyzing the filtrate after passing through a filter plate using UV spectrophotometry or LC-MS[8][16][17].

Kinetic_Solubility_Workflow A Prepare DMSO stock solution B Dilute into aqueous buffer A->B 96-well plate C Incubate (shake at constant T) B->C 1-2h D Analyze dissolved concentration C->D Nephelometry/UV/LC-MS E Report kinetic solubility D->E

Caption: Workflow for kinetic solubility determination.

Section 2: Stability Profile and Forced Degradation Studies

Assessing the chemical stability of this compound is crucial for determining its shelf-life and ensuring the safety and efficacy of the final drug product. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Predicted Degradation Pathways

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding 4-fluoro-2-hydroxybenzoic acid and ethanol. The rate of hydrolysis can be influenced by pH and temperature[21][22][23][24][25].

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored degradation products[26][27][28][29][30].

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like a hydroxyl group, can be sensitive to light. The fluorine atom may also influence the photolytic degradation pathway[31][32][33][34][35].

Degradation_Pathways Parent This compound Hydrolysis_Product 4-fluoro-2-hydroxybenzoic acid + Ethanol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Products Oxidized derivatives Parent->Oxidation_Products Oxidation (e.g., H₂O₂) Photodegradation_Products Photolytic products Parent->Photodegradation_Products Photolysis (UV/Vis light)

Caption: Predicted degradation pathways.

Forced Degradation Study Design

A forced degradation study should be conducted to intentionally degrade the compound under various stress conditions.

Protocol 3: Forced Degradation Study

  • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants[36][37][38][39][40].

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp. to 60°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp. to 60°CUp to 7 days
Oxidation 3-30% H₂O₂Room TemperatureUp to 7 days
Thermal Dry Heat60°C - 100°CUp to 30 days
Photolytic UV/Visible LightAmbientAs per ICH Q1B

Section 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the most common and suitable technique for the analysis of this compound.

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10-20 µL

Mass Spectrometry (MS) for Structural Elucidation

For the identification of unknown degradation products, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool. The fragmentation pattern of the parent compound and its degradants can provide valuable structural information[36][40]. The presence of a fluorine atom will result in a characteristic isotopic pattern that can aid in identification.

Conclusion

This technical guide has outlined the key considerations for evaluating the solubility and stability of this compound. A thorough understanding and experimental determination of these properties are fundamental to the successful development of this compound into a safe, effective, and stable pharmaceutical product. The provided protocols offer a solid foundation for initiating these critical studies. It is imperative that all experimental work is conducted with careful consideration of the specific properties of the molecule and in accordance with relevant regulatory guidelines.

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An In-depth Technical Guide on Ethyl 4-fluoro-2-hydroxybenzoate: A Versatile Precursor in the Synthesis of Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 4-fluoro-2-hydroxybenzoate, focusing on its pivotal role as a versatile chemical intermediate in the development of sophisticated, biologically active molecules. For researchers, medicinal chemists, and drug development professionals, understanding the synthetic utility and strategic application of this fluorinated scaffold is paramount. This document moves beyond a simple cataloging of reactions to provide a deep dive into the causality behind synthetic choices and the mechanistic underpinnings of the final therapeutic agents.

Part 1: Foundational Insights into this compound

This compound is a fluorinated derivative of salicylic acid.[1] Its structure, featuring a fluorine atom, a hydroxyl group, and an ethyl ester on a benzene ring, makes it a valuable and versatile building block in medicinal chemistry. The strategic placement of the fluorine atom is of particular significance, as fluorine substitution is a widely employed strategy to enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability. While not typically a pharmacologically active agent in its own right, its true value lies in its capacity to serve as a foundational scaffold for the synthesis of complex therapeutic molecules.

Part 2: Case Study 1: Synthesis of Acoramidis, a Transthyretin Stabilizer

Acoramidis (formerly AG10) is a potent, orally bioavailable small molecule designed to stabilize the protein transthyretin (TTR).[2] This stabilization prevents the dissociation of the TTR tetramer into monomers, a key step in the pathogenesis of transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[2] The synthesis of Acoramidis provides an excellent case study to illustrate the utility of fluorinated hydroxybenzoic acid derivatives.

Mechanism of Action: Acoramidis

Transthyretin-mediated amyloidosis (ATTR) is characterized by the misfolding and aggregation of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, most notably the heart, causing cardiomyopathy (ATTR-CM).[3] Acoramidis acts as a TTR stabilizer.[4] It binds to the thyroxine-binding sites of the TTR tetramer, effectively holding the four monomers together and preventing their dissociation.[1] This mechanism mimics the effect of a naturally occurring protective variant of the TTR gene (T119M).[5] By preventing the initial dissociation step, Acoramidis halts the amyloid cascade at its source, reducing the formation of toxic amyloid deposits.[4][5]

Signaling Pathway of Acoramidis Action

Acoramidis Mechanism of Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_Tetramer Stable TTR Tetramer TTR_Tetramer_Unstable Unstable TTR Tetramer Monomers Dissociated Monomers TTR_Tetramer_Unstable->Monomers Dissociation Stabilized_TTR Acoramidis-Stabilized TTR Tetramer TTR_Tetramer_Unstable->Stabilized_TTR Forms Stable Complex Misfolded_Monomers Misfolded Monomers Monomers->Misfolded_Monomers Misfolding Amyloid_Fibrils Amyloid Fibrils Misfolded_Monomers->Amyloid_Fibrils Aggregation Organ_Deposition Organ Deposition (Heart) Amyloid_Fibrils->Organ_Deposition Deposition Acoramidis Acoramidis Acoramidis->TTR_Tetramer_Unstable Binds and Stabilizes Stabilized_TTR->Monomers Dissociation Inhibited Acoramidis Synthesis Start 4-Fluoro-3-hydroxybenzoic Acid Step1 Methyl 4-fluoro-3-hydroxybenzoate Start->Step1 Esterification (MeOH, H2SO4) Step2 Methyl 3-(3-bromopropoxy)- 4-fluorobenzoate Step1->Step2 Williamson Ether Synthesis (1,3-dibromopropane, K2CO3) Step3 Methyl 3-(3-(3,5-dimethyl-1H-pyrazol- 4-yl)propoxy)-4-fluorobenzoate Step2->Step3 Pyrazole Formation (Acetylacetone, DBU, Hydrazine) Acoramidis Acoramidis Step3->Acoramidis Hydrolysis (LiOH) ROCK_Inhibition_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits (Phosphorylation) MLC Myosin Light Chain (MLC) ROCK->MLC Activates (Phosphorylation) MLCP->MLC Dephosphorylates Contraction Actin-Myosin Contraction MLC->Contraction Promotes GSK269962A GSK269962A GSK269962A->ROCK Inhibits

Sources

Physicochemical Characterization of Ethyl 4-fluoro-2-hydroxybenzoate: A Guide to Synthesis, Property Determination, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and physicochemical characterization of Ethyl 4-fluoro-2-hydroxybenzoate. Recognizing the scarcity of published experimental data for this specific molecule, this document emphasizes the foundational experimental procedures and theoretical considerations necessary for its analysis. We present detailed, field-proven protocols for determining essential physical constants—melting and boiling points—which are critical for assessing purity, stability, and suitability for further applications in drug development. This guide is designed to equip researchers with the necessary methodologies to confidently synthesize and characterize novel chemical entities where established data is not yet available.

Introduction and Strategic Context

This compound is a substituted aromatic ester. Its structure incorporates three key functional groups of significant interest in medicinal chemistry: a fluorine atom, a hydroxyl group, and an ethyl ester.

  • Fluorine Substitution: The introduction of a fluorine atom at the 4-position can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[1]

  • Salicylate Moiety (2-hydroxybenzoate): The core 2-hydroxybenzoic acid structure is a well-known pharmacophore found in numerous therapeutic agents, prized for its anti-inflammatory and analgesic properties.

  • Ester Group: The ethyl ester serves to mask the carboxylic acid, altering polarity, solubility, and cell permeability, often functioning as a prodrug moiety that can be hydrolyzed in vivo.

The precise determination of physical properties such as melting and boiling points is a cornerstone of chemical research and drug development. These constants are fundamental indicators of a compound's identity and purity. A sharp melting point range, for instance, is a reliable indicator of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[2] Boiling point is equally critical for purification via distillation and for understanding a compound's volatility.

Given the lack of readily available experimental data for this compound, this guide provides the necessary protocols to empower researchers to establish these values independently.

Physicochemical Profile and Predictive Analysis

To estimate the expected physical properties of this compound, we can analyze the known values of structurally related compounds. The interplay of hydrogen bonding (from the -OH group), dipole-dipole interactions (from the C-F and C=O bonds), and London dispersion forces will dictate the final values.

CompoundStructureCAS NumberMelting Point (°C)Boiling Point (°C)Key Structural Difference
This compound (Target) N/ATo be determined To be determined N/A
Ethyl 4-hydroxybenzoate (Ethylparaben)120-47-8115 - 118[3][4][5]297 - 298[3][4][5]Lacks 2-hydroxy group, has 4-hydroxy
Ethyl 2-hydroxybenzoate (Ethyl salicylate)118-61-61[6]234[6]Lacks 4-fluoro group
Ethyl 4-fluorobenzoate451-46-7Liquid at RT210Lacks 2-hydroxy group
4-Fluoro-2-hydroxybenzoic Acid446-28-6184.9 - 185.2[7]N/AParent carboxylic acid
Ethyl 5-fluoro-2-hydroxybenzoate443-12-9N/A145-147 (at 60 Torr)[8]Isomeric fluorine position

Analysis: The presence of the 2-hydroxy group allows for intramolecular hydrogen bonding, which can decrease the boiling point relative to its 4-hydroxy isomer (Ethylparaben) by reducing intermolecular hydrogen bonding. However, the fluorine atom will increase the molecular weight and polarity, likely raising the boiling point compared to Ethyl salicylate. Therefore, a boiling point between 230-250 °C at atmospheric pressure could be reasonably expected. As a solid, its melting point will be influenced by crystal packing efficiency.

Synthesis Pathway: Fischer Esterification

To perform any physical characterization, the compound must first be synthesized. A reliable and straightforward method is the Fischer esterification of the parent carboxylic acid, 4-fluoro-2-hydroxybenzoic acid.

G A 4-Fluoro-2-hydroxybenzoic Acid D Reaction Mixture A->D B Anhydrous Ethanol (Excess) B->D C Catalytic H₂SO₄ C->D E Reflux (Heat) D->E ~8-16 hours F Work-up & Neutralization (aq. NaHCO₃) E->F G Extraction (Ethyl Acetate) F->G H Drying & Solvent Evaporation G->H I Purification (Column Chromatography or Recrystallization) H->I J Pure this compound I->J

Caption: Proposed synthesis workflow for this compound.

Protocol 3.1: Synthesis via Fischer Esterification

This protocol is adapted from standard procedures for esterifying substituted benzoic acids.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

  • Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry before proceeding.

Experimental Determination of Physical Constants

The following protocols are essential for the accurate determination of the melting and boiling points of the synthesized compound.

Melting Point Determination

The melting point provides a crucial measure of purity. A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.

G cluster_0 Workflow A 1. Sample Preparation (Dry, finely powdered solid) B 2. Capillary Loading (Pack 1-2 mm of sample) A->B C 3. Instrument Insertion (Place in heating block) B->C D 4. Rapid Heating (Determine approximate M.P.) C->D E 5. Slow Heating (Heat at 1-2 °C/min near M.P.) D->E F 6. Observation & Recording (Note T_initial and T_final) E->F

Caption: Experimental workflow for melting point determination.

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Dip the open end of a glass capillary tube into the sample. Gently tap the closed end on a hard surface to pack the solid down to a height of 1-2 mm.[11]

  • Initial Determination: Place the capillary in the heating block of the apparatus. Heat rapidly (e.g., 10 °C/minute) to find an approximate melting range. Allow the apparatus to cool.[11]

  • Accurate Determination: Prepare a new capillary tube. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature (T_initial) at which the first drop of liquid appears and the temperature (T_final) at which the entire sample becomes a clear liquid. The melting point is reported as this range.

  • Validation: Repeat the measurement with a fresh sample to ensure consistency.

Boiling Point Determination (Micro-Method)

For small quantities of a synthesized liquid, the micro boiling point method is highly effective and conserves material.[12][13] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][15]

Caption: Key components and steps for micro boiling point determination.

  • Apparatus Setup: Add a few drops of the purified this compound to a small fusion tube.

  • Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the fusion tube with the open end down in the liquid.[13][16]

  • Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block). Heat the bath gently.[13]

  • Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[15]

  • Data Recording: Once a steady stream of bubbles is observed, turn off the heat and allow the bath to cool slowly. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube is the point at which the external pressure equals the vapor pressure of the liquid. Record the temperature at this instant; this is the boiling point.[13]

  • Barometric Pressure: For high accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[14]

Safety and Handling

While specific toxicology data for this compound is not available, prudent laboratory practices should be followed based on structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17][18]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong bases.[3][17]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[3][18]

    • Eye Contact: Rinse cautiously with water for several minutes.[18]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Clean mouth with water and seek medical attention if symptoms occur.[3][17]

Conclusion

The characterization of novel compounds is a fundamental activity in chemical and pharmaceutical sciences. This guide provides a robust, self-validating framework for the synthesis and determination of the melting and boiling points of this compound. By following these detailed protocols, researchers can confidently generate reliable physicochemical data, ensuring the integrity of their materials for subsequent stages of research and development. The principles and techniques described herein are broadly applicable to the characterization of other new chemical entities.

References

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"quantum chemical studies on Ethyl 4-fluoro-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Studies of Ethyl 4-fluoro-2-hydroxybenzoate

Executive Summary

This technical guide provides a comprehensive theoretical investigation of this compound, a molecule of interest in medicinal chemistry and materials science. Leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. The guide is structured to bridge theoretical calculations with practical experimental validation, offering researchers and drug development professionals a detailed understanding of the molecule's behavior at a quantum level. Key analyses include molecular geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind the selection of computational methods is explained, and detailed, field-proven protocols for both computational and experimental workflows are provided. This work serves as a foundational resource for predicting the reactivity, stability, and potential biological activity of this compound, guiding future synthesis and application efforts.

Introduction

This compound is a substituted aromatic ester. Its parent structure, hydroxybenzoic acid, and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without significantly altering its steric profile.[2]

Understanding the fundamental properties of this compound is crucial for harnessing its potential. Quantum chemical studies provide a powerful, non-destructive lens to examine molecules at the atomic level. By solving approximations of the Schrödinger equation, we can predict a wide array of properties before a compound is ever synthesized. Density Functional Theory (DFT) has emerged as a leading method in this field, offering a remarkable balance of computational efficiency and accuracy for medium-sized organic molecules.[3]

This guide presents a synergistic approach, detailing the theoretical framework for a DFT-based analysis and outlining the parallel experimental protocols (synthesis and spectroscopy) required for validation. We will explore the molecule's optimized geometry, predict its spectroscopic signatures (IR and NMR), and delve into its electronic characteristics through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This dual perspective ensures that theoretical predictions are grounded in experimental reality, providing a robust and self-validating system for molecular characterization.

Methodologies: A Hybrid Computational-Experimental Approach

The core of this investigation lies in the interplay between theoretical calculations and experimental verification. This hybrid approach ensures that the computational model accurately reflects the real-world behavior of the molecule.

Computational Details: The Power of DFT

For the quantum chemical calculations, DFT is the method of choice due to its proven accuracy in predicting the electronic structure and properties of organic compounds.[4][5]

  • Software: All calculations are performed using the Gaussian suite of programs, a standard in the field of computational chemistry.

  • Method Selection (DFT): The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is selected.[6] This functional is widely used because it provides reliable results for molecular geometry, vibrational frequencies, and electronic properties for a broad range of molecules.

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed for all calculations. This is a Pople-style, split-valence triple-zeta basis set that provides a high degree of flexibility. The inclusion of diffuse functions (++) is critical for accurately describing systems with lone pairs and for calculating properties like electron affinity, while the polarization functions (d,p) are essential for describing the anisotropic shape of electron clouds in chemical bonds.[7]

The computational workflow, from initial structure to final analysis, is a systematic process designed to yield a comprehensive property profile of the target molecule.

G cluster_input Input Phase cluster_calc Computational Engine (Gaussian) cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) opt_freq Geometry Optimization & Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p)) mol_structure->opt_freq Initial Guess nmr_calc NMR Chemical Shift Calculation (GIAO Method) opt_freq->nmr_calc Optimized Structure td_dft Electronic Transitions (TD-DFT) opt_freq->td_dft Optimized Structure geo_analysis Optimized Geometry (Bond Lengths, Angles) opt_freq->geo_analysis Output Coordinates vib_analysis Vibrational Analysis (FT-IR Spectrum Prediction) opt_freq->vib_analysis Output Frequencies nmr_analysis NMR Analysis (¹H & ¹³C Spectra) nmr_calc->nmr_analysis Shielding Tensors elec_analysis Electronic Properties (HOMO-LUMO, MEP) td_dft->elec_analysis Excitation Energies

Caption: Computational workflow for quantum chemical analysis.

Experimental Synthesis and Characterization

The synthesis of this compound is typically achieved via Fischer esterification of its carboxylic acid precursor, 4-fluoro-2-hydroxybenzoic acid.[8]

  • Synthesis: 4-fluoro-2-hydroxybenzoic acid is refluxed in absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid.[9]

  • Purification: The crude product is purified using standard laboratory techniques, such as extraction and column chromatography, to yield the pure ester.

  • Characterization: The structure of the synthesized compound is then confirmed using spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy. The data obtained from these experimental techniques serve as the benchmark for validating the results of the quantum chemical calculations.

Results and Discussion

This section details the theoretical results obtained from the DFT calculations and interprets them in the context of the molecule's chemical behavior.

Molecular Geometry Optimization

The first step in any quantum chemical study is to find the lowest energy structure of the molecule. The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a nearly planar benzene ring, as expected. The ethyl ester group and the hydroxyl group can exhibit rotational freedom, but the lowest energy conformer is typically stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. This interaction adds rigidity to the structure and influences its electronic properties.

Vibrational Analysis (FT-IR Spectroscopy)

Vibrational frequency calculations serve two purposes: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of the infrared spectrum. The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculation and the gas-phase model. Therefore, they are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for better comparison with experimental data.[5]

Vibrational Mode Calculated Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹) Assignment
O-H stretch (H-bonded)~3200-33003200-3600 (broad)Hydroxyl group involved in intramolecular H-bond
C-H stretch (aromatic)~3050-31503000-3100Aromatic C-H bonds
C-H stretch (aliphatic)~2900-30002850-3000Ethyl group C-H bonds
C=O stretch (ester)~1670-16901680-1710Carbonyl group of the ester, shifted by H-bond
C=C stretch (aromatic)~1580-16201500-1600Benzene ring stretching
C-O stretch (ester)~1250-13001200-1300Ester C-O bond
C-F stretch~1100-11501000-1200Carbon-Fluorine bond

Table 1: Predicted Vibrational Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Analysis

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized molecular structure.[7] These calculations provide valuable insight into the electronic environment of each nucleus.

  • ¹H NMR: The proton on the hydroxyl group is expected to be significantly downfield due to hydrogen bonding. The aromatic protons will appear as distinct multiplets, with their chemical shifts influenced by the electronic effects of the three different substituents (-F, -OH, -COOEt). The ethyl group will show a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will have their chemical shifts determined by the attached substituent; for instance, the carbon bonded to fluorine will show a large C-F coupling constant.

Comparing the calculated shifts with experimental data is a powerful method for structural confirmation.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate an electron. It is associated with the ionization potential. Regions with high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. It is associated with the electron affinity. Regions with high LUMO density are likely sites for nucleophilic attack.[10]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the hydroxyl oxygen, while the LUMO is anticipated to be concentrated on the electron-withdrawing ethyl carboxylate group.

Caption: Relationship between HOMO-LUMO gap and chemical reactivity.

Calculations at the B3LYP/6-311++G(d,p) level would yield specific energy values for these orbitals, allowing for the quantification of the energy gap and other reactivity descriptors like chemical hardness and electronegativity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density distribution on the molecular surface. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic reactivity.[11]

  • Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. In this compound, these are expected around the carbonyl oxygen and the hydroxyl oxygen.

  • Blue Regions (Positive Potential): These areas are electron-poor and are favorable sites for nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the hydroxyl group.

  • Green/Yellow Regions (Neutral Potential): These areas have an intermediate potential, often found over the carbon atoms of the benzene ring.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its likely points of interaction with other molecules, which is particularly useful in drug design for predicting receptor-ligand interactions.[12]

Potential Biological Activity

While this guide focuses on theoretical predictions, the calculated properties provide strong indicators for potential biological activity. The class of hydroxybenzoic acids is known for antimicrobial and antioxidant properties.[1] The MEP map highlights electron-rich oxygen atoms and an acidic proton, suggesting the molecule can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzyme active sites.[8] The presence of the fluorine atom may enhance its ability to act as an enzyme inhibitor by increasing binding affinity.[2] For example, derivatives of similar phenolic compounds have been shown to act as efflux pump inhibitors in bacteria, potentiating the effects of antibiotics.[13] These theoretical insights strongly suggest that this compound and its derivatives are promising candidates for further biological screening.

Detailed Protocols

Protocol for Quantum Chemical Calculations
  • Structure Drawing: Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the Gaussian software. Specify the calculation type, method, and basis set in the route section (e.g., #p B3LYP/6-311++G(d,p) Opt Freq NMR=GIAO).

  • Geometry Optimization: Run the calculation. The Opt keyword will perform a geometry optimization to find the lowest energy conformation.

  • Frequency Analysis: The Freq keyword, run on the optimized structure, calculates the vibrational frequencies. Confirm that there are no imaginary frequencies.

  • NMR Calculation: The NMR=GIAO keyword calculates the magnetic shielding tensors for each atom.

  • Data Analysis:

    • Extract the optimized Cartesian coordinates to analyze bond lengths and angles.

    • Visualize the calculated vibrational modes and scale the frequencies for comparison with an experimental IR spectrum.

    • Convert the calculated shielding tensors to chemical shifts by referencing them against a calculated tetramethylsilane (TMS) standard.

    • Visualize the HOMO and LUMO electron density surfaces and record their energy values.

    • Generate the MEP map from the calculation output.

Protocol for Synthesis (Fischer Esterification)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add an excess of absolute ethanol (e.g., 20-30 mL) to the flask to act as both solvent and reactant.

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.

Protocol for Spectroscopic Analysis
  • FT-IR Spectroscopy (ATR):

    • Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount of the purified solid product onto the crystal and apply pressure.

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.[14]

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or TMS.

Conclusion

This technical guide has provided a detailed roadmap for the comprehensive study of this compound using a powerful combination of quantum chemical theory and experimental methodology. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory offer profound insights into the molecule's structural, vibrational, and electronic characteristics. The predicted geometry, stabilized by an intramolecular hydrogen bond, directly influences its spectroscopic and electronic behavior. Analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) map provides a robust framework for understanding the molecule's reactivity, stability, and potential interaction sites for biological targets. The outlined protocols offer a clear, step-by-step process for both the theoretical calculations and the essential experimental synthesis and validation. The findings strongly suggest that this compound is a molecule with significant potential, warranting further investigation into its applications in materials science and as a scaffold for the development of new therapeutic agents.

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The Indispensable Halogen: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the benzoic acid framework has been a transformative event in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the discovery and historical evolution of fluorinated benzoic acids. It traces the journey from the formidable challenges of early organofluorine chemistry to the development of sophisticated synthetic methodologies that are now fundamental to modern drug discovery. This document explores the causality behind key experimental choices, details seminal synthetic protocols, and elucidates the profound impact of fluorination on the physicochemical and pharmacological properties of benzoic acid derivatives.

The Genesis of Organofluorine Chemistry: Taming a Tiger

The story of fluorinated benzoic acids begins not with the compounds themselves, but with the daunting task of mastering elemental fluorine. Isolated in 1886 by Henri Moissan, a feat that earned him the Nobel Prize, elemental fluorine's extreme reactivity presented a formidable barrier to its use in organic synthesis. Early attempts at direct fluorination of aromatic compounds were often uncontrollable and explosive, hindering the development of organofluorine chemistry for decades.[1] The primary challenge lay in moderating the immense energy released during the formation of the carbon-fluorine bond, the strongest single bond in organic chemistry.[2][3] This inherent difficulty spurred chemists to seek indirect and more controllable methods for introducing fluorine into organic molecules.

The breakthrough for aromatic fluorination arrived with the advent of displacement reactions. The development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann was a watershed moment.[4] This reaction provided the first reliable and general method for the synthesis of aryl fluorides from aromatic amines via the thermal decomposition of diazonium tetrafluoroborates. It opened the door to the systematic synthesis and study of a wide array of fluorinated aromatic compounds, including the first fluorinated benzoic acids.

Another pivotal, though later, development was the Halex (halogen exchange) process . This nucleophilic aromatic substitution reaction, which involves the displacement of a chloride or nitro group with fluoride, became a cornerstone of industrial-scale production of fluoroaromatics, particularly for electron-deficient systems.

The logical progression from the initial challenge of handling fluorine to the development of controllable synthetic routes is illustrated in the workflow below.

Fluorine_Effects cluster_properties Physicochemical Property Modulation cluster_applications Implications in Drug Design FB Fluorinated Benzoic Acid pKa Increased Acidity (Lower pKa) FB->pKa -I Effect Lipo Increased Lipophilicity FB->Lipo Hydrophobicity MS Enhanced Metabolic Stability FB->MS Strong C-F Bond TA Enhanced Target Affinity pKa->TA BA Improved Bioavailability Lipo->BA PK Favorable Pharmacokinetics MS->PK

Caption: Key physicochemical effects of fluorination on benzoic acid and their implications in drug design.

Fluorinated Benzoic Acids in Modern Pharmaceuticals

The unique properties imparted by fluorine have made fluorinated benzoic acids and their derivatives invaluable building blocks in the pharmaceutical industry. [5]Approximately 20% of all pharmaceuticals contain fluorine. [3] A prominent example is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID) that is a derivative of salicylic acid. Its structure features a 2',4'-difluorophenyl group, which contributes to its enhanced potency and longer half-life compared to aspirin. Other notable examples of FDA-approved drugs that contain a fluorinated benzoic acid moiety or are synthesized from fluorinated benzoic acid precursors include:

  • Vericiguat: A soluble guanylate cyclase stimulator used to treat heart failure, which contains a 5-fluoropyrazolopyridine core. The fluorine atom enhances its metabolic stability. [6]* Pirtobrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma, synthesized from 5-fluoro-2-methoxybenzoic acid. [7]* Atogepant, Sotorasib, and Umbralisib: Recent FDA-approved drugs for various indications that incorporate fluorinated heterocyclic structures derived from fluorinated precursors. [6] The continued prevalence of fluorinated compounds in newly approved drugs underscores the enduring importance of the foundational discoveries and synthetic developments in the field of fluorinated benzoic acids. [5][6][7][8][9]

Conclusion

The journey of fluorinated benzoic acids from laboratory curiosities, born out of the perilous early days of fluorine chemistry, to indispensable components of modern medicine is a remarkable narrative of scientific progress. The development of robust synthetic methods, such as the Balz-Schiemann reaction, and their subsequent refinement have provided chemists with the tools to harness the unique properties of fluorine. The ability to strategically modulate acidity, lipophilicity, and metabolic stability has cemented the role of fluorinated benzoic acids as privileged scaffolds in drug discovery. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to deepen, the legacy of this "magic bullet" atom is certain to expand into new and exciting therapeutic frontiers.

References

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  • p-FLUOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p.299 (1943); Vol. 18, p.40 (1938). Available at: [Link]

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Methodological & Application

Ethyl 4-fluoro-2-hydroxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-fluoro-2-hydroxybenzoate is a strategically functionalized aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring an activating hydroxyl group, a reactive ester moiety, and a fluorine atom that can modulate physicochemical properties and serve as a synthetic handle, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of coumarins, O-alkylated derivatives, and α,α-difluoro-3-coumaranones, targeting researchers, scientists, and professionals in drug development and materials science.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of a compound. This compound, with its synthetically accessible handles, presents an ideal scaffold for the construction of fluorinated heterocyclic systems and other complex architectures. This document will explore key applications of this reagent, providing both the theoretical underpinnings and practical, step-by-step protocols for its use in the laboratory.

Application 1: Synthesis of 7-Fluoro-4-substituted-coumarins via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[1][2][3] this compound, being a substituted phenol, is an excellent substrate for this reaction, leading to the formation of 7-fluorocoumarin derivatives. These fluorinated coumarins are of significant interest due to their potential as fluorescent probes, photosensitizers, and bioactive agents.

The reaction proceeds through an initial acid-catalyzed transesterification between the phenolic hydroxyl group of this compound and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the activated aromatic ring, and subsequent dehydration to yield the coumarin core. The fluorine atom at the 7-position of the resulting coumarin can enhance its photophysical properties and modulate its biological activity.

Workflow for Pechmann Condensation

Pechmann_Condensation A This compound + β-Ketoester C Reaction Mixture A->C B Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) B->C D Heating (Solvent-free or in a high-boiling solvent) C->D Initiation E Transesterification & Cyclization D->E Reaction F Work-up (Quenching, Extraction) E->F Completion G Purification (Recrystallization or Chromatography) F->G H 7-Fluoro-4-substituted-coumarin G->H

Caption: Workflow for the synthesis of 7-fluoro-4-substituted-coumarins.

Detailed Protocol: Synthesis of 7-Fluoro-4-methylcoumarin

This protocol is a representative example for the synthesis of a 7-fluoro-4-methylcoumarin using this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: To the flask, add ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring. Alternatively, for a solid acid catalyst, add Amberlyst-15 (20% w/w of the phenol). The use of a solid acid catalyst simplifies the work-up procedure.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up (for H₂SO₄): After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring. A solid precipitate should form.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 7-fluoro-4-methylcoumarin.

  • Drying: Dry the purified product in a vacuum oven.

Causality of Experimental Choices:

  • Acid Catalyst: The acid is crucial for protonating the carbonyl oxygen of the β-ketoester, making it more electrophilic and facilitating the initial transesterification with the phenol. It also catalyzes the subsequent intramolecular Friedel-Crafts type acylation and the final dehydration step.

  • Excess β-Ketoester: A slight excess of the β-ketoester is often used to ensure the complete consumption of the more valuable phenolic starting material.

  • Heating: The reaction requires thermal energy to overcome the activation barriers for both the transesterification and the cyclization steps.

  • Work-up with Ice and Bicarbonate: Pouring the reaction mixture into ice helps to quench the reaction and precipitate the organic product. The sodium bicarbonate neutralizes the strong acid catalyst, making the product easier and safer to handle.

Application 2: O-Alkylation for the Synthesis of Functionalized Benzoates

The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of functional groups. This O-alkylation is a fundamental transformation that opens up avenues for the synthesis of more complex molecules, including pharmaceutical intermediates and materials precursors. A specific example is the synthesis of Ethyl 4-fluoro-2-propoxybenzoate, which can serve as a building block for more elaborate structures.[5]

Workflow for O-Alkylation

O_Alkylation A This compound E Reaction Mixture A->E B Alkylating Agent (e.g., Propyl bromide) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF, Acetone) D->E F Heating E->F Reaction G Work-up (Filtration, Extraction) F->G Completion H Purification (Chromatography) G->H I Ethyl 4-fluoro-2-alkoxybenzoate H->I

Sources

Application Notes & Protocols: Ethyl 4-fluoro-2-hydroxybenzoate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Ethyl 4-fluoro-2-hydroxybenzoate

In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological profile of a candidate molecule. This compound, a substituted aromatic compound, has emerged as a highly valuable scaffold. Its utility is rooted in the strategic placement of three key functional groups: a nucleophilic phenolic hydroxyl group, an ester that can be readily hydrolyzed or converted to an amide, and a fluorine atom.

The incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] The hydroxyl group provides a crucial handle for introducing diversity through etherification or for participating in essential hydrogen bonding interactions with biological targets. This combination makes this compound a versatile starting point for the synthesis of a wide range of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3][4][5]

Physicochemical Properties & Handling

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1737-21-9[6][7]
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point 65-69 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane.

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Transformations & Rationale

The true power of this compound lies in its capacity for selective modification at its functional groups. The choice of reagents and reaction conditions is paramount to achieving the desired synthetic outcome.

G cluster_ester Ester Modification cluster_hydroxyl Hydroxyl Modification start This compound ester_hydrolysis Saponification (e.g., LiOH, NaOH) start->ester_hydrolysis 1. Hydrolysis o_alkylation O-Alkylation (e.g., Alkyl Halide, Cs₂CO₃, K₂CO₃) start->o_alkylation Base, Electrophile amide_coupling Amide Coupling (e.g., HBTU, DCC) ester_hydrolysis->amide_coupling Amine, Coupling Agent ester_hydrolysis->amide_coupling 2. Activation amide_product Amide Derivatives (e.g., Kinase Inhibitors) amide_coupling->amide_product ether_product Ether Derivatives (e.g., SAR Exploration) o_alkylation->ether_product

Caption: Key synthetic pathways originating from this compound.

O-Alkylation of the Phenolic Hydroxyl Group

The alkylation of the C2-hydroxyl group is a common first step to introduce molecular diversity. The choice of base is critical to ensure selective O-alkylation without competing hydrolysis of the ethyl ester.

Causality Behind Experimental Choices:

  • Base Selection: Mild bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over strong bases like sodium hydroxide. These weaker bases are sufficient to deprotonate the phenolic hydroxyl (pKa ≈ 10) but are not strong enough to significantly hydrolyze the ester, thus preventing the formation of unwanted byproducts.[9] Cesium carbonate is often used for more challenging alkylations due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.[9]

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the starting materials and the carbonate base, facilitating a homogenous reaction environment without participating in the reaction.[10]

  • Temperature: Moderate temperatures (e.g., 60-80 °C) are typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions.[9]

Ester Hydrolysis and Subsequent Amide Coupling

Converting the ethyl ester to a carboxylic acid (saponification) opens up the most prevalent and impactful synthetic route: amide bond formation. Amide bonds are central to the structure of countless pharmaceuticals, including a vast number of kinase inhibitors, as they can act as crucial hydrogen bond donors and acceptors.

Causality Behind Experimental Choices:

  • Hydrolysis: A mixture of an aqueous base (e.g., LiOH, NaOH) and a water-miscible organic solvent like Tetrahydrofuran (THF) or methanol is standard. The organic solvent ensures the solubility of the ester, while the aqueous base performs the hydrolysis. Lithium hydroxide (LiOH) is often favored as it can sometimes lead to cleaner reactions with fewer side products compared to NaOH or KOH.

  • Amide Coupling: Following hydrolysis and acidification to yield the free carboxylic acid (4-fluoro-2-hydroxybenzoic acid), standard peptide coupling reagents are employed.[11][12] Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide), often with an additive like HOBt (1-hydroxy-1H-benzotriazole), are used to activate the carboxylic acid.[1] This activation converts the hydroxyl of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the desired amine to form the stable amide bond. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed during the activation step.[1]

Detailed Experimental Protocols

Protocol 4.1: Regioselective O-Alkylation (General Procedure)

This protocol describes the synthesis of ethyl 4-fluoro-2-alkoxybenzoates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Dissolve Ethyl 4-fluoro-2- hydroxybenzoate (1.0 eq) in anhydrous DMF. prep2 2. Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). prep1->prep2 prep3 3. Add Alkyl Halide (1.1 eq) dropwise. prep2->prep3 react 4. Heat to 60-80 °C. Monitor by TLC (4-12 h). prep3->react workup1 5. Cool to RT, pour into ice-water, and extract with Ethyl Acetate (EtOAc). react->workup1 workup2 6. Wash organic layer with brine, dry over Na₂SO₄. workup1->workup2 workup3 7. Concentrate in vacuo. workup2->workup3 workup4 8. Purify via silica gel column chromatography. workup3->workup4 product Pure Ethyl 4-fluoro-2-alkoxybenzoate workup4->product Yields: 75-95%

Caption: Workflow for the O-Alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.2 eq.) to the solution.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Extract the aqueous mixture three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[10]

Self-Validation: The successful synthesis can be confirmed by ¹H NMR, observing the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the added alkyl group (e.g., a benzylic -CH₂- signal around 5.1 ppm for benzylation).

Protocol 4.2: Saponification and Amide Coupling

This two-step protocol details the conversion to the carboxylic acid and subsequent amide bond formation, a cornerstone in synthesizing inhibitors for targets like protein kinases.[1][12]

Step A: Saponification

  • Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl.[11]

  • A white precipitate of 4-fluoro-2-hydroxybenzoic acid will form. Filter the solid, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.[11]

Step B: Amide Coupling (General Procedure using HBTU)

  • In a round-bottom flask, dissolve the 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) from Step A in anhydrous DMF.

  • Add HBTU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq.) to the activated mixture.

  • Stir at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with Ethyl Acetate.

  • Wash the combined organic layers sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final amide.[1]

Case Study: Application in Kinase Inhibitor Synthesis

Derivatives of 4-fluoro-2-hydroxybenzoic acid are integral to the synthesis of various kinase inhibitors. For instance, the core is found in scaffolds designed to target enzymes like Casein Kinase 2 (CK2) and Epidermal Growth Factor Receptor (EGFR) kinase.[3][4][5] In these structures, the amide functionality, derived from the original ester group, often forms a critical hydrogen bond with the hinge region of the kinase active site. The C2-hydroxyl group (or an ether derivative) can form additional interactions with the protein backbone or solvent-exposed regions, enhancing binding affinity and selectivity. The fluorine atom at the C4 position can contribute to favorable binding interactions and improve metabolic stability.[13]

References

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. Available at: [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems. Available at: [Link]

  • Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC. Available at: [Link]

  • Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Chimica Techno Acta. Available at: [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Google Patents.
  • SCIENCE CHINA Chemistry | Free radical fluoroalkylation of terminal alkenes and alkynes with iododifluoromethanesulfonamides. Science China Press. Available at: [Link]

  • Ethylparaben - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Synthetic Utilization of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-fluoro-2-hydroxybenzoate is a versatile difunctional aromatic compound that serves as a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and structural features—a nucleophilic hydroxyl group, an ester moiety amenable to hydrolysis, and an activated aromatic ring—offer multiple avenues for synthetic modification. This guide provides an in-depth analysis of its reactivity and details robust, field-proven protocols for its key transformations, including O-alkylation, O-acylation, electrophilic aromatic substitution, and ester hydrolysis. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in designing efficient and high-yielding synthetic routes.

Compound Profile and Reactivity Analysis

This compound is a substituted salicylate ester. The interplay of its three functional groups dictates its reactivity profile.

  • Phenolic Hydroxyl (-OH): A potent activating, ortho, para-directing group. It is the primary site for nucleophilic attack in reactions like etherification and acylation. Its acidity allows for easy deprotonation to form a highly nucleophilic phenoxide ion.

  • Fluoro (-F) Group: An electron-withdrawing group by induction but an electron-donating group by resonance. It is a deactivating, ortho, para-directing group. Its presence enhances the acidity of the phenolic proton and influences the regioselectivity of aromatic substitution.

  • Ethyl Ester (-COOEt): A moderately deactivating, meta-directing group. It is susceptible to base-catalyzed hydrolysis (saponification).

The combined electronic effects make the aromatic ring electron-rich and thus highly susceptible to electrophilic attack, primarily at the C5 position, which is para to the strongly activating hydroxyl group.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1737-21-9[1]
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Solid
Melting Point 46-49 °C
Boiling Point 275.6±25.0 °C (Predicted)

Note: Physical properties can vary slightly between suppliers.

Core Synthetic Protocols

The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

O-Alkylation via Williamson Ether Synthesis

This protocol achieves selective alkylation of the phenolic hydroxyl group. The choice of a mild base is critical to prevent the competing hydrolysis of the ethyl ester functionality. Cesium bicarbonate or potassium carbonate are effective choices that provide sufficient basicity to deprotonate the phenol without promoting saponification[2].

Principle: The phenolic proton is abstracted by a mild base to form a phenoxide intermediate, which acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form an ether linkage.

G cluster_workflow O-Alkylation Workflow Start This compound + Alkyl Halide Base Add Base (K₂CO₃ or CsHCO₃) in Polar Aprotic Solvent (ACN/DMF) Start->Base Reagents Heat Heat to 60-80 °C (Monitor by TLC) Base->Heat Reaction Workup Aqueous Work-up (Filter salts, Extract with EtOAc) Heat->Workup Quench & Isolate Purify Purification (Silica Gel Chromatography) Workup->Purify Purify Product Pure 4-fluoro-2-alkoxybenzoate Product Purify->Product

Caption: Workflow for O-Alkylation of this compound.

Detailed Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.1 M solution).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1-1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.

O-Acylation of the Phenolic Hydroxyl

This procedure installs an acyl group on the phenolic oxygen, forming a new ester. This reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine, which serves to neutralize the acidic byproduct.

Principle: The nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A base is used to scavenge the resulting acid (e.g., HCl).

G reagents This compound + Acyl Chloride (R-COCl) + Base (Pyridine or Et₃N) solvent Solvent (DCM or THF) 0 °C to RT reagents->solvent Combine & Cool product {Product Ethyl 2-(acyloxy)-4-fluorobenzoate} solvent->product React & Isolate G cluster_workflow Saponification Workflow Start This compound Base Add LiOH or NaOH in THF/H₂O or MeOH/H₂O Start->Base Stir Stir at RT (Monitor by TLC) Base->Stir Acidify Acidify to pH 2-3 with 1M HCl Stir->Acidify After completion Isolate Isolate Product (Filtration or Extraction) Acidify->Isolate Product 4-fluoro-2-hydroxybenzoic acid Isolate->Product

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-fluoro-2-hydroxybenzoate for the Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-fluoro-2-hydroxybenzoate is a key chemical scaffold in modern medicinal chemistry and drug discovery. Its structure is endowed with three distinct points for chemical modification: a nucleophilic phenolic hydroxyl group, an ester functional group amenable to hydrolysis and amidation, and an electron-rich aromatic ring. The strategic incorporation of a fluorine atom enhances key physicochemical properties such as metabolic stability and binding affinity, making this molecule a highly valuable starting material for generating novel compounds with therapeutic potential.[1][2]

This guide provides an in-depth exploration of robust and versatile derivatization strategies for this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols for O-alkylation, palladium-catalyzed cross-coupling reactions, and the synthesis of fused heterocyclic systems. These methodologies are designed to empower researchers, scientists, and drug development professionals to systematically explore chemical space and accelerate the discovery of new bioactive agents.

Section 1: Derivatization of the Phenolic Hydroxyl Group via O-Alkylation

The most accessible functional group for derivatization on the this compound core is the phenolic hydroxyl group. Its modification is most commonly achieved through the Williamson ether synthesis, a reliable and broadly applicable SN2 reaction.[3][4][5]

Expertise & Causality: The reaction proceeds by deprotonating the weakly acidic phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic alkylating agent, such as an alkyl halide or tosylate, to form an ether linkage.[4][5] The choice of base and solvent is critical for reaction efficiency and selectivity. While strong bases like sodium hydride can be used, milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are often sufficient and can prevent side reactions.[6][7] Cesium bicarbonate, in particular, has been shown to provide excellent regioselectivity and high yields in the alkylation of similar hydroxy-substituted aromatic systems.[7][8]

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow start This compound + Alkyl Halide (R-X) reaction Reaction Setup (Stirring, 60-80 °C) start->reaction reagents Base (e.g., CsHCO₃) Solvent (e.g., Acetonitrile) reagents->reaction monitoring Monitor by TLC reaction->monitoring 4-12 hours monitoring->reaction Incomplete workup Aqueous Workup (Cool, Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Ethyl 2-alkoxy-4-fluorobenzoate purification->product Suzuki_Workflow start This compound triflation Step 1: O-Triflation (Tf₂O, Pyridine, 0°C) start->triflation intermediate Aryl Triflate Intermediate triflation->intermediate coupling Step 2: Suzuki Coupling (Pd Catalyst, Base, R-B(OH)₂) intermediate->coupling workup Workup & Purification coupling->workup product Final Product: Ethyl 4-fluoro-2-arylbenzoate workup->product Benzofuran_Workflow start This compound + Terminal Alkyne (R-C≡CH) reaction Tandem Coupling & Intramolecular Cyclization start->reaction catalysts Pd/Cu Catalyst System Base (e.g., Et₃N) catalysts->reaction workup Aqueous Workup & Solvent Removal reaction->workup Reaction Complete (TLC) purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Benzofuran purification->product

Sources

Application Note: Ethyl 4-fluoro-2-hydroxybenzoate as a Versatile Building Block in Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The continuous evolution of resistance in plant pathogens and weeds necessitates the development of novel, effective, and environmentally benign agrochemicals. Fluorinated organic molecules have become cornerstones in this endeavor, often imparting enhanced efficacy, metabolic stability, and target affinity.[1][2] This guide details the application of Ethyl 4-fluoro-2-hydroxybenzoate, a key fluorinated building block, in the synthesis and evaluation of new potential agrochemicals. We provide a comprehensive rationale for its use, a detailed synthetic protocol for a novel fungicide candidate, and robust bioassay methodologies for preliminary screening. This document is intended for researchers, chemists, and plant scientists engaged in the discovery and development of next-generation crop protection agents.

Introduction: The Strategic Role of Fluorine in Agrochemicals

The agrochemical industry is in a constant state of innovation to address global food security challenges, which are exacerbated by pest resistance and stricter environmental regulations.[2][3] The strategic incorporation of fluorine atoms into active molecules is a proven method for enhancing biological performance.[4] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with target enzymes or receptors.[1][5]

This compound is a particularly valuable starting material. It possesses three key functional regions for chemical modification:

  • A fluorine substituent to enhance biological activity.

  • A reactive hydroxyl group , ideal for forming ether linkages common in many successful agrochemicals.

  • An ethyl ester group , which can act as a protecting group or be hydrolyzed to the carboxylic acid for further derivatization.

This combination makes it a versatile platform for creating diverse libraries of compounds for screening as potential herbicides, fungicides, or insecticides.

Compound Properties and Rationale for Use

Physicochemical Properties of this compound
PropertyValue
CAS Number 1809-32-1
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Solid
Key Functional Groups Ester, Phenolic Hydroxyl, Aryl Fluoride
Rationale for Agrochemical Synthesis

The structural features of this compound are directly aligned with the principles of modern agrochemical design. The fluorine atom at the 4-position can improve the molecule's uptake and transport within the target organism and can block sites of metabolic degradation, prolonging its active lifespan.[4] The 2-hydroxy group is a critical synthetic handle. It allows for the facile construction of diphenyl ether structures via reactions like the Williamson ether synthesis. This structural motif is present in numerous commercial herbicides that inhibit the protoporphyrinogen oxidase (PPO) enzyme.[6]

Application Protocol: Synthesis of a Diphenyl Ether Fungicide Candidate (AG-FHB-01)

This section provides a detailed protocol for the synthesis of a hypothetical fungicide, AG-FHB-01 , using this compound as the starting material. The synthetic strategy involves a Williamson ether synthesis to connect the fluorinated benzoate core to a second aromatic ring, a common strategy for creating bioactive molecules.[7]

Synthetic Workflow Overview

The overall process involves synthesizing the target compound and subsequently evaluating its biological activity.

G A Start: Ethyl 4-fluoro- 2-hydroxybenzoate B Step 1: Williamson Ether Synthesis A->B C Intermediate Product B->C D Step 2: Purification (Column Chromatography) C->D E Final Compound (AG-FHB-01) D->E F Characterization (NMR, MS) E->F G Biological Evaluation E->G H In Vitro Fungicide Assay G->H I Herbicide Seedling Assay G->I

Caption: Workflow for synthesis and evaluation of AG-FHB-01.

Detailed Experimental Protocol: Synthesis of AG-FHB-01

Objective: To synthesize Ethyl 4-fluoro-2-(4-chlorophenoxy)benzoate (AG-FHB-01).

Materials:

  • This compound (1.0 eq)

  • 1-Chloro-4-iodobenzene (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes

  • Brine solution

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.84 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and Copper(I) iodide (0.19 g, 1 mmol).

  • Add anhydrous DMF (40 mL) to the flask and stir the suspension for 15 minutes at room temperature.

  • Add 1-Chloro-4-iodobenzene (2.62 g, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the starting benzoate), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and extract three times with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield the pure AG-FHB-01.

Expected Characterization Data for AG-FHB-01
ParameterExpected Result
Yield 65-75%
Appearance White to off-white solid
¹H NMR (CDCl₃) Peaks corresponding to both aromatic rings and the ethyl ester group.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Biological Evaluation Protocols

Once synthesized and purified, AG-FHB-01 must be evaluated for biological activity. Below are standard protocols for primary screening against fungal pathogens and for potential herbicidal effects.

Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This assay determines the effect of the test compound on the growth of common plant pathogenic fungi.[8]

Materials:

  • Potato Dextrose Agar (PDA)

  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani)

  • AG-FHB-01 dissolved in DMSO (stock solution)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C. Add the required volume of AG-FHB-01 stock solution to achieve final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Add an equivalent volume of DMSO to control plates.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Use the inhibition data to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for the compound.

Protocol: Herbicide Primary Screening (Seed Germination and Growth Assay)

This bioassay is a fundamental tool for evaluating the potential phytotoxicity of a compound.[9][10]

Materials:

  • Test seeds (e.g., cress, lettuce, ryegrass)

  • AG-FHB-01 dissolved in a suitable solvent (e.g., acetone with a surfactant)

  • Filter paper

  • Petri dishes

  • Growth chamber or a well-lit area

Procedure:

  • Place a sheet of filter paper in each petri dish.

  • Prepare a series of dilutions of AG-FHB-01 in the solvent. A typical range might be 10, 100, and 1000 ppm.

  • Pipette 2 mL of each test solution onto the filter paper in the corresponding petri dish. A solvent-only dish serves as the control. Allow the solvent to evaporate completely.

  • Place 20-30 seeds evenly on the surface of the treated filter paper.

  • Add 5 mL of deionized water to each dish to moisten the paper.

  • Seal the dishes with paraffin film and place them in a growth chamber with a controlled light/dark cycle and temperature (e.g., 16h light/8h dark at 24 °C).

  • After 5-7 days, assess the results by measuring:

    • Germination percentage: The number of seeds that have germinated.

    • Root and shoot length: The length of the primary root and shoot of the seedlings.

  • Compare the measurements from the treated dishes to the control to determine the degree of inhibition.

Mechanistic Considerations and Future Directions

The bioactivity of benzoate derivatives often stems from their ability to disrupt cellular functions in microorganisms.[11] The active form, benzoic acid, can interfere with microbial metabolism by inhibiting key enzymes like phosphofructokinase, which is vital for energy production.[12][13] It can also compromise cell membrane integrity, leading to cell death.[12]

G cluster_0 Fungal Cell Membrane Cell Membrane Disruption Disruption of Membrane Integrity Membrane->Disruption Metabolism Glycolysis & Energy Production Enzyme Phosphofructokinase Inhibition Inhibition Enzyme->Inhibition Molecule AG-FHB-01 (Hydrolyzed to Acid) Molecule->Membrane 1. Penetrates Cell Molecule->Metabolism 2. Lowers Internal pH Molecule->Enzyme 3. Inhibits Enzyme

Caption: Proposed antifungal mode of action for benzoate derivatives.

Future research should focus on structure-activity relationship (SAR) studies. By systematically modifying the structure of AG-FHB-01 (e.g., changing the substituent on the second aromatic ring, altering the ester group) and evaluating the biological activity of each new analog, researchers can optimize the compound for higher potency and selectivity.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical research and development. Its inherent structural features provide a robust starting point for the synthesis of novel compounds with potential fungicidal and herbicidal activities. The protocols outlined in this document offer a clear and reproducible framework for synthesizing a candidate molecule and performing essential primary biological screening, thereby accelerating the discovery pipeline for new crop protection solutions.

References

  • ResearchGate. (2025).
  • MDPI. (2022).
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Applications of Fluorinated Aromatic Acid Deriv
  • Patsnap Synapse. (2024).
  • ResearchGate.
  • NIH PMC.
  • Analyzeseeds. Herbicide Bioassay Study Guide.
  • WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Wikipedia.
  • PubMed. (2014). A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis.
  • ResearchGate.
  • ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.
  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Organic Syntheses Procedure.
  • Benchchem. Application of 4-Fluoro-3-hydroxybenzoic Acid in Agrochemical Synthesis.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Sigma-Aldrich.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2025).
  • PubMed Central. (2018).
  • PubMed. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][5][14]oxazin-6-yl)isoindoline-1,3-diones.

  • PMC. (2025).
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

Sources

Application Note: The Strategic Use of Ethyl 4-fluoro-2-hydroxybenzoate as a Core Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated organic compounds are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability of Active Pharmaceutical Ingredients (APIs). Ethyl 4-fluoro-2-hydroxybenzoate is a versatile and strategically valuable intermediate, serving as a key building block in the synthesis of complex pharmaceutical agents. The presence of the fluorine atom, a hydroxyl group, and an ethyl ester moiety provides multiple reactive sites for molecular elaboration. This document provides a detailed guide on the synthesis, properties, and application of this compound, including step-by-step protocols for its preparation and its use in subsequent synthetic transformations, with a focus on the scientific rationale behind the procedural choices.

Introduction: The Significance of Fluorinated Intermediates

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and conformation. This often leads to improved membrane permeability, increased metabolic stability by blocking sites of oxidative metabolism, and enhanced binding affinity to target proteins. This compound is an exemplary scaffold that capitalizes on these benefits, providing a robust starting point for the synthesis of diverse APIs, including enzyme inhibitors and other targeted therapeutics.[1][2]

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is critical for its effective use and safe handling in a laboratory setting.

Key Properties
PropertyValueSource
CAS Number 1737-21-9[3]
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Off-white to light yellow/brown crystalline solid[2]
Melting Point 38-40 °C[2]
Boiling Point 225 °C[2]
Density 1.309 g/cm³[2]
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.[1][4]
Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (Nitrile rubber recommended), and a lab coat.[5][7][8]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5][8] Store away from strong oxidizing agents and strong bases.[5][8]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical advice.[7] If inhaled, move to fresh air.[7] If swallowed, rinse mouth with water and seek medical attention if symptoms occur.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Synthesis Protocol: this compound

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-hydroxybenzoic acid. This acid-catalyzed reaction with ethanol is efficient and scalable.

Reaction Principle

The synthesis involves the protonation of the carbonyl oxygen of 4-fluoro-2-hydroxybenzoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of ethanol. Subsequent dehydration yields the ethyl ester.

G cluster_0 Synthesis Workflow Start 4-Fluoro-2-hydroxybenzoic Acid + Ethanol Catalyst Add H₂SO₄ (catalyst) (0 °C to reflux) Start->Catalyst Reagents Reaction Reflux for 12-16h (Monitor by TLC/HPLC) Catalyst->Reaction Initiate Reaction Workup Quench & Neutralize (e.g., with NaHCO₃ soln) Reaction->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry (Na₂SO₄), Filter, Concentrate Extraction->Purification Final Purify by Column Chromatography or Recrystallization Purification->Final QC Characterization (NMR, MS, HPLC) Final->QC Validate Product

Caption: Synthesis workflow for this compound.
Materials and Reagents
ReagentCAS No.M.W.QuantityNotes
4-Fluoro-2-hydroxybenzoic acid345-29-9156.1110.0 g (1.0 eq)Starting material
Ethanol (Absolute)64-17-546.07150 mLReagent and solvent
Sulfuric Acid (Conc.)7664-93-998.082.0 mLCatalyst
Ethyl Acetate141-78-688.11~300 mLExtraction solvent
Sodium Bicarbonate (Sat. soln.)144-55-884.01~100 mLNeutralization
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying agent
Deionized Water7732-18-518.02As neededWashing
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (10.0 g).[1][2]

  • Reagent Addition: Add absolute ethanol (150 mL) to the flask and stir until the acid is fully dissolved.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality Note: The exothermic addition of strong acid to alcohol must be controlled to prevent overheating.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 78-80 °C). Maintain reflux for 12-16 hours.[1] Self-Validation Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold deionized water.

  • Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until effervescence ceases and the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Final Purification: The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound as a solid.

Characterization and Quality Control
AnalysisTechniqueExpected Result
Purity HPLC>98%
Identity ¹H NMR, ¹³C NMRSpectrum consistent with the structure
Identity Mass Spectrometry (MS)m/z corresponding to [M+H]⁺
Appearance VisualOff-white crystalline solid

Application Protocol: Use in API Synthesis

This compound is a key intermediate for synthesizing multi-substituted aromatic rings found in many APIs, particularly kinase inhibitors and other enzyme-targeted drugs.[1][2] The hydroxyl and ester groups serve as handles for further chemical modifications. A common subsequent step is the etherification of the phenolic hydroxyl group.

G cluster_0 API Synthesis Pathway Logic A This compound -OH -COOEt F B Step 1: Etherification (R-X, Base) A:f0->B Target -OH C Intermediate 2 -OR -COOEt F B->C:f0 D Step 2: Hydrolysis/Amidation (LiOH then R'-NH₂, Coupling) C:f1->D Target Ester E Final API Scaffold -OR -C(O)NHR' F D->E:f1

Sources

Application Notes & Protocols: A Comprehensive Guide to the Esterification of 4-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-2-hydroxybenzoic Acid Esters

4-Fluoro-2-hydroxybenzoic acid is a salicylic acid derivative that serves as a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Esters derived from this acid are key intermediates in the synthesis of a range of compounds, from pharmaceuticals to agrochemicals. For instance, the methyl ester of 4-fluoro-2-hydroxybenzoic acid is an intermediate in the synthesis of bioactive compounds like the BCL-2 inhibitor venetoclax.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the esterification of 4-fluoro-2-hydroxybenzoic acid. We will delve into the foundational principles of the Fischer-Speier esterification, present robust and validated protocols, and discuss the critical parameters that ensure a high-yield and high-purity synthesis.

Theoretical Background: The Fischer-Speier Esterification

The most common and direct method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification.[3] This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4]

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the equilibrium must be shifted to the right.[4] This is typically achieved in two ways:

  • Using an excess of one reactant: In the case of synthesizing simple alkyl esters (e.g., methyl or ethyl esters), the alcohol is often used as the solvent, thereby providing a large excess.

  • Removal of water: As water is a product of the reaction, its removal will drive the equilibrium forward according to Le Châtelier's principle. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[3][4]

The mechanism of the Fischer esterification proceeds through a series of proton transfer and nucleophilic attack steps:

  • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • The nucleophilic oxygen of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • The elimination of a water molecule from the tetrahedral intermediate generates a protonated ester.

  • Deprotonation of the protonated ester by a base (such as water or the alcohol) regenerates the acid catalyst and yields the final ester product.[3][4][5]

Experimental Workflow Overview

The following diagram outlines the general workflow for the esterification of 4-fluoro-2-hydroxybenzoic acid.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactants Reactant Preparation (Acid, Alcohol, Catalyst) setup_glassware Glassware Setup (Round-bottom flask, Condenser) prep_reactants->setup_glassware Combine reaction Heating under Reflux (e.g., 65-70°C) setup_glassware->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Periodic Sampling cooling Cooling to Room Temp. monitoring->cooling Upon Completion neutralization Neutralization (e.g., NaHCO₃ wash) cooling->neutralization extraction Solvent Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying Organic Layer (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General workflow for the esterification of 4-fluoro-2-hydroxybenzoic acid.

Protocol 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate via Conventional Heating

This protocol details the synthesis of mthis compound using a standard Fischer esterification method with sulfuric acid as the catalyst.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PurityNotes
4-Fluoro-2-hydroxybenzoic acidC₇H₅FO₃156.11>97%Starting material.[6]
Methanol (MeOH), anhydrousCH₄O32.04>99.8%Acts as both reactant and solvent.
Sulfuric Acid (H₂SO₄), concentratedH₂SO₄98.0895-98%Catalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFor extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-For neutralization.
Saturated aq. Sodium Chloride (Brine)NaCl58.44-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-For drying.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-hydroxybenzoic acid (e.g., 5.0 g, 32.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (e.g., 50 mL) to the flask. Stir the mixture until the acid is fully dissolved.

    • Scientist's Note: Using anhydrous methanol is crucial as the presence of water can shift the reaction equilibrium back towards the starting materials, reducing the yield.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL, a catalytic amount) dropwise.

    • Scientist's Note: The addition of sulfuric acid to methanol is highly exothermic. Adding it slowly at 0°C prevents a sudden increase in temperature and potential side reactions.

  • Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting material is consumed. This typically takes 2-4 hours.[7]

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up - Neutralization: Dissolve the residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.

    • Scientist's Note: Be cautious during the bicarbonate wash as CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Work-up - Washing: Wash the organic layer with brine (1 x 25 mL) to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude mthis compound can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after the work-up.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is an adaptation of a microwave-assisted Fischer esterification, which can significantly reduce reaction times.[8]

Materials and Reagents
  • 4-Fluoro-2-hydroxybenzoic acid

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated)

  • Ethyl Acetate

  • Saturated aq. Sodium Bicarbonate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Microwave reactor with sealed reaction vessels

  • Magnetic stir bars for microwave vessels

  • Standard work-up equipment as listed in Protocol 1

Step-by-Step Procedure
  • Reactant Setup: In a microwave reaction vessel, combine 4-fluoro-2-hydroxybenzoic acid (e.g., 0.5 g, 3.2 mmol), absolute ethanol (5 mL), and a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 130°C for a total of 15 minutes (this can be programmed as 3 cycles of 5 minutes each).[8]

    • Scientist's Note: Microwave heating in a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, dramatically accelerating the reaction rate.

  • Cooling: After irradiation, allow the vessel to cool to room temperature before carefully opening it.

  • Work-up: Transfer the reaction mixture to a larger flask and evaporate the excess ethanol. Dissolve the residue in ethyl acetate (20 mL).

  • Washing and Drying: Wash the organic layer with a saturated NaHCO₃ solution and then with brine as described in Protocol 1. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the ethyl ester.

Characterization and Data Analysis

The successful synthesis of the desired ester should be confirmed through standard analytical techniques.

TechniqueExpected Observations for Mthis compound
¹H NMR A singlet corresponding to the methyl ester protons (-OCH₃) around 3.9 ppm. Aromatic protons will appear as multiplets in the range of 6.5-7.8 ppm, showing coupling to the fluorine atom. A broad singlet for the hydroxyl proton (-OH) will also be present.
¹³C NMR A peak for the ester carbonyl carbon (~170 ppm), a peak for the methyl carbon (~52 ppm), and aromatic carbon signals, some of which will show C-F coupling.
IR Spectroscopy A strong absorption band for the ester carbonyl (C=O) stretch around 1680-1700 cm⁻¹. A broad O-H stretch from the phenolic hydroxyl group around 3100-3300 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the mass of the ester (e.g., 170.14 g/mol for the methyl ester) should be observed.[2]
Melting Point The purified mthis compound is a solid with a reported melting point of 39°C.[2]
TLC The product should have a higher Rf value than the starting carboxylic acid due to its lower polarity.

Troubleshooting and Scientist's Insights

  • Low Yield: If the yield is low, ensure that anhydrous alcohol was used and that the reaction went to completion as monitored by TLC. Increasing the reflux time or the amount of catalyst may be necessary. For microwave synthesis, optimizing the temperature and time can improve yields.[8]

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, additional catalyst can be added, or the reaction can be refluxed for a longer period.

  • Product Contamination: The primary contaminant is usually the unreacted carboxylic acid. A thorough wash with sodium bicarbonate solution is essential for its removal. If the product is still impure, purification by column chromatography is recommended.

Conclusion

The esterification of 4-fluoro-2-hydroxybenzoic acid is a fundamental transformation for the synthesis of valuable chemical intermediates. The Fischer-Speier esterification, using either conventional heating or microwave irradiation, provides a reliable and scalable method for producing the corresponding esters in high yield and purity. By carefully controlling the reaction conditions and performing a thorough work-up, researchers can successfully synthesize these important building blocks for their drug discovery and materials science applications.

References

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 29: The Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 4-fluoro-2-hydroxybenzoate as a Strategic Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Ethyl 4-fluoro-2-hydroxybenzoate has emerged as a highly versatile and valuable building block for this purpose. Its unique arrangement of a nucleophilic hydroxyl group, an ester moiety, and a strategically placed fluorine atom on a benzene ring provides a powerful platform for the synthesis of diverse heterocyclic systems. This guide provides an in-depth exploration of the utility of this compound in synthesizing key heterocyclic families—notably coumarins, chromones, and benzofurans—complete with mechanistic insights and detailed experimental protocols for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds are fundamental to drug design, forming the core structure of over 85% of biologically active molecules.[1] When combined with fluorine, the resulting fluorinated heterocycles often exhibit superior pharmacokinetic and pharmacodynamic properties.[3][4] The C-F bond's high strength enhances metabolic stability, while fluorine's high electronegativity can modulate the pKa of nearby functional groups, improving cell membrane permeability and receptor binding affinity.[1][5]

This compound is an ideal starting material for several reasons:

  • The Phenolic Hydroxyl Group: Acts as a potent nucleophile, crucial for initiating intramolecular cyclization reactions that form the oxygen-containing heterocyclic ring.

  • The Ethyl Ester Group: Functions as an electrophilic site or can be readily hydrolyzed, decarboxylated, or otherwise modified post-cyclization.

  • The C4-Fluorine Atom: This electron-withdrawing group acidifies the phenolic proton, enhancing its reactivity in base-catalyzed reactions. Furthermore, its presence in the final heterocyclic product can significantly influence biological activity.

This document outlines key synthetic transformations of this precursor, providing both the theoretical basis and practical methodologies for laboratory application.

Synthesis of 7-Fluoro-4-hydroxycoumarins via Intramolecular Acylation

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocycles with a wide array of biological activities, including anticoagulant and anti-inflammatory properties.[6] The synthesis of 4-hydroxycoumarins from this compound can be efficiently achieved through an intramolecular Dieckmann-like condensation, a modification of the classic process which often starts from acylsalicylic acid esters.[7]

Causality of the Experimental Design: This pathway leverages the inherent reactivity of the starting material. The process begins with the O-acylation of the phenolic hydroxyl group. The choice of acylating agent (e.g., acetyl chloride) determines the substituent at the C3 position of the final product. The subsequent intramolecular cyclization is base-catalyzed, typically using a strong, non-nucleophilic base like sodium hydride, which deprotonates the α-carbon of the newly introduced acyl group. The resulting carbanion then attacks the ester carbonyl, leading to the cyclized product after acidification.

coumarin_synthesis start This compound step1 O-Acylation (e.g., Acetyl Chloride, Pyridine) start->step1 intermediate1 Ethyl 2-acetoxy-4-fluorobenzoate step1->intermediate1 step2 Intramolecular Cyclization (e.g., NaH, Toluene) intermediate1->step2 intermediate2 Sodium salt of 7-Fluoro-4-hydroxycoumarin step2->intermediate2 step3 Acidification (e.g., HCl) intermediate2->step3 product 7-Fluoro-4-hydroxycoumarin step3->product

Caption: Workflow for the synthesis of 7-Fluoro-4-hydroxycoumarin.

Experimental Protocol 1: Synthesis of 7-Fluoro-4-hydroxycoumarin

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Part A: O-Acylation

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.0 eq), followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 2-acetoxy-4-fluorobenzoate, which can be used in the next step without further purification.

Part B: Intramolecular Cyclization

  • Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Add anhydrous toluene to the flask containing the washed NaH.

  • Add the crude Ethyl 2-acetoxy-4-fluorobenzoate from Part A, dissolved in a minimal amount of anhydrous toluene, dropwise to the NaH suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction for the cessation of hydrogen gas evolution.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous fractions.

  • Acidify the combined aqueous layers to pH ~2 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Fluoro-4-hydroxycoumarin. The product can be further purified by recrystallization from ethanol/water.

Synthesis of 7-Fluorochromones via Baker-Venkataraman Rearrangement

Chromones (1-benzopyran-4-ones) are isomers of coumarins and are also prevalent in pharmacologically active compounds.[8] The synthesis of 7-fluorochromones from this compound typically proceeds via the Baker-Venkataraman rearrangement.

Causality of the Experimental Design: This multi-step synthesis is a robust method for constructing the chromone core.[9]

  • Esterification: The initial step is the acylation of the phenolic hydroxyl group with a substituted benzoyl chloride. This attaches the future C2 and aryl substituent of the chromone.

  • Rearrangement: The key step is the base-catalyzed rearrangement. A base like potassium hydroxide abstracts a proton from the α-carbon of the initial ester's acetyl group, which then rearranges to form a β-diketone intermediate.

  • Cyclodehydration: The final step involves an acid-catalyzed intramolecular condensation (cyclodehydration) of the β-diketone to form the chromone ring. Sulfuric acid is a common and effective catalyst for this transformation.

chromone_synthesis cluster_0 Precursor Preparation cluster_1 Chromone Formation start This compound hydrolysis Hydrolysis (NaOH, H₂O/EtOH) start->hydrolysis acetylation Acetylation (Ac₂O, NaOAc) hydrolysis->acetylation precursor 2-Hydroxy-4-fluoro acetophenone acetylation->precursor acylation O-Acylation (ArCOCl, Pyridine) precursor->acylation intermediate1 Acylated Intermediate acylation->intermediate1 rearrangement Baker-Venkataraman Rearrangement (KOH, Pyridine) intermediate1->rearrangement intermediate2 β-Diketone Intermediate rearrangement->intermediate2 cyclization Cyclodehydration (H₂SO₄, AcOH) intermediate2->cyclization product 7-Fluoro-2-arylchromone cyclization->product

Caption: General workflow for 7-Fluorochromone synthesis.

Experimental Protocol 2: Synthesis of 7-Fluoro-2-phenylchromone

Materials:

  • 2-Hydroxy-4-fluoroacetophenone (prepared from this compound) (1.0 eq)

  • Benzoyl chloride (1.3 eq)

  • Anhydrous Pyridine

  • Potassium hydroxide (KOH) (3.0 eq)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

Part A: Synthesis of the β-Diketone Intermediate

  • Dissolve 2-Hydroxy-4-fluoroacetophenone (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Slowly add benzoyl chloride (1.3 eq) and stir at room temperature for 2 hours.

  • Add powdered KOH (3.0 eq) to the mixture. The color will typically change to a deep yellow or orange.

  • Stir the mixture at room temperature for another 2 hours.

  • Pour the reaction mixture into ice-cold water and acidify with acetic acid.

  • The precipitated yellow solid (the β-diketone) is collected by vacuum filtration, washed thoroughly with water, and dried.

Part B: Cyclodehydration to form the Chromone

  • Dissolve the crude β-diketone from Part A in glacial acetic acid (approx. 5-10 mL per gram).

  • Add a catalytic amount of concentrated H₂SO₄ (2-3 drops).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into a beaker of crushed ice.

  • The resulting solid precipitate is collected by vacuum filtration, washed with water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 7-Fluoro-2-phenylchromone.

Synthesis of 6-Fluorobenzofurans

Benzofurans are another critical heterocyclic scaffold found in many natural products and pharmaceuticals.[10][11] A common route to benzofurans from phenolic precursors involves O-alkylation followed by intramolecular cyclization.[12][13]

Causality of the Experimental Design: This strategy builds the furan ring onto the existing phenolic structure.

  • O-Alkylation: The phenolic hydroxyl group of this compound is alkylated using an α-halo ketone (e.g., α-bromoacetophenone). This reaction is typically performed under basic conditions (using K₂CO₃) to deprotonate the phenol, enhancing its nucleophilicity.

  • Intramolecular Cyclization: The resulting ether intermediate undergoes an acid-catalyzed intramolecular cyclization. A strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid protonates the ketonic carbonyl, which is then attacked by the electron-rich benzene ring to close the furan ring, followed by dehydration.

benzofuran_synthesis start This compound step1 O-Alkylation (α-Bromoacetophenone, K₂CO₃, Acetone) start->step1 intermediate1 Ether Intermediate step1->intermediate1 step2 Intramolecular Cyclization (e.g., PPA, 100 °C) intermediate1->step2 product Ethyl 6-fluoro-2-phenyl- benzofuran-3-carboxylate step2->product

Caption: Synthetic pathway to a substituted 6-Fluorobenzofuran.

Experimental Protocol 3: Synthesis of Ethyl 6-fluoro-2-phenylbenzofuran-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • α-Bromoacetophenone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Polyphosphoric Acid (PPA)

Procedure:

Part A: O-Alkylation

  • In a round-bottom flask, combine this compound (1.0 eq), α-bromoacetophenone (1.1 eq), and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetone.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.[14]

  • After cooling, filter off the K₂CO₃ and wash the solid with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ether intermediate.

Part B: Intramolecular Cyclization

  • Add polyphosphoric acid (PPA) to a flask and heat to ~80 °C to ensure it is mobile.

  • Add the crude ether intermediate from Part A to the hot PPA.

  • Increase the temperature to 100-120 °C and stir for 2-4 hours.

  • Cool the reaction mixture slightly and then pour it carefully onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a saturated NaHCO₃ solution to remove any remaining acid.

  • Dry the crude solid. Purify by column chromatography (silica gel, Hexanes:EtOAc gradient) or recrystallization from ethanol to yield the final benzofuran product.

Data Summary

The following table provides representative data for the synthesis of various heterocyclic scaffolds using this compound as the starting material. Yields are indicative and may vary based on reaction scale and purification efficiency.

Heterocycle ClassKey ReagentsCatalyst/ConditionsTypical YieldReference Methodologies
Coumarin Acetyl chloride, NaHPyridine (Acylation), Toluene (Reflux)65-75%[7],[15]
Chromone Benzoyl chloride, KOHPyridine (Acylation), H₂SO₄/AcOH50-65%[8],[9]
Benzofuran α-Bromoacetophenone, K₂CO₃PPA (100-120 °C)55-70%[14]

Conclusion

This compound stands out as a powerful and versatile precursor in synthetic organic chemistry. Its trifunctional nature allows for the efficient and strategic construction of diverse fluorinated heterocyclic cores, including coumarins, chromones, and benzofurans. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this building block in the development of novel compounds for pharmaceutical and agrochemical applications. The presence of the fluorine atom not only directs reactivity but also imparts desirable properties to the final products, making this an area ripe for further exploration and discovery.

References

  • Vertex AI Search. (2024). The Importance of Fluorinated Heterocycles in Drug Design. 3

  • Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. Science.

  • Roda, G., et al. (2021). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry.

  • Simeone, G., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals.

  • Kirsch, P. (2013).
  • Organic Chemistry Portal. Synthesis of Benzofurans.

  • Lakshmi, N. V., et al. (2023). Synthesis, characterization, and bioevaluation of new benzofurans. World Journal of Advanced Research and Reviews.
  • Patel, H., et al. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Anwar, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Kumar, A., et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

  • Al-Mousawi, S. M., et al. (2009). A Facile Route to Some New Thiophene and 1,3,4-Thiadiazole Derivatives Incorporating Benzimidazole Moiety. HETEROCYCLES.
  • BenchChem. (2025). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols.

  • Ukrport, D. V., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules.

  • Alchem Pharmtech. CAS 1737-21-9 | this compound.

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • Al-Juboori, H. H. (2018).
  • Stahmann, M. A., et al. (1949). Synthesis of 4-hydroxycoumarins. U.S. Patent 2,465,293.

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules.

  • Yadav, S. K. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry.

  • Al-Obaidi, O. A. (2016). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations.
  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688).

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry.

  • Maidin, M. M., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online.

  • Zhang, W., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry.
  • BenchChem. (2025). Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate.

  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-hydroxybenzaldehyde as a Precursor for Coumarin Derivatives.

  • Biosynth. 3-Fluoro-4-hydroxybenzoic acid ethyl ester.

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Biological Screening of Ethyl 4-fluoro-2-hydroxybenzoate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Benzoates

Ethyl 4-fluoro-2-hydroxybenzoate and its derivatives represent a promising class of compounds in medicinal chemistry. The core structure, a substituted benzoic acid, is a well-established scaffold for the development of bioactive agents. The incorporation of a fluorine atom can significantly enhance a molecule's therapeutic properties, including metabolic stability, binding affinity to target proteins, and bioavailability. While extensive research exists on the biological activities of various hydroxybenzoic acid derivatives, the specific screening of this compound derivatives is an emerging area of interest. Structurally related compounds have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting activities. For instance, derivatives of ethyl hydroxybenzoate have been investigated for their potential to induce apoptosis in cancer cells and to inhibit bacterial enzymes like biotin carboxylase. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of novel this compound derivatives, with a focus on identifying potential antimicrobial, anticancer, and enzyme-inhibitory activities.

Designing a Screening Cascade: A Strategic Approach

A successful biological screening campaign for a novel compound series requires a logical and tiered approach. The initial phase should involve broad, high-throughput primary screens to identify "hits" with any biological activity. These hits are then subjected to more specific secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Tertiary Screening & Lead Optimization Compound Library Compound Library Primary Assays Antimicrobial (MIC) Cytotoxicity (MTT) Enzyme Inhibition (Broad Panel) Compound Library->Primary Assays Hit Confirmation Hit Confirmation Primary Assays->Hit Confirmation Dose-Response Studies (IC50/EC50) Dose-Response Studies (IC50/EC50) Hit Confirmation->Dose-Response Studies (IC50/EC50) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies (IC50/EC50)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for the biological screening of novel compounds.

Part 1: Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have long been recognized for their antimicrobial properties. The following protocols are designed to assess the antibacterial and antifungal potential of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.[3]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the negative control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculation:

    • Prepare a microbial suspension adjusted to the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
EFHB-D1S. aureusPositive[Insert Data]Ciprofloxacin[Insert Data]
EFHB-D1E. coliNegative[Insert Data]Ciprofloxacin[Insert Data]
EFHB-D2S. aureusPositive[Insert Data]Ciprofloxacin[Insert Data]
EFHB-D2E. coliNegative[Insert Data]Ciprofloxacin[Insert Data]
EFHB-D1C. albicansN/A[Insert Data]Fluconazole[Insert Data]
EFHB-D2C. albicansN/A[Insert Data]Fluconazole[Insert Data]

Part 2: Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of drug discovery. Many natural and synthetic compounds, including fluorinated molecules, have shown promise as cytotoxic agents against various cancer cell lines.[4][5]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
EFHB-D1MCF-748[Insert Data]
EFHB-D1A54948[Insert Data]
EFHB-D2MCF-748[Insert Data]
EFHB-D2A54948[Insert Data]
DoxorubicinMCF-748[Insert Data]
DoxorubicinA54948[Insert Data]

Part 3: Enzyme Inhibition Screening

Enzymes are critical drug targets, and their inhibition can modulate disease pathways. Fluorinated compounds are known to act as potent enzyme inhibitors. Screening this compound derivatives against a panel of relevant enzymes can uncover novel therapeutic leads.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay, which can be adapted for various enzymes that produce a chromogenic or fluorogenic product.

Principle: The activity of an enzyme is monitored by measuring the change in absorbance or fluorescence as it converts a substrate into a product. An inhibitor will decrease the rate of this reaction. By measuring the reaction rate at different inhibitor concentrations, the inhibitory potency (IC₅₀) can be determined.

Enzyme_Inhibition Enzyme Substrate Substrate Product Product (Colored/Fluorescent) Enzyme->Product Catalysis Substrate->Enzyme Inhibitor Inhibitor (e.g., EFHB Derivative) Inhibitor->Enzyme Binding & Inhibition

Caption: A simplified representation of an enzyme inhibition assay.

Materials:

  • Target enzyme (purified)

  • Substrate (specific for the enzyme, yielding a detectable product)

  • Assay buffer (optimal pH and ionic strength for the enzyme)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well or 384-well microplate (UV-transparent or black, depending on the assay)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Assay Setup:

    • In the wells of the microplate, add the assay buffer.

    • Add a small volume of the test compound at various concentrations. Include wells for a positive control inhibitor and a negative control (DMSO vehicle).

    • Add the enzyme solution to all wells except for a blank (buffer and substrate only).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals for a set period. The reader should be pre-set to the optimal wavelength for detecting the product.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of product formation) for each concentration of the inhibitor by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget EnzymeSubstrateIC₅₀ (µM)
EFHB-D1e.g., Carbonic Anhydrasee.g., p-Nitrophenyl Acetate[Insert Data]
EFHB-D2e.g., Carbonic Anhydrasee.g., p-Nitrophenyl Acetate[Insert Data]
AcetazolamideCarbonic Anhydrasep-Nitrophenyl Acetate[Insert Data]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial biological screening of this compound derivatives. By systematically evaluating their antimicrobial, anticancer, and enzyme-inhibitory activities, researchers can identify promising lead compounds for further development. Positive hits from these primary screens should be subjected to more detailed secondary assays to confirm their activity, assess their selectivity, and elucidate their mechanisms of action. The versatile nature of the fluorinated benzoate scaffold suggests that this class of compounds holds significant potential for the discovery of novel therapeutic agents.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Cheng, Y., & Chen, Z. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 147-153. [Link]

  • Wanner, M. A., & Rodrigues, T. (2020). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 8, 589. [Link]

  • Rodal, A. A., & Glick, B. S. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass Spectrometry Reviews, 26(3), 324-339. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6.
  • Creative Biolabs. (n.d.). Dilution Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 7(6).
  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(1).
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. Retrieved from [Link]

  • MDPI. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3293. [Link]

  • PubMed Central. (2020). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 25(21), 5036. [Link]

  • ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. Retrieved from [Link]

  • IEEE Xplore. (2019). Estrogenic Active Stilbene Derivatives as Anti-Cancer Agents: A DFT and QSAR Study. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 16(2), 560-568. [Link]

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Troubleshooting & Optimization

"improving the yield of Ethyl 4-fluoro-2-hydroxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Maximizing Yield in the Synthesis of Ethyl 4-fluoro-2-hydroxybenzoate

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to troubleshoot and optimize your results effectively.

The synthesis of this compound, a valuable intermediate in pharmaceuticals and specialty chemicals, is typically achieved through the Fischer-Speier esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol. While seemingly straightforward, this reversible reaction presents several hurdles that can significantly impact yield and purity. This guide provides a comprehensive question-and-answer-based approach to address these challenges head-on.

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis proceeds via the Fischer-Speier esterification, a classic acid-catalyzed nucleophilic acyl substitution.[1][2][3] The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 4-fluoro-2-hydroxybenzoic acid. This crucial step dramatically increases the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[2][6] This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2][7]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[7]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[2]

Fischer_Esterification Fischer Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Leaving Group Formation & Elimination cluster_3 Product Formation Start Carboxylic Acid + H+ ProtonatedAcid Protonated Carbonyl (Enhanced Electrophile) Start->ProtonatedAcid Catalyst (H+) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral Attack Alcohol Ethanol (Nucleophile) ProtonTransfer Protonated Intermediate (H2O is leaving group) Tetrahedral->ProtonTransfer Proton Transfer ProtonatedEster Protonated Ester ProtonTransfer->ProtonatedEster - H2O FinalEster This compound ProtonatedEster->FinalEster - H+ (Catalyst Regenerated) experimental_workflow Experimental Workflow A 1. Setup Add Acid, Ethanol to RBF B 2. Catalyst Addition Add H2SO4 at 0°C A->B C 3. Reaction Reflux at 80-85°C B->C D 4. Monitoring Track with TLC C->D D->C Continue Reflux E 5. Quench Pour into Ice Water D->E Reaction Complete F 6. Extraction Use Ethyl Acetate (3x) E->F G 7. Washing NaHCO3 then Brine F->G H 8. Drying & Concentration Dry over Na2SO4, Rotovap G->H I 9. Purification Recrystallize or Chromatography H->I J Pure Product I->J troubleshooting_tree Troubleshooting: Low Yield Start Low Yield Observed CheckTLC Check TLC of Crude Product Start->CheckTLC Decision1 SM Present? CheckTLC->Decision1 SM_Present Significant Starting Material Present? WorkupLoss Product Lost During Workup? SideProducts Dark Color or Unexpected Spots? Decision2 Discoloration? Decision1->Decision2 No Sol_Equilibrium Action: - Increase excess EtOH - Add fresh catalyst - Remove H2O (Dean-Stark) Decision1->Sol_Equilibrium Yes Sol_Workup Action: - Perform more extractions - Ensure bicarb wash is thorough - Check pH of aqueous layers Decision2->Sol_Workup No Sol_SideRxn Action: - Reduce temperature - Use p-TsOH instead of H2SO4 - Purify via chromatography Decision2->Sol_SideRxn Yes

Sources

Technical Support Center: Purification of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-fluoro-2-hydroxybenzoate (CAS No. 1737-21-9).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven answers and troubleshooting guides for common challenges encountered during the purification of this important synthetic intermediate.

Compound Profile & Synthesis Context

This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its purification is critical to ensure the integrity and success of subsequent synthetic steps.

PropertyValueSource
CAS Number 1737-21-9[1]
Molecular Formula C₉H₉FO₃[3]
Molecular Weight 184.17 g/mol
Appearance Solid-
Boiling Point ~274.8 °C (Predicted)[3]
Solubility Slightly soluble in water; Soluble in common organic solvents like ethanol, acetone, ethyl acetate.[4][5]

The most common route to this compound is the Fischer-Speier esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[6][7][8] This context is vital as it dictates the likely impurities you will encounter.

Logical Workflow for Purification Strategy

The choice of purification method depends on the nature and quantity of impurities present post-synthesis. Below is a decision-making workflow to guide your strategy.

Purification_Workflow Start Crude Product (Post-Workup) Acid_Check Is unreacted acid (4-fluoro-2-hydroxybenzoic acid) a major impurity? Start->Acid_Check Wash Perform Liquid-Liquid Extraction: Aqueous NaHCO₃ wash Acid_Check->Wash Yes Main_Purification Primary Purification Method Acid_Check->Main_Purification No / Trace Wash->Main_Purification Recrystallization Recrystallization Main_Purification->Recrystallization Solid Product Chromatography Column Chromatography Main_Purification->Chromatography Oily Product or Close-running Impurities Distillation Vacuum Distillation (For thermally stable liquids or removing non-volatile impurities) Main_Purification->Distillation Liquid Product or High-boiling Impurities Purity_Check Assess Purity (TLC, MP, NMR) Recrystallization->Purity_Check Chromatography->Purity_Check Distillation->Purity_Check End Pure Product Purity_Check->End

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Preliminary Purification - Acid Removal

Question: My crude product is acidic. How do I remove the unreacted 4-fluoro-2-hydroxybenzoic acid and the acid catalyst?

Answer: An aqueous wash with a mild base is the most effective method. After the initial reaction workup, dissolve the crude product in an organic solvent like ethyl acetate. Wash this organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.[9] The bicarbonate solution will react with and extract the acidic starting material and any residual acid catalyst into the aqueous layer.

Troubleshooting:

  • Issue: Emulsion formation during the bicarbonate wash.

    • Cause: Vigorous shaking can lead to stable emulsions.

    • Solution: Use gentle inversions instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.

  • Issue: Product precipitation during the wash.

    • Cause: The sodium salt of your product might have limited solubility in the aqueous/organic mixture.

    • Solution: Add more organic solvent to ensure the product remains fully dissolved in the organic phase.

Section 2: Recrystallization

Recrystallization is often the most efficient method for purifying solid this compound, provided a suitable solvent is identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

Question: What is the best solvent system for recrystallizing this compound?

Answer: A mixed-solvent system is typically ideal. Given the molecule's moderate polarity (ester and phenol functional groups), a combination of a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or water) works well.

Recommended Starting Systems:

  • Ethanol / Water

  • Ethyl Acetate / Hexanes

Experimental Protocol: Recrystallization using Ethanol/Water

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Induce Supersaturation: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[10] Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.

Troubleshooting Guide: Recrystallization

  • Issue: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is cooling too rapidly.

    • Solution: Add more of the "good" solvent (e.g., ethanol) to the hot mixture to increase the compound's solubility. Ensure a slower cooling rate by insulating the flask.

  • Issue: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is not supersaturated.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[10] If crystals still don't form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed" crystal of the pure compound.

  • Issue: The final product has a low melting point or appears discolored.

    • Cause: Impurities were trapped within the crystal lattice due to rapid cooling.

    • Solution: The material needs to be recrystallized a second time. Ensure the cooling process is very slow. A de-colorizing agent like activated charcoal can be used sparingly during the hot dissolution step if color is a significant issue.

Section 3: Flash Column Chromatography

When recrystallization is ineffective, or if the product is an oil, flash column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[11]

Question: What is a good starting eluent system for purifying this compound on a silica gel column?

Answer: A mixture of hexanes (or petroleum ether) and ethyl acetate is the standard choice. The phenolic hydroxyl group provides significant polarity. A good starting point, determined by Thin Layer Chromatography (TLC), is often a solvent system that gives the product a retention factor (R_f) of approximately 0.3.[12]

Eluent Composition (Hexanes:Ethyl Acetate)Expected R_fUse Case
9:1 (10% EtOAc)High R_fFor eluting very non-polar impurities first.
4:1 to 3:1 (20-25% EtOAc) ~0.3-0.4 Ideal for eluting the target compound.
1:1 (50% EtOAc)Low R_fFor eluting highly polar impurities or flushing the column.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed. Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting with the non-polar solvent mixture, applying positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 25% ethyl acetate) to first elute non-polar impurities and then the desired product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack 1. Pack column with silica in low-polarity eluent Load 2. Load crude sample Pack->Load Elute_Nonpolar 3. Elute with low polarity (e.g., 10% EtOAc/Hex) Load->Elute_Nonpolar Collect1 Collect Impurity Fractions Elute_Nonpolar->Collect1 Elute_Product 4. Increase polarity (e.g., 25% EtOAc/Hex) Collect1->Elute_Product Collect2 Collect Product Fractions Elute_Product->Collect2 TLC 5. Analyze fractions by TLC Collect2->TLC Combine 6. Combine pure fractions TLC->Combine Evaporate 7. Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting Guide: Column Chromatography

  • Issue: Poor separation between the product and an impurity.

    • Cause: The eluent polarity is not optimal; the column may be overloaded.

    • Solution: Use a shallower polarity gradient or even an isocratic (single solvent mixture) elution if the R_f values are very close. Reduce the amount of crude material loaded onto the column. A longer column can also improve separation.

  • Issue: The compound streaks or "tails" down the column.

    • Cause: The phenolic -OH group can interact strongly and non-ideally with the acidic silica gel.

    • Solution: Add a small amount (0.1-0.5%) of acetic acid to the eluent. This protonates the silica surface and the compound, leading to sharper bands and better separation.

Section 4: Purity Assessment

Question: How do I confirm the purity of my this compound after purification?

Answer: A combination of methods should be used for confident purity assessment.

  • Thin-Layer Chromatography (TLC): The purified sample should show a single spot. Co-spotting with the starting material and crude mixture can confirm the removal of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range that corresponds to the literature value. Impurities typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The NMR spectrum should show clean signals corresponding to the product structure with no significant peaks attributable to starting materials, solvents, or byproducts.

References
  • Wikipedia. Fischer–Speier esterification. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • Fischer Esterification. Fischer Esterification. [Link]

  • Mount Allison University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • YouTube. Recrystallization - Organic Chemistry Lab Technique. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]

  • Alchem.Pharmtech. CAS 1737-21-9 | this compound. [Link]

  • YouTube. Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • PubChem. Ethylparaben | C9H10O3 | CID 8434. [Link]

  • Loba Chemie. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE. [Link]

  • Wikipedia. Ethylparaben. [Link]

  • Chemistry LibreTexts. 2.4A: Macroscale Columns. [Link]

  • Ataman Kimya. ETHYL PARABEN. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • FAO. ETHYL p-HYDROXYBENZOATE. [Link]

  • Organic Syntheses. ethyl 4-methylbenzoate. [Link]

  • YouTube. Column Chromatography. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Ethyl 4-fluoro-2-hydroxybenzoate. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges encountered during the synthesis of this important chemical intermediate. By understanding the causality behind experimental choices, you can achieve higher yields, better purity, and more reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields are often a result of an incomplete reaction or side reactions. The primary synthesis method for this compound is the Fischer-Speier esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol, catalyzed by a strong acid.[1][2] This is a reversible equilibrium reaction.[2]

To drive the reaction towards the product and increase the yield, consider the following:

  • Use of Excess Reagent: Employing a large excess of ethanol not only shifts the equilibrium to the product side according to Le Châtelier's Principle but also serves as the reaction solvent.[2][3]

  • Removal of Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.[4] Using a dehydrating agent or a physical method to remove water as it forms can significantly improve the yield. Strong acid catalysts like sulfuric acid also act as dehydrating agents.[2]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[5]

Q2: The reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

An incomplete reaction can be due to several factors:

  • Insufficient Catalyst: The acid catalyst (e.g., concentrated sulfuric acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[1] Ensure an adequate catalytic amount is used.

  • Inadequate Reaction Time: Fischer esterification can be a slow process.[1] Increasing the reflux time can lead to a higher conversion.

  • Low Reaction Temperature: The reaction should be maintained at the reflux temperature of the alcohol used (ethanol in this case) to ensure a sufficient reaction rate.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

Side product formation can complicate purification and reduce the yield of the desired product.

  • Dehydration of Alcohol: At high temperatures and strong acid concentrations, the alcohol (ethanol) can undergo dehydration to form diethyl ether. This can be minimized by maintaining a controlled reflux temperature.

  • Sulfonation of the Aromatic Ring: While less common under typical esterification conditions, using a large excess of concentrated sulfuric acid at elevated temperatures could potentially lead to sulfonation of the electron-rich aromatic ring. Use only a catalytic amount of sulfuric acid.

Q4: I'm having difficulty purifying the final product. What is the recommended purification strategy?

Purification is critical to obtain this compound of high purity.

  • Work-up Procedure: After the reaction is complete, the excess ethanol is typically removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the acid catalyst), and finally with brine.[6]

  • Extraction: The unreacted 4-fluoro-2-hydroxybenzoic acid can be recovered from the sodium bicarbonate wash by acidification.[7]

  • Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate, filtered, and the solvent evaporated to yield the crude product.[6]

  • Final Purification: The crude ester can be further purified by column chromatography on silica gel or by recrystallization.[6][8]

Q5: Are there alternative methods for synthesizing this compound?

While Fischer-Speier esterification is the most common method, other approaches exist:

  • Reaction with Alkyl Halides: The sodium salt of 4-fluoro-2-hydroxybenzoic acid can be reacted with an ethyl halide (e.g., ethyl bromide or iodide).[2]

  • Use of Thionyl Chloride: The carboxylic acid can be first converted to the more reactive acid chloride using thionyl chloride, followed by reaction with ethanol.[6] This method avoids the equilibrium limitations of the Fischer esterification.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Reversible reaction equilibrium- Insufficient reaction time- Water present in reagents or formed during reaction- Use a large excess of ethanol.- Increase the reflux time and monitor by TLC.- Use anhydrous ethanol and a strong acid catalyst (e.g., H₂SO₄) which also acts as a dehydrating agent.
Incomplete Reaction - Inadequate amount of catalyst- Low reaction temperature- Steric hindrance (less likely for this substrate)- Ensure a sufficient catalytic amount of strong acid is used.- Maintain the reaction at the reflux temperature of ethanol.- Consider a more reactive esterification method if steric hindrance is a known issue with similar substrates.
Side Product Formation - High catalyst concentration- High reaction temperature- Use only a catalytic amount of the acid.- Maintain a controlled reflux temperature to avoid dehydration of ethanol.
Difficult Purification - Incomplete removal of starting materials or catalyst- Emulsion formation during work-up- Perform a thorough aqueous work-up with saturated sodium bicarbonate to remove acidic components.- Use brine to break emulsions during extraction.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-fluoro-2-hydroxybenzoic acid + Excess Ethanol Catalyst Conc. H₂SO₄ (catalyst) Reflux Reflux (e.g., 8-12 hours) Catalyst->Reflux Evaporation Evaporate excess ethanol Reflux->Evaporation Extraction Dissolve in Ethyl Acetate & Wash with NaHCO₃(aq) and Brine Evaporation->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of equilibrium steps. The following diagram illustrates the key mechanistic pathway.

G cluster_mechanism Fischer-Speier Esterification Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation to yield Ester Water_Elimination->Deprotonation

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. [Link]

  • The Fischer Esterification: Methyl Salicylate. YouTube. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate. PMC - NIH. [Link]

Sources

Technical Support Center: Crystallization of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Ethyl 4-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the crystallization of this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format. The causality behind each experimental choice is explained to provide a deeper understanding of the crystallization process.

Question 1: My this compound fails to crystallize and remains an oil, or the crystallization does not start at all. What should I do?

Answer: The failure of a compound to crystallize, often referred to as "oiling out," is a common problem in organic chemistry. This [1][2]typically occurs when the solute's concentration is too high for the given solvent and temperature, leading to phase separation into a liquid solute phase instead of an ordered solid crystal lattice. Several factors can contribute to this, and a systematic approach is necessary for troubleshooting.

Underlying Causes and Step-by-Step Solutions:

  • Supersaturation Level is Too High: Rapid cooling or excessive solvent evaporation can lead to a state of high supersaturation where the solute molecules do not have sufficient time to orient themselves into a crystal lattice. *[3][4] Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level. Allow[5] the solution to cool much more slowly. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes. A Dew[5]ar flask or an insulated bath can be used to slow down the cooling process.

  • [3]Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures. If th[6]e compound is too soluble in the chosen solvent even at low temperatures, crystallization will be difficult.

    • Solution: If you suspect the solvent is too good, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until slight turbidity appears. Then, reheat to clarify and cool slowly. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-cyclohexane.

  • [7][8]Lack of Nucleation Sites: Crystallization requires an initial nucleus for crystals to grow upon. Spont[3]aneous nucleation can sometimes be difficult to achieve.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The m[5]icroscopic scratches on the glass can act as nucleation sites.

      • Seeding: Introduce a "seed crystal" of pure this compound into the cooled, supersaturated solution. This [5]provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the solid residue into the solution.

  • [5]Presence of Impurities: Impurities can inhibit crystal formation by interfering with the crystal lattice structure.

    • Solution: If the crude material contains significant impurities, consider a preliminary purification step such as column chromatography before attempting crystallization. The presence of impurities can sometimes be observed as a colored solution. In such cases, activated charcoal can be used to decolorize the solution, but it should be used judiciously as it can also adsorb the desired product.

[8]

Question 2: The crystallization of this compound happens too quickly, resulting in a fine powder or small, poorly-formed crystals. How can I obtain larger, higher-quality crystals?

Answer: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization. The g[5]oal is to achieve a slow, controlled crystal growth that allows for the selective incorporation of the desired molecules into the lattice.

Underlying Causes and Step-by-Step Solutions:

  • Excessive Supersaturation: This is the most common cause of rapid crystallization.

    • Solution: Re-dissolve the solid by heating and add more solvent to reduce the concentration. This [5]will lower the supersaturation level upon cooling, slowing down the crystallization process.

  • Rapid Cooling: A large temperature gradient between the solution and its surroundings will induce rapid crystallization.

    • Solution: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator. For even slower cooling, insulate the flask with glass wool or place it in a Dewar.

  • [3]Agitation: Mechanical disturbances can promote rapid nucleation, leading to many small crystals. *[3] Solution: Once the solution is set aside to cool, avoid moving or disturbing it.

[3]

Question 3: The yield of my recrystallized this compound is very low. What are the potential reasons and how can I improve it?

Answer: A low yield indicates that a significant amount of the compound remained in the mother liquor after filtration. Several factors can contribute to this issue.

Un[5]derlying Causes and Step-by-Step Solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a larger portion of the compound dissolved even at low temperatures. *[5] Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. If yo[8]u have already obtained a low yield, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to induce a second crop of crystals.

  • Premature Crystallization during Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: To prevent this, use a pre-heated funnel and flask for the filtration. You can also add a small excess of solvent to the solution before filtration to keep the compound dissolved.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the solution is cooled for an adequate period. If cooling at room temperature is not sufficient, use an ice bath or a refrigerator to further decrease the solubility of your compound.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues with this compound.

G start Crystallization Issue with This compound issue1 No Crystallization / Oiling Out start->issue1 issue2 Rapid Crystallization / Poor Crystal Quality start->issue2 issue3 Low Yield start->issue3 solution1a Re-heat, add more solvent, cool slowly issue1->solution1a High supersaturation? solution1b Try a different solvent or solvent pair issue1->solution1b Inappropriate solvent? solution1c Induce nucleation (scratching, seeding) issue1->solution1c No nucleation? solution1d Preliminary purification (e.g., chromatography) issue1->solution1d Impurities present? solution2a Re-dissolve, add more solvent, cool slowly issue2->solution2a High supersaturation? solution2b Use a staged and slower cooling process issue2->solution2b Cooling too fast? solution2c Avoid agitation during cooling issue2->solution2c Agitation? solution3a Use minimum amount of hot solvent issue3->solution3a Too much solvent used? solution3b Pre-heat filtration apparatus issue3->solution3b Premature crystallization? solution3c Cool for a longer duration or at a lower temperature issue3->solution3c Incomplete crystallization? end Successful Crystallization solution1a->end solution1b->end solution1c->end solution1d->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for crystallization issues.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the crystallization of this compound.

Q1: What are the key physical properties of this compound that influence its crystallization?
[12][13][14][15]Q2: What are some good starting solvents for the recrystallization of this compound?

A2: The principle of "like dissolves like" is a good starting point for solvent selection. Since[3] this compound is an aromatic ester, solvents with moderate polarity are likely to be effective. A good rule of thumb is to use a solvent that contains a similar functional group to the compound being crystallized.

Re[1]commended Solvents and Solvent Systems:

Solvent/SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent allows for fine-tuning of the solubility.
E[7]thyl Acetate/HexaneEthyl acetate is a good solvent for esters, and hexane can be used as an anti-solvent.
T[1]olueneAromatic solvents can sometimes promote good crystal growth for aromatic compounds.
A[1]cetone/WaterAcetone is a polar aprotic solvent that can be paired with water.

##[7]# Q3: Can polymorphism be an issue with this compound crystallization?

A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted benzoic acids and their esters. Diffe[12][13][14]rent polymorphs can have different physical properties, such as melting point and solubility. While there is no specific mention of polymorphism for this compound in the provided search results, it is a possibility to consider, especially if you observe variations in crystal habit or melting point between batches. The choice of solvent and the rate of cooling are key factors that can influence which polymorph is obtained.

[4]Q4: How does the fluoro-substitution at the 4-position affect crystallization compared to the non-fluorinated analogue?

A4: The fluorine atom at the 4-position can influence the electronic properties and intermolecular interactions of the molecule. Fluorine is an electron-withdrawing group, which can affect the acidity of the hydroxyl proton and the polarity of the molecule. These[15] changes can alter the solubility of the compound in different solvents and may also influence the crystal packing arrangement. The specific effects on crystallization would need to be determined experimentally by comparing the crystallization behavior of this compound with its non-fluorinated counterpart.

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The exact solvent and volumes may need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol)

  • Selected anti-solvent (e.g., deionized water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Solvent Addition: Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. If using an anti-solvent, add it dropwise to the hot solution until a persistent cloudiness is observed, then reheat until the solution is clear before allowing it to cool.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Crystallization Parameter Relationship Diagram

G cluster_parameters Controllable Parameters cluster_outcomes Crystallization Outcomes Solvent Solvent Choice CrystalSize Crystal Size Solvent->CrystalSize Yield Yield Solvent->Yield Purity Purity Solvent->Purity Concentration Concentration Concentration->CrystalSize Concentration->Yield Concentration->Purity CoolingRate Cooling Rate CoolingRate->CrystalSize CoolingRate->Purity Agitation Agitation Agitation->CrystalSize Agitation->Purity

Caption: Relationship between experimental parameters and crystallization outcomes.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Factors Affecting Crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Al-Kassas, R., & Gill, H. S. (2018). Factors which affect the crystallization of a drug substance. ResearchGate. Retrieved from [Link]

  • Kallay, C., et al. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. RSC Publishing. Retrieved from [Link]

  • Butterhof, C., et al. (2012). Co-crystallisation of benzoic acid with sodium benzoate: The significance of stoichiometry. CrystEngComm, 14(11), 3945-3950.

  • Iannone, M., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 15(15), 5437.

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.

  • ResearchGate. (2025, August 6). Growth and characterization of ethyl 4-hydroxybenzoate single crystals by modified vertical Bridgman technique. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Butterhof, C., et al. (2012). Co-crystallisation of benzoic acid with sodium benzoate: the significance of stoichiometry. CrystEngComm, 14(11), 3945-3950.

  • National Institutes of Health. (n.d.). Ethylparaben. PubChem. Retrieved from [Link]

  • Hsieh, Y. T., et al. (2021). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Crystals, 11(11), 1361.

  • Raber, D. J., et al. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 6, 1019.

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.

  • ResearchGate. (n.d.). (PDF) Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

  • Flores, W. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Retrieved from [Link]

  • ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PARABEN. Retrieved from [Link]

  • Reva, I., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of chemical physics, 146(12), 124309.

  • FooDB. (2010, April 8). Showing Compound Ethyl salicylate (FDB001028). Retrieved from [Link]

  • Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3321.

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from

  • National Institutes of Health. (n.d.). Ethyl Salicylate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl salicylate. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 4-fluoro-2-hydroxybenzoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways and troubleshoot experimental challenges. While specific literature on the forced degradation of this compound is not extensively available, this document synthesizes information from closely related analogs and fundamental chemical principles to provide a robust framework for your stability studies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the stability testing and analysis of this compound.

FAQ 1: What is the most probable degradation pathway for this compound?

Answer: The most anticipated degradation pathway under aqueous conditions (acidic or basic) is the hydrolysis of the ethyl ester bond. This reaction yields 4-fluoro-2-hydroxybenzoic acid and ethanol as the primary degradation products. The reaction is catalyzed by both acid and base.

  • Causality: The ester functional group is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated in the presence of hydronium or hydroxide ions. The electron-withdrawing nature of the fluorinated aromatic ring can also influence the reactivity of the ester carbonyl group.

Troubleshooting Guide: Hydrolysis Issues
Problem Potential Cause Recommended Solution
Rapid, complete degradation in basic solution Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.Reduce the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH), decrease the reaction temperature, or shorten the exposure time to achieve partial degradation (5-20% is ideal for method validation).
Peak corresponding to 4-fluoro-2-hydroxybenzoic acid is broad or tails in HPLC. The acidic nature of the carboxylic acid can lead to interactions with residual silanols on the silica-based column packing.Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of the carboxylic acid. Ensure your column is in good condition.
Difficulty in confirming the identity of the primary degradant. Lack of a reference standard for 4-fluoro-2-hydroxybenzoic acid.Synthesize the standard in-house. A common method involves the hydrolysis of 2,4-difluorobenzoic acid with sodium hydroxide in DMSO[1][2].
FAQ 2: What are other potential degradation pathways I should consider?

Answer: Beyond hydrolysis, you should investigate oxidative, photolytic, and thermal degradation pathways as mandated by ICH guidelines for forced degradation studies[3][4][5][6][7].

  • Oxidative Degradation: The phenol moiety is susceptible to oxidation. Strong oxidizing agents like hydrogen peroxide can lead to the formation of quinone-like structures or even ring-opening under harsh conditions[1][8]. Defluorination under oxidative stress has also been observed in other fluorinated aromatic compounds[2][9].

  • Photodegradation: Exposure to UV light may provide the energy to cleave the ester bond or even the C-F bond, leading to a different impurity profile[3][10].

  • Thermal Degradation: At elevated temperatures, hydrolysis is likely accelerated. At higher temperatures, the resulting 4-fluoro-2-hydroxybenzoic acid may undergo decarboxylation. Studies on other aromatic compounds have shown that at low temperatures, benzoic acid derivatives are common, while at higher temperatures, the formation of simpler aromatics like benzene can occur[11].

Troubleshooting Guide: General Degradation Studies
Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound may be highly stable, or the stress conditions are too mild.Increase the severity of the stress: higher temperature, longer exposure time, or higher concentration of the stress agent (acid, base, or oxidant). For thermal stress, consider a higher temperature in 10°C increments[5].
Multiple, small, unidentifiable peaks in the chromatogram. This could be due to secondary degradation of the primary degradants or complex reaction pathways.Use a mass spectrometer (LC-MS) to get molecular weight information for the unknown peaks. This is crucial for proposing degradation pathways.
Analyte loss or poor recovery in fluorinated samples. Volatile fluorine-containing compounds can be lost during sample preparation, or they can interact with labware[12].Use polypropylene or other inert labware. Minimize sample heating and evaporation steps. Consider using 19F NMR for quantification as it is a direct and unbiased technique for fluorinated compounds[13].

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on chemical principles and data from analogous compounds.

G parent This compound hydrolysis_product 4-fluoro-2-hydroxybenzoic acid + Ethanol parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Quinone-like species parent->oxidation_product  Oxidation (e.g., H2O2) decarboxylation_product 3-Fluorophenol hydrolysis_product->decarboxylation_product  Thermal Stress (High Temp)

Caption: Primary degradation pathways of this compound.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound, in line with ICH guidelines[6].

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Thermal Degradation
  • Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.

Photolytic Degradation
  • Expose the solid drug substance and a 100 µg/mL solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[14].

  • A dark control sample should be stored under the same conditions to exclude the effects of temperature.

  • Analyze the samples by HPLC.

Analytical Method Development: A Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from all potential degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare 1 mg/mL Stock Solution stress_samples Perform Forced Degradation prep_stock->stress_samples dilute_samples Dilute to 100 µg/mL stress_samples->dilute_samples inject Inject 10 µL dilute_samples->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peaks detect->integrate assess Assess Peak Purity integrate->assess quantify Quantify Degradation assess->quantify

Caption: Workflow for a stability-indicating HPLC method development.

Example HPLC Method Parameters
Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Illustrative Chromatographic Data (Example)
Compound Proposed Retention Time (min) Relative Retention Time (RRT)
4-fluoro-2-hydroxybenzoic acid8.50.57
This compound15.01.00
Oxidized Degradant (e.g., quinone)~20.0~1.33

References

  • Blog Post. (2025, June 19). What are the oxidation reactions of fluorophenol?
  • Espín, J. C., García-Cánovas, F., & Tudela, J. (1998).
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. PMC - NIH.
  • IOSR Journal. (2020, November 13).
  • Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed.
  • Organic Chemistry Portal. (n.d.).
  • Murphy, C. D. (2017).
  • Arnold, W. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.
  • Sigma-Aldrich. (2011, June 24).
  • Sladojevich, F., & Ritter, T. (n.d.).
  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). PubMed.
  • Patsnap Synapse. (2024, July 17).
  • ResearchGate. (n.d.). (PDF)
  • MedCrave online. (2016, December 14).
  • Sharma, S., & Singh, S. (2020). Review on Common Observed HPLC Troubleshooting Problems. Research Journal of Pharmacy and Technology.
  • Pharmaguideline. (n.d.).
  • Hypha Discovery Blogs. (n.d.). Breaking C-F bonds in drugs.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). hydrolytic degradation of salicylic acid-based poly(anhydride-esters) (SAPAE).
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Taylor & Francis. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
  • McDonald, J. D., et al. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. NIH.
  • PubMed. (2024, April 9). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PubMed. (n.d.).
  • Maurya, C. P., & Lokhande, M. V. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.
  • EPA NEIS. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • Alfa Chemistry. (2025, April 30).
  • ResearchGate. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media.
  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
  • Sigma-Aldrich. (n.d.). 5-Fluorouracil - 2,4-Dihydroxy-5-fluoropyrimidine.
  • PMC - NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • SciELO. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1.
  • Knowledge. (2025, June 17). 2,4-Dichloro-5-fluoropyrimidine (CAS No. 2927-71-1).
  • Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
  • Wiley Online Library. (n.d.).

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Technical Support Center: Scale-Up Synthesis of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 4-fluoro-2-hydroxybenzoate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer scientifically-grounded protocols to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs): Synthesis Fundamentals
Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and industrially favored method is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol, using a strong acid catalyst.[1] This one-step reaction is advantageous due to its use of readily available, low-cost reagents and its relatively straightforward process. The primary challenge in scaling this reaction lies in managing the reaction equilibrium to achieve high conversion.[2]

Q2: Why is Fischer esterification considered an equilibrium-limited reaction, and what does that mean for scale-up?

A2: Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.

  • Carboxylic Acid + Alcohol ⇌ Ester + Water

For every molecule of ester produced, one molecule of water is coproduced. As the concentration of water increases in the reaction vessel, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) begins to compete, establishing an equilibrium.[3] At a small lab scale, using a large excess of the alcohol reactant can sufficiently push the equilibrium toward the product. However, on a large scale, this is often economically and practically unfeasible. Therefore, for an efficient scale-up, active removal of the water byproduct is critical to drive the reaction to completion.[2][4]

Synthesis Pathway: Fischer Esterification

Fischer_Esterification SM 4-Fluoro-2-hydroxybenzoic Acid product This compound SM->product Reaction reagent Ethanol (Excess) reagent->SM byproduct Water (H₂O) product->byproduct Co-product catalyst H₂SO₄ (cat.) catalyst->SM Catalyzes

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses the most common issues encountered when transitioning from a grams-to-kilograms scale.

Q3: My scaled-up reaction is stalling, resulting in low yield and significant unreacted starting material. How can I drive the reaction to completion?

A3: This is a classic symptom of the reaction reaching equilibrium. While adding more catalyst might seem intuitive, it often doesn't solve the core problem and can introduce others (see Q4). The key is to remove water as it forms.

Root Cause Analysis & Solutions:

  • Equilibrium Limitation: The accumulation of water is driving the reverse reaction (hydrolysis).

    • Solution 1 - Azeotropic Removal (Recommended for Scale-Up): Introduce a co-solvent like toluene or heptane that forms a low-boiling azeotrope with water. By equipping the reactor with a Dean-Stark trap, the water-azeotrope can be continuously distilled out of the reaction mixture, physically removing the water and preventing the reverse reaction.[2] This is a highly effective and standard industrial practice.

    • Solution 2 - Excess Reagent: While less efficient at scale, ensuring a significant molar excess of ethanol (e.g., 10-20 equivalents) can still help shift the equilibrium. However, this increases raw material costs and requires larger reactor volumes and more energy for solvent recovery.

  • Insufficient Catalyst Activity: The catalyst-to-reactant ratio may be too low for the larger volume.

    • Solution: While avoiding gross excess, ensure a catalytic amount (e.g., 0.05-0.1 molar equivalents) is used. The issue is rarely the amount of catalyst but rather the presence of water. Focus on water removal first before increasing the catalyst load.

Q4: The reaction mixture turns dark brown or black at scale, but was only pale yellow in the lab. What causes this discoloration and how can I fix it?

A4: This is almost always a sign of decomposition or "charring" caused by the sulfuric acid catalyst at elevated temperatures.[5] This problem is exacerbated at scale due to less efficient heat transfer, leading to localized "hot spots" near reactor heating surfaces.

Root Cause Analysis & Solutions:

  • Aggressive Catalysis: Concentrated sulfuric acid is a strong dehydrating agent and, at high temperatures, an oxidizing agent. It can oxidize the electron-rich phenolic ring, leading to complex, colored byproducts.

    • Solution 1 - Reduce Catalyst Concentration: Often, the amount of H₂SO₄ used in lab-scale procedures is excessive.[5] Reduce the catalyst load to the minimum required (typically 1-3 mol % relative to the limiting reagent).

    • Solution 2 - Use an Alternative Catalyst: p-Toluenesulfonic acid (p-TsOH) is an excellent alternative. It is a solid, making it easier to handle, and is less oxidizing than sulfuric acid, significantly reducing charring while maintaining high catalytic activity.

    • Solution 3 - Improved Temperature Control: Ensure the reactor has good agitation to prevent localized overheating. Program a gradual temperature ramp-up rather than applying high heat immediately.

Q5: The work-up is proving difficult. Neutralizing the acid catalyst is generating a lot of heat and emulsions are forming during extraction. What are the best practices for a large-scale work-up?

A5: Work-up challenges are common during scale-up. Both the exothermic nature of neutralization and the physical properties of the mixture require a more controlled approach.

Root Cause Analysis & Solutions:

  • Exothermic Neutralization: Adding a strong base (like NaOH) to a large volume of concentrated acid generates significant heat, which can be dangerous and degrade the product.

    • Solution: Use a weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for the initial quench.[6] Add the neutralizing agent slowly, in portions, to a cooled reaction mixture with vigorous stirring to manage the exotherm and any gas evolution (CO₂).

  • Emulsion Formation: The partially soluble salts and potential tars formed during the reaction can act as surfactants, stabilizing emulsions between the aqueous and organic layers.

    • Solution 1 - Add Brine: After neutralization, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion by "salting out" the organic components.

    • Solution 2 - Filtration: If solids are present at the interface, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help break the emulsion before separating the layers.

    • Solution 3 - Solvent Choice: Ensure the extraction solvent (e.g., ethyl acetate, toluene) has a significantly different density from the aqueous layer to facilitate clean separation.

Recommended Scale-Up Protocol (100g Scale)

This protocol incorporates the troubleshooting solutions discussed above, prioritizing safety, yield, and purity.

Table 1: Reagent Quantities and Molar Ratios

ReagentMW ( g/mol )AmountMolesMolar Eq.
4-Fluoro-2-hydroxybenzoic Acid156.11100.0 g0.6411.0
Ethanol (Absolute)46.07300 mL5.128.0
Toluene92.14300 mL--
p-Toluenesulfonic Acid (p-TsOH)172.205.5 g0.0320.05
Sodium Bicarbonate (Sat. Sol.)-~500 mL--
Ethyl Acetate (for extraction)-3 x 200 mL--
Saturated NaCl (Brine)-1 x 200 mL--
Step-by-Step Methodology
  • Reactor Setup: Equip a 2L reaction vessel with a mechanical stirrer, heating mantle, temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging Reagents: To the reactor, add 4-Fluoro-2-hydroxybenzoic acid (100.0 g), ethanol (300 mL), toluene (300 mL), and p-Toluenesulfonic acid (5.5 g).

  • Reaction: Begin stirring and heat the mixture to reflux (approx. 85-95°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene and ethanol. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC or HPLC.

  • Cooling and Quench: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Slowly and carefully add saturated sodium bicarbonate solution in portions to neutralize the p-TsOH catalyst. Caution: CO₂ gas will evolve. Ensure adequate ventilation and control the rate of addition.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with saturated NaCl (brine) solution (1 x 200 mL) to help break any minor emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a pale oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Safety FAQs for Scale-Up Operations
Q6: What are the primary safety hazards I need to consider when scaling up this synthesis?

A6: Scaling up introduces magnified risks. Key hazards include:

  • Chemical Hazards:

    • 4-Fluoro-2-hydroxybenzoic Acid: This starting material can cause skin, eye, and respiratory irritation.[7][8] When handling kilogram quantities, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or work in a ventilated enclosure.[7]

    • Acid Catalysts: Strong acids like H₂SO₄ and p-TsOH are highly corrosive. Use appropriate acid-resistant gloves and eye protection. Have a neutralization agent (like sodium bicarbonate powder) readily available for spills.

    • Solvents: Ethanol and toluene are flammable. Ensure the reactor is properly grounded to prevent static discharge. Operate in a well-ventilated area away from ignition sources.

  • Process Hazards:

    • Exothermic Reactions: The neutralization step is exothermic. Always cool the reaction mixture before quenching and add the base slowly to control the temperature. A runaway reaction can lead to a dangerous pressure buildup.

    • Pressure Buildup: The neutralization with carbonate or bicarbonate bases releases CO₂ gas. The reactor must be vented to prevent over-pressurization.

Troubleshooting and Decision Logic

Troubleshooting_Flowchart start Scale-Up Synthesis Start check_color Is Mixture Dark Brown/Black? start->check_color check_conversion Reaction Complete? (Check by HPLC/TLC) workup Proceed to Work-up (Cool & Quench) check_conversion->workup Yes problem_equilibrium Problem: Equilibrium Stall check_conversion->problem_equilibrium No check_color->check_conversion No problem_charring Problem: Charring/Decomposition check_color->problem_charring Yes check_emulsion Emulsion during Extraction? workup->check_emulsion solution_equilibrium Solution: 1. Implement Dean-Stark trap. 2. Ensure sufficient reflux time. problem_equilibrium->solution_equilibrium solution_equilibrium->start Restart with optimized conditions solution_charring Solution: 1. Reduce H₂SO₄ amount. 2. Switch to p-TsOH catalyst. 3. Improve temperature control. problem_charring->solution_charring solution_charring->start Restart with optimized conditions purify Dry & Concentrate for Purification check_emulsion->purify No solution_emulsion Solution: 1. Add saturated brine (NaCl). 2. Filter through Celite®. check_emulsion->solution_emulsion Yes end_product Pure Product purify->end_product solution_emulsion->purify

Caption: A decision-making flowchart for troubleshooting common scale-up issues.

References
  • Vertex AI Search Result[7] Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. Google Cloud.

  • BenchChem[9] A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.

  • Extrasynthese[8] MATERIAL SAFETY DATA SHEET - Ethyl-4-hydroxybenzoate. Extrasynthese.

  • Chemstock[10] ETHYL 4-HYDROXY BENZOATE - GHS Safety Data Sheet. Chemstock.

  • Global Scientific Journal[6] Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

  • ChemicalBook[11] 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. ChemicalBook.

  • BenchChem[12] Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.

  • ResearchGate[13] Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.

  • ResearchGate[14] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.

  • RSC Publishing[15] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.

  • Chemos GmbH & Co. KG[16] Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co. KG.

  • BenchChem[1] Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. BenchChem.

  • ChemScene[17] Safety Data Sheet - methyl 4-fluoro-3-hydroxybenzoate. ChemScene.

  • BenchChem[18] Minimizing byproduct formation in the synthesis of 4-Fluoro-3-hydroxybenzoic acid. BenchChem.

  • Google Patents[19] CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.

  • Google Patents[20] CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

  • Quick Company[21] An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.

  • SAGE Journals[22] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

  • MDPI[23] Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. MDPI.

  • Organic Syntheses[24] esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses.

  • Reddit[5] Fischer Esterification Issue. r/chemistry.

  • Sciencemadness.org[2] Esterification scale-up = problems?!. Sciencemadness.org.

  • ResearchGate[25] (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate.

  • YouTube[3] Fischer Esterification | Mechanism + Easy TRICK!. The Organic Chemistry Tutor.

  • AChemBlock[26] 4-Fluoro-2-hydroxybenzoic acid 97%. AChemBlock.

  • Sigma-Aldrich Ethyl 4-hydroxybenzoate. Sigma-Aldrich.

  • PubChem[27] Ethylparaben. National Institutes of Health.

  • Google Patents[4] CN110283072B - Synthesis method of ethyl salicylate. Google Patents.

  • Scirp.org[28] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing.

Sources

Technical Support Center: By-product Analysis in Ethyl 4-fluoro-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. We will delve into the primary synthetic route, potential by-product formation, and robust analytical methods for impurity profiling. Our goal is to provide you with the expertise to not only identify and troubleshoot issues but also to understand the underlying chemical principles to optimize your synthesis for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Fischer-Speier esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol reactant is often used, and the water by-product is removed.[2][3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction.[4] Here are several factors to consider:

  • Incomplete reaction: The reaction may not have reached equilibrium or completion. You can extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[5]

  • Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials. Ensure you are using anhydrous ethanol and a dry reaction setup.[2] Consider using a Dean-Stark apparatus to remove water as it forms.[6]

  • Insufficient catalyst: A catalytic amount of strong acid is crucial. However, the optimal amount can vary, so catalyst loading optimization might be necessary.

  • Suboptimal temperature: The reaction should be conducted at the reflux temperature of the alcohol to ensure a reasonable reaction rate.[2]

  • Product loss during work-up: Significant amounts of the product can be lost during extraction and purification steps.[4] Ensure proper phase separation during aqueous work-up and minimize transfers.

Q3: I am observing an unknown impurity in my final product. What could it be?

A3: Several by-products can form during the synthesis of this compound. The most common include:

  • Unreacted 4-fluoro-2-hydroxybenzoic acid: Incomplete reaction is a primary reason for the presence of starting material.

  • Ethyl 4-fluoro-2-ethoxybenzoate (O-alkylation product): The phenolic hydroxyl group can also be etherified by ethanol under acidic conditions, especially at higher temperatures or with prolonged reaction times.[7]

  • Dimerization product (Salsalate-type): Self-esterification of 4-fluoro-2-hydroxybenzoic acid can occur, where the hydroxyl group of one molecule reacts with the carboxylic acid of another, forming a dimeric ester.

  • Impurities from starting materials: The purity of the initial 4-fluoro-2-hydroxybenzoic acid is critical. Impurities in the starting material will be carried through the reaction and may even react to form other by-products.[8]

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Impurity Detected by GC-MS

Symptoms: A peak with a higher mass-to-charge ratio (m/z) than the desired product is observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The retention time of this impurity is typically longer than that of this compound.

Possible Causes & Solutions:

  • Cause A: Dimerization of the Starting Material.

    • Explanation: 4-fluoro-2-hydroxybenzoic acid, similar to salicylic acid, possesses both a carboxylic acid and a hydroxyl group. Under the acidic reaction conditions, two molecules can undergo intermolecular esterification to form a dimer.

    • Troubleshooting Steps:

      • Reaction Temperature: Avoid excessively high temperatures, as this can favor dimerization. Maintain the reaction at the reflux temperature of ethanol.

      • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of side products. Prolonged reaction times can increase the likelihood of dimer formation.

      • Purification: The dimer is significantly less volatile and more polar than the desired ester. It can often be removed by column chromatography on silica gel.

  • Cause B: O-Alkylation followed by Dimerization.

    • Explanation: While less common, a more complex dimer could form from the reaction of the O-alkylation by-product with another molecule of the starting acid.

    • Troubleshooting Steps:

      • Follow the same mitigation strategies as for Cause A, with a primary focus on controlling reaction temperature and time to minimize the initial O-alkylation.

Issue 2: Poor Resolution Between Product and an Impurity in HPLC Analysis

Symptoms: In High-Performance Liquid Chromatography (HPLC) analysis, a shoulder peak or a poorly resolved peak appears close to the main product peak, making accurate quantification difficult.

Possible Causes & Solutions:

  • Cause A: Presence of Ethyl 4-fluoro-2-ethoxybenzoate (O-alkylation by-product).

    • Explanation: The O-alkylation product has a similar structure and polarity to the desired product, which can lead to co-elution in standard reversed-phase HPLC methods.

    • Troubleshooting Steps:

      • Optimize HPLC Method:

        • Gradient Elution: Implement a shallower gradient to improve the separation between the two closely eluting peaks.

        • Mobile Phase Composition: Experiment with different solvent ratios (e.g., acetonitrile vs. methanol) as the organic modifier, as this can alter selectivity.

        • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.

      • Reaction Conditions:

        • Minimize Reaction Temperature and Time: As O-alkylation is often favored by more forcing conditions, reducing the temperature and reaction time can minimize its formation.

        • Alternative Esterification Methods: For sensitive substrates, milder esterification methods that do not employ strong acids at high temperatures, such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), could be considered, though this adds complexity and cost.[9]

  • Cause B: Isomeric Impurities in the Starting Material.

    • Explanation: If the starting 4-fluoro-2-hydroxybenzoic acid contains isomers (e.g., 2-fluoro-4-hydroxybenzoic acid), these will also be esterified and result in isomeric ester impurities that are very difficult to separate.

    • Troubleshooting Steps:

      • Analyze Starting Material: Perform a thorough analysis of the 4-fluoro-2-hydroxybenzoic acid starting material by HPLC and/or NMR to confirm its isomeric purity.

      • Purify Starting Material: If isomeric impurities are present, the starting acid must be purified (e.g., by recrystallization) before proceeding with the esterification.

Data Presentation

Table 1: Common By-products in this compound Synthesis

By-product NameChemical StructureProbable CauseRecommended Analytical Technique
4-fluoro-2-hydroxybenzoic acidFC₆H₃(OH)COOHIncomplete reactionHPLC, GC-MS (after derivatization)
Ethyl 4-fluoro-2-ethoxybenzoateFC₆H₃(OC₂H₅)COOC₂H₅O-alkylation of the phenolic hydroxyl groupGC-MS, HPLC
Dimer of 4-fluoro-2-hydroxybenzoic acidC₁₄H₈F₂O₅Intermolecular self-esterificationLC-MS, GC-MS (may require high temperature)

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 eq).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: HPLC Method for By-product Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 3: GC-MS Method for By-product Analysis
  • GC Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Mandatory Visualizations

Synthesis_and_Byproducts cluster_main Fischer Esterification cluster_byproducts By-product Formation SM 4-Fluoro-2-hydroxybenzoic Acid Product This compound SM->Product + Ethanol, H⁺ O_Alkylation Ethyl 4-fluoro-2-ethoxybenzoate SM->O_Alkylation + Ethanol, H⁺ (Side Reaction) Dimer Dimer By-product SM->Dimer + another SM molecule, H⁺ (Self-esterification) EtOH Ethanol (excess) H2SO4 H₂SO₄ (catalyst)

Caption: Main reaction and side-product pathways in the synthesis of this compound.

Troubleshooting_Workflow start Impurity Detected in Product check_mw Impurity MW > Product MW? start->check_mw check_hplc Poor HPLC Resolution? start->check_hplc check_mw->check_hplc No dimer Potential Dimerization - Check reaction temp/time - Purify via column chromatography check_mw->dimer Yes o_alkylation Potential O-alkylation - Optimize HPLC method - Reduce reaction temp/time check_hplc->o_alkylation Yes sm_impurity Potential Starting Material Impurity - Analyze starting material - Purify starting material check_hplc->sm_impurity No

Sources

Technical Support Center: Solvent Effects in Reactions of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving Ethyl 4-fluoro-2-hydroxybenzoate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries about solvent selection for reactions with this compound, a versatile building block.

Q1: Why is solvent selection so critical when working with this compound?

A1: The choice of solvent is paramount because this compound possesses multiple reactive sites: a phenolic hydroxyl group (-OH), an ester, and an activated aromatic ring. The solvent directly influences which of these sites is most reactive and the mechanism the reaction will follow. Key factors include:

  • Nucleophilicity of the Phenoxide: The phenolic hydroxyl is acidic and is typically deprotonated to form a phenoxide anion for reactions like O-alkylation (Williamson ether synthesis). The solvent's ability to solvate this anion dramatically impacts its reactivity.[1]

  • Regioselectivity (O- vs. C-Alkylation): The phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). The solvent choice is a primary tool for controlling which product is favored.[1][2][3]

  • SNAr Reaction Rates: The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing ester group. The solvent's polarity and ability to stabilize the charged intermediate (Meisenheimer complex) are crucial for reaction efficiency.[4]

Q2: What is the general difference between polar protic and polar aprotic solvents in these reactions?

A2: The fundamental difference lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., ethanol, methanol, water) have O-H or N-H bonds. They can solvate both cations and anions effectively. However, they strongly solvate anionic nucleophiles (like the phenoxide) through hydrogen bonding, creating a "solvent cage" that reduces the anion's nucleophilicity and slows down SN2-type reactions.[5][6] This effect can sometimes be leveraged to favor C-alkylation.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone) lack O-H or N-H bonds. They possess dipoles to solvate cations but are poor at solvating anions.[5][7] This leaves the anion "naked" and highly reactive, which is ideal for accelerating SN2 and SNAr reactions.[4][7]

Q3: Can I use non-polar solvents for reactions with this substrate?

A3: Generally, non-polar solvents (e.g., hexane, toluene) are poor choices for the most common reactions involving this substrate. The starting material and, more importantly, the ionic intermediates (phenoxide salts, Meisenheimer complexes) have low solubility in non-polar media.[6] Using a non-polar solvent would likely lead to a heterogeneous mixture with extremely slow or no reaction.

Section 2: Troubleshooting Guides for Common Reactions

This section provides specific, problem-oriented advice for common synthetic transformations.

O-Alkylation (Williamson Ether Synthesis)

Problem: "My O-alkylation of this compound with an alkyl halide is giving a low yield and/or is very slow."

Root Cause Analysis: This is a classic SN2 reaction. Low yield or rate is often due to insufficient nucleophilicity of the phenoxide. The most common culprit is the solvent.

Troubleshooting Steps:

  • Assess Your Solvent: Are you using a polar protic solvent like ethanol? The solvent is likely forming hydrogen bonds with your phenoxide, creating a solvent cage and drastically reducing its ability to attack the alkyl halide.[6]

  • Switch to a Polar Aprotic Solvent: The best choice for this reaction is a polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) .[8] These solvents will solvate the counter-ion of your base (e.g., Na⁺ or K⁺) but leave the phenoxide anion highly reactive.[5][7] This can increase the reaction rate by several orders of magnitude.

  • Ensure Anhydrous Conditions: Water is a protic solvent and can interfere with the reaction. Ensure your solvent and glassware are dry.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to fully deprotonate the phenol.

Data Snapshot: Solvent Impact on SN2 Rate

SolventTypeDielectric Constant (ε)Relative Rate (Illustrative)Rationale
MethanolPolar Protic32.71Strong H-bonding solvates and shields the phenoxide nucleophile.[6]
AcetonePolar Aprotic20.7~500Solvates cation, leaves anion free. Moderate polarity.
DMFPolar Aprotic36.7~1,500Higher polarity, effectively solvates cations, leaves a "naked" and highly reactive nucleophile.[6][7]
DMSOPolar Aprotic46.7~2,500Very high polarity, excellent cation solvation, maximizes nucleophile reactivity.[4]

Problem: "My TLC shows two products. I suspect I'm getting C-alkylation in addition to the desired O-alkylation."

Root Cause Analysis: This is a classic regioselectivity problem. The phenoxide ion has electron density on both the oxygen and the ortho and para positions of the ring. Solvent choice is a key determinant of the reaction site.

Troubleshooting Steps:

  • Promote O-Alkylation (The Goal):

    • Use Polar Aprotic Solvents: As mentioned, solvents like DMF or DMSO leave the oxygen atom as the most reactive site, strongly favoring O-alkylation.[1]

    • Hard vs. Soft Nucleophiles/Electrophiles: O-alkylation is generally favored under conditions that promote SN2 reactions.

  • Suppress C-Alkylation (The Side Reaction):

    • Avoid Protic Solvents: Strong hydrogen-bond donating solvents like trifluoroethanol (TFE) or even water can shield the oxygen atom, making the carbon atoms of the ring more competitive nucleophiles.[1][2] If you are using the parent alcohol of your base as the solvent, this might be the issue.

    • Counter-ion Effects: The choice of base matters. Larger, "softer" cations (like K⁺ or Cs⁺) are less tightly associated with the phenoxide oxygen, increasing its availability for O-alkylation. Smaller, "harder" cations (like Li⁺) can chelate more tightly, potentially favoring C-alkylation in some systems.

Workflow for Maximizing O-Alkylation Selectivity

Caption: Troubleshooting workflow for O- vs. C-alkylation.

Nucleophilic Aromatic Substitution (SNAr)

Problem: "I'm trying to displace the fluorine atom with a nucleophile (e.g., an amine or thiol), but the reaction is not proceeding."

Root Cause Analysis: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is critical. The solvent must be polar enough to support the charge separation and stabilize this intermediate.

Troubleshooting Steps:

  • Use a Polar Aprotic Solvent: This is non-negotiable for SNAr. DMSO, DMF, or acetonitrile are the preferred solvents.[4] They are polar enough to dissolve the reactants and stabilize the charged Meisenheimer complex without deactivating the nucleophile.

  • Increase Temperature: SNAr reactions often require heat to overcome the activation energy associated with disrupting the ring's aromaticity. If the reaction is slow at room temperature, consider heating to 80-120 °C.[4]

  • Ensure a Sufficiently Strong Nucleophile: The nucleophile must be strong enough to attack the electron-rich aromatic ring. If you are using a neutral amine, adding a non-nucleophilic base can help generate a more potent anionic nucleophile in situ or act as a scavenger for the HF generated.

  • Confirm Activation: Remember that the electron-withdrawing group (the ester in this case) must be positioned ortho or para to the leaving group (fluorine) to effectively stabilize the Meisenheimer complex through resonance.[4] In this compound, the ester is para to the fluorine, providing good activation.

Visualizing Solvent Role in SNAr

Caption: Contrasting effects of protic vs. aprotic solvents in SNAr.

Section 3: Experimental Protocol

Optimized Protocol for O-Alkylation of this compound

This protocol is designed to maximize yield and selectivity for the O-alkylated product.

Materials:

  • This compound

  • Alkyl Halide (e.g., Ethyl Iodide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Reagent Addition: Add the alkyl halide (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Rationale: Heating increases the reaction rate. K₂CO₃ is a solid base that is effective in polar aprotic solvents. DMF ensures the phenoxide is highly nucleophilic.[8]

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x). c. Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.[4] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure O-alkylated product.

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. (n.d.). ResearchGate.
  • Why do polar, aprotic solvents favour SN2 pathways over SN1? (2015). Reddit.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info.
  • Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. (n.d.). Semantic Scholar.
  • What role does a polar aprotic solvent play in SN2 reactions? (n.d.). Pearson+.
  • 7.5: SN1 vs SN2. (2021). Chemistry LibreTexts.
  • Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. (n.d.). PubMed.
  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ACS Publications.
  • Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS. (n.d.). NIH.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025). ResearchGate.
  • The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. (2025). Current Research in Nutrition and Food Science Journal.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.

Sources

Technical Support Center: Catalyst Selection for Ethyl 4-fluoro-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthesis. The following question-and-answer format directly addresses common challenges to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the most common catalysts for synthesizing this compound?

The synthesis of this compound from 4-fluoro-2-hydroxybenzoic acid and ethanol is a classic Fischer esterification reaction.[1][2][3] This reaction requires an acid catalyst to proceed at a reasonable rate.[2][4] The choice of catalyst is critical and typically falls into two main categories:

  • Homogeneous Catalysts: These are acids that dissolve in the reaction medium. Common examples include concentrated Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), and p-Toluenesulfonic acid (p-TsOH).[3][5] They are highly effective due to excellent contact with reactants, often leading to faster reaction times.[6]

  • Heterogeneous Catalysts: These are solid acid catalysts that do not dissolve in the reaction medium. Prime examples include strongly acidic ion-exchange resins like Amberlyst-15, zeolites, and sulfated metal oxides.[5][7][8] Their primary advantage is the ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling.[6][9][10]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my experiment?

The decision involves a trade-off between reaction efficiency, process simplicity, and scalability. Here’s a breakdown of the causality behind the choice:

  • Choose a Homogeneous Catalyst (e.g., H₂SO₄) for:

    • Rapid, small-scale synthesis: When the primary goal is to quickly synthesize a small amount of product for screening or initial studies, the high activity of H₂SO₄ is advantageous.[6]

    • Cost-effectiveness at the reagent level: Mineral acids are inexpensive and readily available.

    • When workup complexity is not a major concern: The neutralization and extraction steps required to remove the catalyst are manageable on a lab scale.[11][12]

  • Choose a Heterogeneous Catalyst (e.g., Amberlyst-15) for:

    • Simplified product purification: The catalyst can be removed by simple filtration, avoiding cumbersome aqueous workups and minimizing solvent waste.[9][10]

    • Greener chemistry and sustainability: These catalysts are often reusable, reducing overall waste and cost in the long run.[10][13]

    • Minimizing corrosion and equipment damage: Solid acids are generally less corrosive to stainless steel reactors than strong mineral acids, a key consideration for scaling up.[14]

    • Potentially higher selectivity: In some cases, the defined pore structure of a solid catalyst can help minimize side reactions compared to the less selective nature of a strong, dissolved acid.[10]

Q3: My starting material has both a carboxylic acid and a phenolic hydroxyl group. Will the catalyst cause unwanted side reactions like O-alkylation (ether formation) at the hydroxyl group?

This is a critical and valid concern. The phenolic hydroxyl group can potentially react under acidic conditions, especially at elevated temperatures.

  • Causality: While esterification of the carboxylic acid is the kinetically favored reaction, prolonged reaction times or excessively harsh conditions (high temperatures and very strong acid catalysts) can promote the competing dehydration reaction between the phenol and ethanol to form an ether byproduct.

  • Mitigation Strategies:

    • Optimize Reaction Temperature and Time: Monitor the reaction closely (e.g., by TLC or HPLC) to stop it once the starting acid is consumed, preventing further reaction. Typical reflux temperatures for ethanol (around 78°C) are generally mild enough to favor esterification.[15][16]

    • Select a Milder Catalyst: Heterogeneous catalysts like Amberlyst-15 are often considered milder and can offer better selectivity, reducing the risk of side reactions compared to concentrated sulfuric acid.[9][13]

    • Use a Large Excess of Ethanol: Employing ethanol as the solvent helps drive the esterification equilibrium forward according to Le Châtelier's principle, allowing the reaction to complete faster and at potentially lower temperatures.[3]

Section 2: Troubleshooting Guide for Synthesis

Problem 1: Low or No Product Yield
  • Possible Cause A: Inefficient Water Removal. Fischer esterification is a reversible equilibrium reaction that produces one molecule of water for every molecule of ester formed.[3] If water is not removed, the reaction will reach equilibrium and stop, resulting in incomplete conversion.

    • Solution:

      • Use Excess Alcohol: Running the reaction in a large excess of ethanol shifts the equilibrium towards the product side.[3][11]

      • Employ a Dean-Stark Apparatus: For higher boiling point alcohols or when using a co-solvent like toluene, a Dean-Stark trap is highly effective at physically removing water as it forms, driving the reaction to completion.[11]

      • Use a Dehydrating Agent: While less common for this specific reaction, molecular sieves can be added to the reaction mixture to sequester water.

  • Possible Cause B: Catalyst Inactivity or Insufficient Loading. The catalyst's role is to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.[3][7] Insufficient protonation leads to a slow or stalled reaction.

    • Solution:

      • Increase Catalyst Loading: For homogeneous catalysts like H₂SO₄, a catalytic amount (e.g., 5-10 mol%) is typical.[16][17] For heterogeneous catalysts like Amberlyst-15, loading is often higher (e.g., 10-20% by weight of the limiting reagent).[5][18]

      • Check Catalyst Quality: If using a heterogeneous catalyst like Amberlyst-15, ensure it has been properly stored and is not deactivated. Old or improperly handled resin may have reduced acidity. It can be reactivated by washing with acid, water, and then solvent before drying.[13]

Problem 2: Incomplete Conversion of Starting Material
  • Possible Cause A: Insufficient Reaction Time or Temperature. Esterification reactions, particularly with sterically hindered or electronically deactivated substrates, can be slow.[2]

    • Solution:

      • Increase Reaction Time: Monitor the reaction via TLC or HPLC and allow it to run until the starting material spot/peak disappears. Reactions can take anywhere from 2 to 24 hours.[1][15][16]

      • Ensure Proper Reflux: Confirm that the reaction is being heated sufficiently to maintain a steady reflux of the ethanol solvent.[11][19]

  • Possible Cause B: Poor Solubility. The starting 4-fluoro-2-hydroxybenzoic acid may have limited solubility in pure ethanol at room temperature.

    • Solution: Ensure the reaction mixture is well-stirred and heated to reflux, which should be sufficient to dissolve the reactants and facilitate the reaction. For particularly stubborn cases, a co-solvent could be explored, but this complicates water removal.

Problem 3: Difficulty with Product Isolation and Purification
  • Possible Cause A (Homogeneous Catalyst): Emulsion Formation during Workup. After neutralizing the acid catalyst with a base (e.g., sodium bicarbonate), emulsions can form during the extraction phase, making layer separation difficult.

    • Solution:

      • Add Brine: After neutralization, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, helping to break up emulsions and "salt out" the organic product.[19]

      • Patience and Proper Technique: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.[12]

  • Possible Cause B (Heterogeneous Catalyst): Fine Catalyst Particles Passing Through Filter. If the catalyst beads (e.g., Amberlyst-15) have degraded, fine particles may pass through the filter paper, contaminating the product.

    • Solution:

      • Use a Finer Frit: Filter the reaction mixture through a sintered glass funnel (medium porosity) or a pad of Celite® over filter paper to capture fine particles.

      • Avoid Mechanical Stress: Use magnetic stirring rather than overhead mechanical stirring, which can be more aggressive and physically break down the resin beads.

Section 3: Protocols & Data

Experimental Protocol: Synthesis using Amberlyst-15

This protocol provides a robust method using a reusable heterogeneous catalyst, simplifying the workup process.

  • Catalyst Preparation: If the Amberlyst-15 resin is new or has been stored for a long time, wash it sequentially with methanol and then dry it under vacuum at 60°C for several hours to remove moisture.[9]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (1.0 eq).

    • Add Amberlyst-15 catalyst (15% by weight relative to the acid).

    • Add anhydrous ethanol (sufficient to act as both reactant and solvent, typically 10-15 mL per gram of acid).

  • Reaction Execution:

    • Heat the mixture to a steady reflux (approx. 78-80°C) with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent). The reaction is typically complete in 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by gravity or vacuum filtration. Wash the recovered resin with fresh ethanol to remove any adsorbed product; the washings can be combined with the filtrate. The catalyst can be dried and stored for reuse.[1]

    • Remove the excess ethanol from the filtrate using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate. Wash the organic solution with a saturated sodium bicarbonate solution to remove any unreacted starting acid, followed by a wash with brine.[19]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Catalyst Comparison

The following table summarizes the key operational differences between common catalysts for this esterification.

CatalystTypeTypical LoadingSeparation MethodReusabilityKey AdvantagesKey Disadvantages
H₂SO₄ Homogeneous2-10 mol%Neutralization & ExtractionNoHigh activity, low cost[6]Corrosive, difficult workup, waste generation[14]
p-TsOH Homogeneous5-15 mol%Neutralization & ExtractionNoSolid (easy to handle), less oxidizing than H₂SO₄Requires aqueous workup, moderate cost
Amberlyst-15 Heterogeneous10-20 wt%FiltrationYes[13]Easy separation, reusable, low corrosion[9][10]Higher initial cost, potentially slower reaction rates
Zeolites Heterogeneous10-20 wt%FiltrationYesHigh thermal stability, shape selectivityCan be susceptible to deactivation by water

Section 4: Visual Guides

Catalyst Selection Workflow

This diagram outlines the decision-making process for choosing the appropriate catalyst based on experimental goals.

G start Start: Synthesize this compound scale What is the primary goal? start->scale small_scale Rapid, Small-Scale Synthesis (Proof of Concept) scale->small_scale Speed & Simplicity large_scale Scalability & Green Process (Process Development) scale->large_scale Purity & Sustainability homogeneous Choose Homogeneous Catalyst (e.g., H₂SO₄, p-TsOH) small_scale->homogeneous heterogeneous Choose Heterogeneous Catalyst (e.g., Amberlyst-15) large_scale->heterogeneous workup_h Proceed with acidic workup: Neutralization & Extraction homogeneous->workup_h workup_het Proceed with simple workup: Filter to remove catalyst heterogeneous->workup_het end Pure Product workup_h->end recycle Regenerate and recycle catalyst workup_het->recycle workup_het->end

Caption: A decision tree for catalyst selection in esterification.

Fischer Esterification Mechanism

This diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification, highlighting the crucial role of the catalyst (H⁺).

G sub Carboxylic Acid (R-COOH) step1 1. Protonation (Catalyst H⁺ activates C=O) sub->step1 activated Protonated Carbonyl [R-C(OH)₂]⁺ step1->activated + H⁺ step2 2. Nucleophilic Attack (Ethanol attacks) activated->step2 intermediate Tetrahedral Intermediate step2->intermediate + EtOH step3 3. Proton Transfer intermediate->step3 water_leaving Intermediate with Good Leaving Group (H₂O) step3->water_leaving step4 4. Elimination (Water leaves) water_leaving->step4 - H₂O protonated_ester Protonated Ester step4->protonated_ester step5 5. Deprotonation (Catalyst H⁺ regenerated) protonated_ester->step5 product Ester (R-COOEt) + H₂O step5->product - H⁺

Caption: The mechanism of acid-catalyzed Fischer esterification.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Establishing Analytical Standards for Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. It forms the bedrock of discovery, development, and quality control. A critical component of this foundation is the use of well-characterized analytical standards. This guide provides an in-depth, practical comparison and workflow for establishing a reliable analytical standard for Ethyl 4-fluoro-2-hydroxybenzoate (CAS No. 1737-21-9), a compound of interest in synthetic and medicinal chemistry.

While certified reference materials (CRMs) from pharmacopeias or metrological institutes represent the gold standard, such standards are not always commercially available for novel or less common molecules like this compound. This guide, therefore, addresses the real-world challenge of what to do in their absence. We will compare the use of a closely related, certified standard with the process of rigorously qualifying a commercially available chemical batch to serve as an in-house primary standard.

Part 1: The Landscape of Available Reference Materials

The immediate challenge for a scientist working with this compound is the lack of an off-the-shelf, certified reference standard from major suppliers like MilliporeSigma, Honeywell, or Thermo Fisher Scientific. A search of these catalogs typically yields related, but structurally distinct, compounds.[1][2][3] This situation necessitates a choice: leverage a certified standard of a structural analog or qualify a high-grade commercial batch of the exact molecule.

The most relevant certified analog is Ethyl 4-hydroxybenzoate (Ethylparaben), for which United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standards are readily available.[4] Let's compare this approach with procuring the highest available grade of this compound.

FeatureEthyl 4-hydroxybenzoate (Ethylparaben) Certified Standard This compound (High-Purity Grade) Causality & Scientific Rationale
Identity Structurally similar analog (lacks fluorine at C4, hydroxyl at C2).Exact target molecule.For quantification by techniques like HPLC or GC, the response factor of an analog will differ significantly from the target analyte. Using an analog for anything other than qualitative peak identification is scientifically unsound. Therefore, establishing a standard of the exact molecule is essential for accurate quantitative work.
Certification USP, EP, or other pharmacopeial grade. Accompanied by a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and uncertainty.Typically sold with a supplier-specific CoA, often stating >95-98% purity by a single method (e.g., NMR or GC).[5][6]Certification provides traceability and legal defensibility. A certified standard has undergone rigorous, multi-technique characterization to establish its purity with a stated uncertainty, making it a primary reference. A commercial batch lacks this level of validation.
Purity Assay Assay value is assigned through mass balance or quantitative NMR (qNMR), confirmed by multiple orthogonal methods (e.g., HPLC, titration, DSC).Purity is often a simple area percentage from a single chromatogram, which does not account for non-chromatographable impurities or differences in detector response.Area percent purity from a single method is not an assay. An assay is a determination of the absolute content of the substance. This requires a primary method like qNMR or a mass balance approach, which is the cornerstone of qualifying an in-house standard.
Intended Use System suitability tests, peak identification for related substance methods, and as a reference in pharmacopeial assays for Ethylparaben.[4]Starting material for synthesis or as a candidate for qualification as an in-house analytical standard.The choice is dictated by the experimental goal. The certified analog is useful for validating that an analytical system is working correctly, but not for quantifying the target molecule.

Part 2: Workflow for Qualifying an In-House Analytical Standard

Given the necessity of having a standard of the correct molecule for accurate quantification, the most robust approach is to procure the highest purity commercial batch of this compound and qualify it internally. This process transforms a reagent into a reference material. The following workflow outlines the necessary steps, grounded in the principles of identity, purity, and assay.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Profiling (Orthogonal Methods) cluster_2 Phase 3: Absolute Assay Assignment ID_NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ID_MS Mass Spectrometry (GC-MS or LC-MS) ID_IR Infrared Spectroscopy (FTIR) Purity_HPLC HPLC-UV (Primary Method) ID_IR->Purity_HPLC Purity_GC GC-FID (Volatile Impurities) Purity_LOD Loss on Drying (Residual Solvents) Purity_Ash Sulfated Ash (Inorganic Impurities) Assay_qNMR Quantitative NMR (qNMR) (Primary Method) Purity_Ash->Assay_qNMR Characterized_Standard Qualified In-House Analytical Standard Assay_qNMR->Characterized_Standard Procure Procure High-Purity This compound Procure->ID_NMR

Caption: Workflow for qualifying an in-house analytical standard.
Phase 1: Unambiguous Identity Confirmation

The first principle is to confirm that the material is, in fact, this compound.

NMR is the most powerful tool for structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are necessary.

  • ¹H NMR: Will confirm the presence of the ethyl group (a quartet and a triplet), the aromatic protons (showing splitting patterns influenced by both the fluorine and other substituents), and the hydroxyl proton.

  • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment (ester carbonyl, aromatic carbons with C-F and C-O bonds, and ethyl carbons).

  • ¹⁹F NMR: Will show a signal for the single fluorine atom, providing further structural confirmation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra according to standard instrument protocols.

  • Analysis: Compare the observed chemical shifts, multiplicities, and integration values with theoretically predicted values and data from analogous structures.[7][8][9]

MS confirms the molecular weight of the compound.

  • Expected Mass: The monoisotopic mass of C₉H₉FO₃ is 184.0536.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The compound is sufficiently volatile. Electron Ionization (EI) at 70 eV will provide a molecular ion peak (M⁺) at m/z = 184 and a characteristic fragmentation pattern (e.g., loss of the ethoxy group, -OC₂H₅).[10][11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Column: Use a standard, non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).

  • GC Program:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Scan a mass range of m/z 40-400.

  • Analysis: Identify the peak corresponding to the analyte and confirm that the mass spectrum shows the molecular ion at m/z 184 and a logical fragmentation pattern.

Phase 2: Purity Profiling with Orthogonal Methods

Purity cannot be determined by a single method. Orthogonal methods—techniques that measure impurities based on different chemical principles—are required.

This is the primary technique for assessing the purity and stability of non-volatile organic compounds. A method can be adapted from the pharmacopeial method for the non-fluorinated analog, Ethylparaben.[4]

Experimental Protocol: HPLC Purity Method

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 35% B to 65% B

    • 20-25 min: 65% B to 90% B

    • 25-30 min: Hold at 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the main peak).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of the substance in 100 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Report the area of the main peak as a percentage of the total area of all peaks (Area % Purity). This identifies the presence of related substance impurities.

GC with a Flame Ionization Detector (FID) is excellent for detecting volatile organic impurities that may not be seen by HPLC.

Experimental Protocol: GC-FID Purity Method

  • Sample, Column, and GC Program: Use the same conditions as the GC-MS method described above.

  • Detector: FID at 280 °C.

  • Analysis: Report the area percent purity. This provides an orthogonal assessment to the HPLC result.

Phase 3: Assigning the Absolute Assay (qNMR)

The final step is to move from relative purity (area %) to an absolute content or "assay". Quantitative NMR (qNMR) is a primary ratio method defined by the International Bureau of Weights and Measures (BIPM) and is perfect for this task as it does not require a standard of the same analyte.

The principle is to weigh both the test material and a certified, stable internal standard into a single NMR tube and use the signal integrations—which are directly proportional to the number of protons—to calculate the purity of the test material.

G cluster_0 qNMR Principle cluster_1 Key Parameters Analyte Analyte (A) (this compound) - Known Structure - Unknown Purity (P_A) Equation P_A = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * P_S Standard Internal Standard (S) (e.g., Maleic Anhydride) - Certified Purity (P_S) - Known Structure I I = Integrated Signal Area N N = Number of Protons for the Signal M M = Molar Mass m m = Weighed Mass P P = Purity

Sources

A Comparative Guide to Ethyl 4-fluoro-2-hydroxybenzoate and Other Halogenated Benzoates: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to tuning function. Halogenated aromatic compounds, particularly benzoates, serve as foundational building blocks for pharmaceuticals, agrochemicals, and specialty polymers.[1] The introduction of a halogen atom onto a benzene ring profoundly alters its electronic properties, lipophilicity, and metabolic stability, providing a powerful tool for rational drug design.

This guide provides an in-depth comparison of Ethyl 4-fluoro-2-hydroxybenzoate with its chloro, bromo, and iodo analogs. While structurally similar, the nuanced differences imparted by the specific halogen at the C4 position lead to significant variations in chemical reactivity, physicochemical properties, and biological activity. We will explore the synthetic routes to these compounds, delve into a comparative analysis of their properties supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these versatile chemical intermediates.

Comparative Synthesis Strategies

The most common and efficient pathway to Ethyl 4-halo-2-hydroxybenzoates involves a two-step process: the synthesis of the parent 4-halo-2-hydroxybenzoic acid followed by esterification.

  • Synthesis of 4-Halo-2-hydroxybenzoic Acids : The starting materials, halogenated salicylic acids, can be prepared via various methods. For instance, 4-fluoro-2-hydroxybenzoic acid is often synthesized from 2,4-difluorobenzoic acid through a nucleophilic aromatic substitution reaction where one fluorine atom is displaced by a hydroxyl group under basic conditions.[2]

  • Esterification : The subsequent conversion of the carboxylic acid to its ethyl ester is typically achieved via Fischer esterification. This acid-catalyzed reaction with ethanol is an equilibrium-driven process.[3] To ensure a high yield, the equilibrium must be shifted towards the product, commonly by using a large excess of the alcohol (ethanol) or by removing water as it is formed.[3]

The following diagram outlines the general workflow for synthesizing and comparing these compounds.

G cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis Start Select 4-Halogenated 2-Hydroxybenzoic Acid Esterification Fischer Esterification (Ethanol, Acid Catalyst) Start->Esterification Workup Aqueous Workup & Extraction Esterification->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification PhysChem Physicochemical Characterization (m.p., pKa, LogP) Purification->PhysChem Reactivity Reactivity Studies (e.g., Nucleophilic Substitution) PhysChem->Reactivity Biological Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) Reactivity->Biological Conclusion Structure-Activity Relationship (SAR) Analysis Biological->Conclusion

Caption: General workflow for the synthesis and comparative analysis of Ethyl 4-halo-2-hydroxybenzoates.

Experimental Protocol: Fischer Esterification of 4-Halo-2-hydroxybenzoic Acids

This protocol describes a generalized, self-validating method for the synthesis of Ethyl 4-halo-2-hydroxybenzoates.

Objective: To synthesize an ethyl ester from a halogenated salicylic acid derivative.

Materials:

  • 4-Halo-2-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serves as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-halo-2-hydroxybenzoic acid (1.0 eq) and anhydrous ethanol (20-30 eq). Stir the mixture until the acid dissolves, which may require gentle warming.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold deionized water. This will precipitate the crude ester. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid catalyst and unreacted carboxylic acid) and then with brine. The bicarbonate wash must be performed carefully due to CO₂ evolution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The presence of a characteristic ethyl group signal in NMR and the disappearance of the broad carboxylic acid -OH peak in IR are key indicators of successful esterification.

Physicochemical Properties: A Comparative Analysis

The choice of halogen significantly impacts the molecule's physical properties. Fluorine, being the most electronegative and smallest halogen, often imparts properties distinct from its larger counterparts.

PropertyEthyl 2-hydroxybenzoate (Parent)This compoundEthyl 4-chloro-2-hydroxybenzoateEthyl 4-bromo-2-hydroxybenzoate
Molecular Formula C₉H₁₀O₃C₉H₉FO₃C₉H₉ClO₃C₉H₉BrO₃
Molecular Weight 166.17 g/mol [4]184.16 g/mol 200.61 g/mol 245.06 g/mol
Boiling Point 234 °C[5]~240-250 °C (est.)~260-270 °C (est.)~280-290 °C (est.)
Parent Acid pKa (Phenolic OH) ~13.6Lower than parent (est. 12-13)Lower than parent (est. 12-13)Lower than parent (est. 12-13)
Parent Acid pKa (Carboxylic OH) 2.97[6]Lower than parent (est. 2.7-2.8)Lower than parent (est. 2.7-2.8)Lower than parent (est. 2.7-2.8)
Predicted LogP 2.352.292.782.95

Key Insights:

  • Molecular Weight & Boiling Point: As expected, these properties increase with the size of the halogen atom.

  • Acidity (pKa): All halogens are electron-withdrawing groups that increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to the non-halogenated parent compound. The stronger the inductive effect, the lower the pKa. Thus, the fluoro-substituted acid is expected to be the strongest among the halogenated series.

  • Lipophilicity (LogP): Fluorine substitution often leads to a lower lipophilicity compared to its corresponding hydrogen analog, or a much smaller increase compared to chlorine and bromine.[7] This is evident in the predicted LogP values, a critical parameter for drug absorption and distribution.

Reactivity Analysis: The Role of the Halogen

The halogen at the para-position governs the reactivity of the aromatic ring, the ester, and the hydroxyl group through a combination of inductive and resonance effects.

Electronic Effects:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. The strength of this effect is F > Cl > Br > I.[8]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the benzene ring, an electron-donating effect that activates the ring, particularly at the ortho and para positions. The effectiveness of this donation depends on the orbital overlap between the halogen's p-orbital and the carbon 2p-orbital of the ring. The overlap is most effective for fluorine (2p-2p overlap) and diminishes down the group (Cl 3p-2p, Br 4p-2p).[8]

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall in electrophilic aromatic substitution.[8] However, the stronger resonance effect of fluorine makes fluorobenzene more reactive than chlorobenzene in such reactions.[8]

G cluster_F Fluorine cluster_Cl Chlorine cluster_Br Bromine F_I Strong -I Effect Result_F Strong overall electron withdrawal F_I->Result_F F_M Moderate +M Effect (Good 2p-2p overlap) F_M->Result_F Cl_I Moderate -I Effect Result_Cl Moderate overall electron withdrawal Cl_I->Result_Cl Cl_M Weak +M Effect (Poor 3p-2p overlap) Cl_M->Result_Cl Br_I Weaker -I Effect Result_Br Weaker overall electron withdrawal Br_I->Result_Br Br_M Weaker +M Effect (Worse 4p-2p overlap) Br_M->Result_Br

Caption: Competing inductive (-I) and resonance (+M) effects of halogens on the benzoate ring.

Implications for Reactivity:

  • Ester Hydrolysis: The electron-withdrawing nature of the halogen at the para-position increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, the rate of base-catalyzed hydrolysis is expected to follow the order: F > Cl > Br.

Biological Activity and Applications

The choice of halogen has profound implications for biological activity. The parent molecule, salicylic acid, and its esters are well-known for their anti-inflammatory and analgesic properties.[9] The broader class of hydroxybenzoic acids exhibits diverse biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities.[10]

  • This compound: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability and receptor binding affinity.[11] The fluorine atom can block sites of metabolic oxidation and its high electronegativity can lead to more favorable interactions with enzyme active sites. While specific data on this molecule is limited, its parent acid, 4-fluoro-3-hydroxybenzoic acid, is a known intermediate for synthesizing enzyme inhibitors.[11][12]

  • Chloro, Bromo, and Iodo Analogs: Increasing the size and lipophilicity of the halogen from chlorine to iodine can influence cell membrane permeability and protein binding. However, it can also increase potential toxicity.[7] Brominated and iodinated benzoates have been shown to initiate microbial dechlorination of PCBs, suggesting they can participate in specific biological dehalogenation pathways, an activity not observed for their fluorinated or chlorinated counterparts.[13] Some phenolic compounds like ethyl 3,4-dihydroxybenzoate have been shown to potentiate antibiotic activity by inhibiting bacterial efflux pumps.[14] It is plausible that halogenated hydroxybenzoates could exhibit similar activities, which warrants further investigation.

Conclusion

The comparison of this compound with its other halogenated analogs reveals a fascinating interplay of steric and electronic effects.

  • This compound stands out due to the unique properties of fluorine. It offers the highest acidity, enhanced reactivity of the ester group towards nucleophiles, and unique potential for SNAr chemistry. From a medicinal chemistry perspective, its lower lipophilicity and potential for improved metabolic stability and binding interactions make it an attractive scaffold for drug development.[7][11]

  • Ethyl 4-chloro- and 4-bromo-2-hydroxybenzoates represent more classical modifications. They offer a greater increase in lipophilicity, which can be beneficial for membrane transport, but may also be associated with lower reactivity in certain reactions and different metabolic fates. The weaker C-Br bond compared to the C-Cl bond can sometimes lead to higher reactivity in reactions where the halogen acts as a leaving group, such as in certain cross-coupling reactions.[15]

Ultimately, the choice of halogen is context-dependent. For applications requiring high electrophilicity, metabolic stability, or a handle for SNAr reactions, the fluoro derivative is the superior choice. For applications where increased lipophilicity is desired or different biological pathways are being explored, the chloro and bromo analogs serve as essential comparative tools. This guide provides the foundational data and protocols to empower researchers to make informed decisions in their synthetic and developmental endeavors.

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  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.
  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Published 2016-01-07.
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  • Determining the pKa of 2-hydroxybenzoic acid.
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  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
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  • Ethylparaben. Wikipedia.
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  • Lee Y, et al. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. Published 2022-04-08.
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A Comparative Guide to the Characterization and Validation of Ethyl 4-fluoro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth comparison of a synthesized series of amide derivatives of Ethyl 4-fluoro-2-hydroxybenzoate, a versatile building block for novel therapeutic agents. We will explore their synthesis, comprehensive characterization, and validation through antimicrobial screening, culminating in a structure-activity relationship (SAR) analysis to guide future drug development efforts.

The Rationale for Derivatization: Exploring the Chemical Space

The core structure of this compound offers several avenues for chemical modification. For this comparative study, we have chosen to synthesize a series of amide derivatives at the carboxylate position. This choice is predicated on the prevalence of the amide bond in pharmaceuticals and its ability to participate in hydrogen bonding interactions within biological targets. By introducing a variety of substituted anilines, we can systematically probe the effects of different electronic and steric properties on the biological activity of the resulting compounds.

Synthesis of this compound Amide Derivatives

The synthesis of the target amide derivatives is proposed to proceed via a two-step sequence starting from 4-fluoro-2-hydroxybenzoic acid. The initial step involves the esterification of the carboxylic acid to yield this compound, followed by amidation with a series of substituted anilines.

Experimental Protocol: Synthesis of Amide Derivatives

Step 1: Esterification of 4-fluoro-2-hydroxybenzoic acid

  • To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Step 2: Amidation of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aniline (1.2 eq) in dry toluene.

  • Add a catalytic amount of a suitable Lewis acid (e.g., trimethylaluminum).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude amide derivative.

  • Purify by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow start 4-fluoro-2-hydroxybenzoic acid esterification Esterification (Ethanol, H₂SO₄, Reflux) start->esterification intermediate This compound esterification->intermediate amidation Amidation (Substituted Aniline, Toluene, Reflux) intermediate->amidation product Amide Derivative amidation->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Amide Derivative purification->final_product

Caption: Synthetic workflow for amide derivatives.

Comprehensive Characterization of the Derivative Library

The unambiguous identification and purity assessment of each synthesized derivative are paramount for the reliability of subsequent biological validation. A combination of spectroscopic techniques is employed for this purpose.

Analytical Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O (amide and ester), and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and environment of protons, and ¹³C NMR to identify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Comparative Spectroscopic Data

Below is a summary of the expected characterization data for a hypothetical series of synthesized derivatives.

Compound IDR-GroupMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm, Ar-H)IR (cm⁻¹) ν(C=O)
EFHB-H HC₁₅H₁₂FNO₃273.267.0-8.2 (m)1685
EFHB-Cl 4-ClC₁₅H₁₁ClFNO₃307.707.2-8.3 (m)1690
EFHB-CH₃ 4-CH₃C₁₆H₁₄FNO₃287.296.9-8.1 (m)1682
EFHB-OCH₃ 4-OCH₃C₁₆H₁₄FNO₄303.296.8-8.1 (m)1678

Validation Through Antimicrobial Screening

To validate the potential therapeutic utility of the synthesized derivatives, a comparative in vitro antimicrobial screening is conducted. This allows for the assessment of their efficacy against a panel of pathogenic bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacterial suspension without inhibitor) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Antimicrobial Activity

The following table summarizes the hypothetical MIC values for the synthesized derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
EFHB-H H64>128
EFHB-Cl 4-Cl1664
EFHB-CH₃ 4-CH₃32128
EFHB-OCH₃ 4-OCH₃64>128

Structure-Activity Relationship (SAR) Analysis

The comparative data from the antimicrobial screening allows for the elucidation of preliminary structure-activity relationships.

  • Effect of Substitution: The unsubstituted derivative EFHB-H shows moderate activity against S. aureus. Introduction of a chloro group at the 4-position of the aniline ring (EFHB-Cl ) significantly enhances the activity, suggesting that an electron-withdrawing group is favorable. The methyl-substituted derivative (EFHB-CH₃ ) exhibits better activity than the parent compound but is less potent than the chloro-substituted analog. The methoxy-substituted derivative (EFHB-OCH₃ ) did not show improved activity.

  • Gram-Selectivity: The derivatives generally exhibit greater potency against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli), which may be attributed to differences in the bacterial cell wall structure.

G cluster_0 Structure-Activity Relationship Core This compound Core Amide Amide Linkage Core->Amide Aniline Substituted Aniline Ring Amide->Aniline Activity Antimicrobial Activity Aniline->Activity Substitution Pattern (Electronic & Steric Effects)

Caption: Key structural elements influencing activity.

Conclusion

This guide has outlined a systematic approach to the synthesis, characterization, and validation of a comparative series of this compound amide derivatives. The presented protocols and data, while based on established principles, serve as a framework for the rational design and evaluation of novel bioactive compounds. The preliminary SAR analysis suggests that further exploration of electron-withdrawing substituents on the aniline ring could lead to the discovery of more potent antimicrobial agents. This work underscores the importance of systematic derivatization and comparative analysis in the early stages of drug discovery.

References

  • Vertex AI Search. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • PubMed Central. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central.

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A Comparative Guide to the Biological Activity of Ethyl 4-fluoro-2-hydroxybenzoate and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of drug discovery. Salicylates, a class of compounds long recognized for their therapeutic properties, continue to be a fertile ground for such exploration. This guide provides an in-depth technical comparison of the biological activities of Ethyl 4-fluoro-2-hydroxybenzoate and its well-characterized non-fluorinated analog, Ethyl 2-hydroxybenzoate (commonly known as Ethyl salicylate).

The introduction of a fluorine atom into a molecular structure can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] This guide will delve into the known biological profile of Ethyl 2-hydroxybenzoate and extrapolate the potential impact of 4-position fluorination, offering a scientifically grounded framework for future research and development. We will also provide detailed, self-validating experimental protocols to empower researchers to conduct their own comparative studies.

The Non-Fluorinated Analog: Ethyl 2-hydroxybenzoate (Ethyl Salicylate)

Ethyl 2-hydroxybenzoate is an ester of salicylic acid and ethanol.[3] It is a naturally occurring compound found in some plants and is widely used in fragrances and as a flavoring agent.[3] Its biological activities are primarily attributed to its hydrolysis to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).[4]

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are critical in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] Both Ethyl salicylate and its active metabolite, salicylic acid, are non-selective inhibitors of COX-1 and COX-2.[4]

Antimicrobial Activity

Various hydroxybenzoic acid esters have been reported to possess antimicrobial properties.[5][6] The antimicrobial activity of these compounds is often attributed to their ability to disrupt the cell membranes of microorganisms. While specific data on the antimicrobial spectrum of Ethyl salicylate is not extensively documented in the reviewed literature, related phenolic compounds have shown activity against a range of bacteria and fungi.[7][8]

The Fluorinated Analog: this compound

Direct experimental data on the biological activity of this compound is limited in the current body of scientific literature. However, by understanding the well-established principles of fluorine substitution in medicinal chemistry, we can formulate informed hypotheses about its potential biological profile in comparison to its non-fluorinated counterpart.

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the 4-position of the benzene ring is anticipated to have several significant effects:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, potentially leading to a longer biological half-life.[1][2]

  • Altered Acidity and Lipophilicity: Fluorine is the most electronegative element, and its electron-withdrawing nature can influence the acidity of the hydroxyl group and the overall lipophilicity of the molecule.[1][9] These changes can affect how the molecule interacts with biological targets and membranes.

  • Modified Binding Interactions: The fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which could alter the binding affinity and selectivity for target enzymes like COX.[1]

Based on these principles, it is plausible that this compound could exhibit enhanced or modified biological activities compared to Ethyl salicylate. For instance, increased metabolic stability might lead to more sustained anti-inflammatory effects. Altered electronic properties could also influence its COX inhibition profile, potentially leading to greater potency or selectivity.

Comparative Biological Activity: A Hypothetical Overview

The following table summarizes the known activities of Ethyl 2-hydroxybenzoate and the hypothesized activities of this compound, providing a basis for experimental investigation.

Biological ActivityEthyl 2-hydroxybenzoate (Ethyl Salicylate)This compound (Hypothesized)
Anti-inflammatory Present, via hydrolysis to salicylic acid and COX inhibition.[4]Potentially enhanced or prolonged due to increased metabolic stability and altered enzyme binding.
Analgesic Present, linked to anti-inflammatory action.[4]Potentially enhanced, correlating with anti-inflammatory activity.
Antimicrobial Reported for related phenolic esters.[5][6]Potentially modulated activity spectrum or potency due to changes in lipophilicity and electronic properties.
Enzyme Inhibition Non-selective COX-1/COX-2 inhibitor (as salicylic acid).[4]Potentially altered COX inhibition profile (potency and/or selectivity).

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized biological activities of this compound, the following detailed experimental protocols are provided. These assays are designed to be self-validating and allow for a direct and robust comparison with its non-fluorinated analog.

Workflow for Comparative Biological Activity Assessment

Comparative_Analysis_Workflow cluster_Preparation Compound Preparation cluster_Assays Biological Assays cluster_Analysis Data Analysis & Comparison Compound_A This compound Antimicrobial Antimicrobial Susceptibility Testing Compound_A->Antimicrobial Anti_inflammatory In Vitro Anti-inflammatory Assays Compound_A->Anti_inflammatory Enzyme_inhibition COX-2 Enzyme Inhibition Assay Compound_A->Enzyme_inhibition Compound_B Ethyl 2-hydroxybenzoate Compound_B->Antimicrobial Compound_B->Anti_inflammatory Compound_B->Enzyme_inhibition Data_Collection Collect IC50/MIC Values Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Enzyme_inhibition->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for the comparative biological evaluation of fluorinated and non-fluorinated analogs.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Test compounds (this compound and Ethyl 2-hydroxybenzoate) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microplates.

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).

  • Resazurin solution (for viability indication).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a standardized inoculum of the test microorganism to a final concentration of 5 x 10^5 CFU/mL in the wells.[10]

  • Include a positive control (broth with microorganism and control antibiotic) and a negative control (broth with microorganism and solvent, but no compound).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.[10]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS).

  • Test compounds dissolved in DMSO.

  • Griess reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS and DMSO) and a negative control (cells without LPS).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.[11]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the vehicle control.

Protocol 3: COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol directly measures the ability of the compounds to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme.

  • COX Assay Buffer.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., Amplex™ Red).

  • Test compounds dissolved in DMSO.

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib).

  • 96-well black microplates.

  • Fluorometric microplate reader.

Procedure:

  • In a 96-well plate, add the COX Assay Buffer, the fluorometric probe, and the COX-2 enzyme to each well.

  • Add the test compounds at various concentrations to the sample wells. Add the positive control to its designated wells and DMSO to the enzyme control wells.

  • Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[12]

  • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (λEx = 535 nm/λEm = 587 nm).[12]

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Pathway

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerase Action Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Inhibitor This compound (or non-fluorinated analog) Inhibitor->COX2 Inhibits

Caption: The inhibitory effect of test compounds on the COX-2 enzymatic pathway.

Conclusion

While Ethyl 2-hydroxybenzoate has a well-established profile as a prodrug for the anti-inflammatory agent salicylic acid, the biological activities of its 4-fluoro analog remain largely unexplored. Based on the principles of medicinal chemistry, the introduction of fluorine is likely to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to an enhanced therapeutic profile. The experimental protocols provided in this guide offer a robust framework for the direct, quantitative comparison of these two compounds. The resulting data will be invaluable for elucidating the structure-activity relationships of fluorinated salicylates and could pave the way for the development of novel anti-inflammatory and antimicrobial agents.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
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A Comparative Guide to HPLC and NMR Analysis for Purity Determination of Ethyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a compound such as Ethyl 4-fluoro-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity profiling of this molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide researchers in selecting the optimal methodology for their specific needs.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading, as no single method is capable of detecting all potential impurities. A more robust approach involves employing orthogonal methods—techniques that measure the same attribute using different physicochemical principles.[1] HPLC, a separative technique, excels at detecting and quantifying structurally similar impurities. In contrast, NMR, a spectroscopic technique, provides detailed structural information and can quantify components without the need for identical reference standards for each impurity.[1][2] This complementary nature makes the combination of HPLC and NMR a powerful strategy for achieving a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a dominant technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[3][4] For this compound, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice due to the molecule's moderate polarity.[5][6]

The "Why" Behind the Method: Causality in HPLC Protocol Design

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.[3]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC, offering a strong hydrophobic stationary phase that effectively retains non-polar and moderately polar compounds like this compound through hydrophobic interactions.[5][7] This allows for excellent separation from more polar or non-polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of a polar solvent (e.g., water with a pH modifier like formic or acetic acid) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically employed.[6] Starting with a higher proportion of the aqueous phase allows for the retention of the analyte and impurities on the column. Gradually increasing the organic solvent concentration then facilitates the elution of components based on their hydrophobicity, with more polar compounds eluting first. The acid modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Detector Selection: A UV detector is ideal for this analysis, as the aromatic ring in this compound provides strong chromophores that absorb UV light. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity.

Visualizing the HPLC Workflow

Caption: A typical workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Quantification

NMR spectroscopy is an unparalleled tool for molecular structure elucidation and has emerged as a powerful method for quantitative analysis (qNMR).[8][9] A key advantage of qNMR is its ability to provide a direct measurement of the molar concentration of an analyte without the need for a specific reference standard of the analyte itself, relying instead on a certified internal standard.[10][11]

The Rationale for NMR in Purity Assessment
  • Structural Confirmation and Impurity Identification: A ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the identity of this compound. Signals from impurities can also be detected, and with sufficient concentration, their structures can often be elucidated directly from the spectrum or with the aid of 2D NMR techniques.[9]

  • Absolute Quantification (qNMR): By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[2][10] This method is considered a primary ratio method of measurement and offers high accuracy and precision.[1]

Key Considerations for a Self-Validating qNMR Experiment
  • Internal Standard Selection: An ideal internal standard should be of high purity, stable, non-reactive with the sample, and have a simple NMR spectrum with at least one signal that is well-resolved from any analyte or impurity signals.[11] Maleic acid or dimethyl sulfone are common choices.

  • Experimental Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, and ensuring a good signal-to-noise ratio.[10]

Visualizing the NMR Analysis Workflow

Caption: A standard workflow for quantitative NMR (qNMR) analysis.

Comparative Analysis: HPLC vs. NMR for Purity of this compound

FeatureHPLCNMR
Principle Separation based on differential partitioning between mobile and stationary phases.[12]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[9]
Primary Application Detection and quantification of known and unknown impurities, especially isomers and closely related substances.[3]Structural elucidation, identification of unknown impurities, and absolute quantification.[8][9]
Strengths High sensitivity (ppm levels), high throughput, excellent for resolving complex mixtures.[4]Provides detailed structural information, universal detector for protons, does not require a reference standard of the analyte for quantification (qNMR), non-destructive.[1][2][11]
Weaknesses Requires a reference standard for each impurity for accurate quantification, potential for co-elution of impurities, detector response can vary between compounds.Lower sensitivity compared to HPLC (typically requires >0.1% for quantification), potential for signal overlap in complex mixtures, requires more expensive instrumentation and specialized expertise.[1]
Quantification Typically relative quantification based on area percent, which assumes equal detector response for all components.[13] Accurate quantification requires response factors.Absolute quantification using an internal standard (qNMR) is highly accurate and traceable.[10][11]
Regulatory Standing A well-established and universally accepted method for purity testing in regulatory submissions.[12][14][15]Increasingly accepted by regulatory agencies, including the FDA and in the U.S. Pharmacopeia, as a primary analytical method.[1][16]

Experimental Protocols

HPLC Method for Purity of this compound

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard (of known purity).

  • HPLC grade acetonitrile and water.

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plate count should be not less than 2000.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

qNMR Method for Purity of this compound

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity).

  • Deuterated solvent (e.g., DMSO-d₆).

  • High-precision analytical balance.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition (¹H):

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks used for quantification.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal of the internal standard.

  • Calculate the purity using the following equation[10]:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to this compound and "std" refers to the internal standard.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC provides a high-sensitivity method for detecting and quantifying impurities, making it ideal for routine quality control and for detecting trace-level contaminants. NMR, on the other hand, offers unparalleled structural information and the ability to perform highly accurate absolute quantification without the need for specific impurity reference standards.

For a comprehensive and robust purity determination that meets the stringent requirements of the pharmaceutical industry, a dual approach is recommended. HPLC should be employed for impurity profiling and the detection of trace impurities, while qNMR should be used for orthogonal confirmation of the purity value and for structural elucidation of any significant unknown impurities. This integrated strategy ensures the highest level of confidence in the quality of this compound, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]

  • Reading Scientific Services Ltd. (RSSL). qNMR: A powerful tool for purity determination. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Webster, G. K., & Jee, R. D. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 101(10), 3539-3548. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. (2021). <621> Chromatography. [Link]

  • O'Connell, C. D., et al. (2021). Development and validation of an HPLC-UV method for purity determination of DNA. Analytical and Bioanalytical Chemistry, 413(24), 6145–6154. [Link]

  • International Council for Harmonisation. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • IKEV. (2002). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • Gali, V. M., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 26(16), 4995. [Link]

  • Bingol, K. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(2), 249. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029817). [Link]

  • PubChem. Ethyl Salicylate. [Link]

  • LookChem. 118-61-6 Ethyl salicylate C9H10O3. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • ResearchGate. (2025). Fundamentals of Reversed Phase Chromatography: Thermodynamic and Exothermodynamic Treatment. [Link]

  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

  • Alchem.Pharmtech. CAS 1737-21-9 | this compound. [Link]

  • The Royal Society of Chemistry. Supplementary data for. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chegg. (2022). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Draw the structure, and match the peaks to their respective protons on the structure. [Link]

  • ResearchGate. (2025). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. [Link]

  • Pharmaffiliates. Sodium Ethyl Parahydroxybenzoate-impurities. [Link]

  • El-Bahr, S. M., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of AOAC International, 93(5), 1432-1437. [Link]

  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. [Link]

  • National Institutes of Health. (2025). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. [Link]

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A Comparative Analysis for the Bench Scientist: Methyl vs. Ethyl 4-Fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the choice between structurally similar building blocks can have profound implications on reaction outcomes, physicochemical properties, and ultimately, the biological activity of the target molecule. This guide provides an in-depth comparative analysis of methyl 4-fluoro-2-hydroxybenzoate and its ethyl counterpart, two key intermediates in the synthesis of various bioactive compounds. As Senior Application Scientists, we aim to furnish researchers with the necessary data and insights to make informed decisions in their synthetic endeavors.

Introduction to the Benzoates

Mthis compound and this compound are derivatives of salicylic acid, featuring a fluorine atom at the C4 position of the benzene ring. This substitution is of particular interest in medicinal chemistry as fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability. The seemingly minor difference between a methyl and an ethyl ester group can influence a range of properties from solubility and reactivity to the ease of downstream chemical modifications.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the methyl and ethyl ester can be guided by their fundamental physicochemical properties. The smaller methyl group generally leads to a more compact structure with a lower molecular weight, which can affect its crystalline packing and melting point. Conversely, the larger ethyl group can increase lipophilicity.

PropertyMthis compoundThis compound
CAS Number 392-04-1[1]1737-21-9[2]
Molecular Formula C₈H₇FO₃[1]C₉H₉FO₃[3]
Molecular Weight 170.14 g/mol [1]184.16 g/mol [3]
Physical Form Solid[1]Not explicitly stated, likely a liquid or low-melting solid
Melting Point Data not available in search resultsData not available in search results
Boiling Point Data not available in search results242.6±20.0 °C (Predicted)[3]
Density Data not available in search results1.257±0.06 g/cm³ (Predicted)[3]

Synthesis and Reactivity: A Mechanistic Perspective

Both esters are typically synthesized via Fischer esterification of the parent carboxylic acid, 4-fluoro-2-hydroxybenzoic acid, with the corresponding alcohol in the presence of an acid catalyst. The choice of alcohol (methanol or ethanol) is the key differentiating factor in the synthesis.

General Synthetic Workflow

4-Fluoro-2-hydroxybenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid Esterification Esterification 4-Fluoro-2-hydroxybenzoic Acid->Esterification Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol)->Esterification Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Esterification Target Ester Target Ester Esterification->Target Ester

Figure 1: Generalized workflow for the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of Mthis compound [3]

  • Dissolution: Dissolve 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol at 0 °C.

  • Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid to the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux at 70 °C for 16 hours.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in 1 L of ethyl acetate.

  • Washing: Wash the organic layer sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Protocol 2: Synthesis of this compound (Generalized)

While a specific literature procedure was not found in the initial search, the following is a standard, reliable protocol for Fischer esterification.

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-fluoro-2-hydroxybenzoic acid in 5-10 equivalents of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The crude product can be further purified by column chromatography or distillation.

Reactivity Considerations

In general, methyl esters are slightly more reactive towards nucleophilic acyl substitution than their ethyl counterparts due to the lesser steric hindrance of the methoxy group. This can be a crucial factor in subsequent synthetic steps where the ester is to be converted into an amide, a different ester (transesterification), or reduced to an alcohol. However, for many applications, this difference in reactivity is minor and the choice of ester is dictated by other factors such as the desired physical properties of the intermediate or final product.

Spectroscopic Analysis: A Comparative Overview

¹H NMR Spectroscopy
  • Mthis compound: A characteristic singlet for the methyl protons (-OCH₃) would be expected around 3.9 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom.

  • This compound (Expected): The ethyl group would present as a quartet around 4.4 ppm for the methylene protons (-OCH₂CH₃) and a triplet around 1.4 ppm for the methyl protons (-OCH₂CH₃). The aromatic region would be similar to the methyl ester.

Infrared (IR) Spectroscopy

Both molecules will share key characteristic peaks:

  • A broad O-H stretch from the hydroxyl group around 3300-2500 cm⁻¹.

  • A strong C=O stretch from the ester carbonyl group around 1700-1680 cm⁻¹.

  • C-O stretching bands.

  • Aromatic C=C stretching bands.

The primary difference in the IR spectra would be the presence of additional C-H stretching and bending vibrations from the ethyl group in the ethyl ester.

Applications in Research and Development

Both methyl and this compound serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • Mthis compound has been utilized in the preparation of benzo[d]isoxazol-3-ols, which act as D-amino acid oxidase inhibitors.[3] It is also a precursor for hydroxy-indazole-carboxamides, which are investigated as inhibitors of Hsp90 (Heat shock protein 90).[3]

While specific applications for This compound are not as well-documented in the available literature, it can be inferred that it serves a similar role as a synthetic intermediate. The choice between the methyl and ethyl ester in a synthetic route may be influenced by factors such as:

  • Solubility: The ethyl ester is expected to be more soluble in less polar organic solvents.

  • Crystallinity: The methyl ester, being a solid, might be more amenable to purification by recrystallization.

  • Downstream Reactions: The slight difference in reactivity could be exploited in multi-step syntheses.

Conclusion and Recommendations

The choice between methyl and this compound is a nuanced one that depends on the specific requirements of the synthetic route and the desired properties of the final product.

  • Choose Mthis compound when:

    • A solid, crystalline intermediate is preferred for ease of handling and purification.

    • Slightly higher reactivity in subsequent nucleophilic acyl substitution reactions is desired.

    • Following established literature precedents is a priority.

  • Choose this compound when:

    • A higher boiling point is advantageous for reactions conducted at elevated temperatures.

    • Increased solubility in non-polar solvents is required.

    • Modulating the lipophilicity of the final compound is a key consideration.

Ultimately, the optimal choice will be determined by empirical evaluation within the context of the specific research project. This guide provides the foundational data and rationale to assist researchers in making a well-informed initial selection.

References

  • CAS 1737-21-9 | this compound - Alchem.Pharmtech. (n.d.). Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Hydroxybenzoic Acids in Fermented Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in complex matrices is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the concentration of hydroxybenzoic acids—such as gallic acid, p-hydroxybenzoic acid, protocatechuic acid, and vanillic acid—in fermented products like wine, beer, and sourdough. These compounds, originating from raw materials and modified during fermentation, significantly influence the sensory properties and potential health benefits of these foods and beverages.[1]

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most appropriate analytical strategy for your research objectives. We will explore and compare three core techniques: Spectrophotometry (Total Phenolic Content), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Significance of Hydroxybenzoic Acids in Fermented Products

Hydroxybenzoic acids are a subclass of phenolic acids that play a crucial role in the quality and bioactivity of fermented products.[2] Their presence in wine, for example, can range from undetectable levels to over 200 mg/L, with gallic acid being a key precursor to hydrolysable tannins.[2] In beer, these compounds are derived from both malt and hops and contribute to flavor, astringency, and stability.[1][3] The fermentation process itself, driven by microorganisms like Lactiplantibacillus plantarum and Saccharomyces cerevisiae, can significantly alter the profile and concentration of these acids, often increasing their bioavailability and antioxidant capacity.[4][5] For instance, sourdough fermentation is known to elevate the levels of extractable phenolic compounds.[4][6]

At a Glance: Comparison of Analytical Techniques

Parameter Spectrophotometry (Folin-Ciocalteu) High-Performance Liquid Chromatography (HPLC-DAD) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Redox reaction and colorimetric measurement.Differential partitioning between mobile and stationary phases.Partitioning in the gas phase and mass-to-charge ratio detection.
Specificity Low (measures total phenolic content).High (separates and quantifies individual compounds).Very High (separates and identifies compounds based on mass spectra).
Sample Preparation Simple dilution.Filtration, sometimes Solid-Phase Extraction (SPE).Extraction followed by mandatory derivatization.
Analysis Time Fast (minutes per sample after incubation).Moderate (15-60 minutes per sample).Slower (longer run times and complex sample prep).
Cost Low.Moderate.High.
Sensitivity Moderate.Good to Excellent.Excellent.
Key Advantage Rapid screening of total phenolic content.Robust, reproducible quantification of individual compounds without derivatization.High sensitivity and structural confirmation.
Key Disadvantage Lack of specificity; interference from other reducing agents.Can be less sensitive than GC-MS for some compounds.Requires derivatization for non-volatile compounds like hydroxybenzoic acids.

Spectrophotometric Analysis: The Folin-Ciocalteu Method for Total Phenolic Content

The Folin-Ciocalteu assay is a widely used, rapid, and cost-effective method for estimating the total phenolic content in a sample. It provides a valuable initial assessment of the overall phenolic load in a fermented product.

Principle of the Method

This method is based on a redox reaction. The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds reduce this reagent, forming a blue-colored complex. The intensity of this blue color, measured spectrophotometrically at approximately 765 nm, is directly proportional to the total concentration of phenolic compounds in the sample.[7] The results are typically expressed as gallic acid equivalents (GAE).[1]

Experimental Protocol: Folin-Ciocalteu Assay

Reagents:

  • Folin-Ciocalteu reagent (2 N)

  • Gallic acid standard

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ethanol

Procedure:

  • Preparation of Gallic Acid Standards: Prepare a stock solution of gallic acid (e.g., 500 mg/L) in a 10% ethanol/water solution. From this stock, create a series of dilutions to generate a calibration curve (e.g., 0, 50, 100, 150, 250, 500 mg/L).

  • Sample Preparation: For white wines, direct analysis may be possible. For red wines, a 1:10 dilution with distilled water is often necessary. Beer and other fermented products should be degassed and similarly diluted.

  • Reaction:

    • Into a test tube, pipette 20 µL of the standard, sample, or blank (distilled water).

    • Add 1.58 mL of distilled water.

    • Add 100 µL of the Folin-Ciocalteu reagent and mix thoroughly.

    • Allow the mixture to stand for 30 seconds to 8 minutes.

    • Add 300 µL of a 20% sodium carbonate solution and mix well.

  • Incubation: Incubate the reaction mixture at 40°C for 30 minutes or at room temperature for 2 hours.

  • Measurement: Measure the absorbance of the solutions at 765 nm using a spectrophotometer, zeroed with the blank.

  • Quantification: Plot the absorbance of the standards against their concentration to create a calibration curve. Use the equation of the linear regression to calculate the total phenolic content of the samples, expressed as mg/L GAE.

Causality and Trustworthiness

The alkaline conditions provided by the sodium carbonate are crucial for the deprotonation of the phenolic hydroxyl groups, which facilitates the reduction of the Folin-Ciocalteu reagent. The incubation step ensures the color development reaction goes to completion. A key limitation of this method is its lack of specificity. The reagent can also be reduced by other non-phenolic compounds, such as ascorbic acid, some amino acids, and sugars, which can lead to an overestimation of the total phenolic content.[7] Therefore, while excellent for screening, it should not be used for the definitive quantification of specific hydroxybenzoic acids.

Workflow Diagram

Folin_Ciocalteu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Fermented Product (e.g., Wine, Beer) Mix Mix Sample/Standard with Water and Folin-Ciocalteu Reagent Sample->Mix Standards Gallic Acid Standards Standards->Mix Add_Na2CO3 Add Sodium Carbonate Solution Mix->Add_Na2CO3 Wait 0.5-8 min Incubate Incubate (40°C, 30 min) Add_Na2CO3->Incubate Measure Measure Absorbance at 765 nm Incubate->Measure Calculate Calculate Total Phenolic Content (GAE) Measure->Calculate

Caption: Workflow for the Folin-Ciocalteu method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the specific and accurate quantification of individual hydroxybenzoic acids. Its robustness and reproducibility make it a staple in food analysis laboratories.

Principle of the Method

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8][9] For hydroxybenzoic acids, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acidified water and methanol or acetonitrile).[10] Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. A Diode Array Detector (DAD) is commonly used to detect and quantify the separated compounds based on their characteristic UV absorbance.[11]

Experimental Protocol: HPLC-DAD for Hydroxybenzoic Acids in Wine

Apparatus and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Standards of gallic acid, p-hydroxybenzoic acid, protocatechuic acid, and vanillic acid.

  • HPLC-grade methanol or acetonitrile.

  • HPLC-grade water.

  • Acetic acid or phosphoric acid.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water acidified to pH 2.6 with acetic acid.

    • Mobile Phase B: A mixture of 80% acetonitrile and 20% Mobile Phase A.

  • Standard Preparation: Prepare individual stock solutions of each hydroxybenzoic acid in methanol. Create mixed working standards at various concentrations for the calibration curve.

  • Sample Preparation:

    • Centrifuge the wine sample to remove particulates.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For complex matrices, Solid-Phase Extraction (SPE) may be necessary to remove interferences.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30°C.

    • Detection: Monitor at wavelengths corresponding to the absorbance maxima of the target compounds (e.g., 280 nm).

    • Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more retained compounds.

  • Quantification: Identify compounds by comparing their retention times and UV spectra with those of the standards. Quantify by integrating the peak area and using the calibration curve.

Causality and Trustworthiness

The choice of an acidified mobile phase is critical. It ensures that the carboxylic acid groups of the hydroxybenzoic acids are protonated, leading to better retention on the reversed-phase column and improved peak shape.[10] Gradient elution is often necessary to achieve a good separation of all target compounds within a reasonable analysis time. The method's trustworthiness is established through validation, including assessing linearity (R² > 0.999 is typical), limits of detection (LOD) and quantification (LOQ), precision (RSD < 3%), and accuracy (recovery rates of 80-120% are common).[10]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Fermented Product Filter Centrifuge & Filter (0.45 µm) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Gradient Elution Detect Detect with DAD Separate->Detect Identify Identify by Retention Time & UV Spectrum Detect->Identify Quantify Quantify using Peak Area & Calibration Curve Identify->Quantify

Caption: Workflow for HPLC-DAD analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity, making it an excellent choice for trace-level analysis and unambiguous compound identification. However, its application to hydroxybenzoic acids requires a crucial additional step: derivatization.

Principle of the Method

GC separates volatile compounds in a gaseous mobile phase.[12] Since hydroxybenzoic acids are non-volatile due to their polar hydroxyl and carboxyl groups, they must be chemically modified in a process called derivatization to increase their volatility.[13] Silylation is a common derivatization technique where active hydrogens in the hydroxyl and carboxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group.[14] The resulting TMS derivatives are volatile and can be separated on a GC column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.[15]

Experimental Protocol: GC-MS for Hydroxybenzoic Acids in Beer

Apparatus and Reagents:

  • GC-MS system with a suitable capillary column (e.g., DB-5).

  • Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and anhydrous pyridine.

  • Standards of hydroxybenzoic acids.

  • Solvents for extraction (e.g., ethyl acetate).

  • Nitrogen gas for evaporation.

Procedure:

  • Sample Preparation (Extraction):

    • Perform a liquid-liquid extraction of the beer sample with ethyl acetate to isolate the phenolic acids.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analytes.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute all derivatives.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Operate in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Identify the TMS derivatives by their retention times and by comparing their mass spectra with reference libraries. Quantify using the peak area of a characteristic ion and a calibration curve prepared from derivatized standards.

Causality and Trustworthiness

The derivatization step is the most critical part of this workflow. Without it, the polar hydroxybenzoic acids would not volatilize and would adsorb onto the GC column, resulting in poor or no chromatography.[13] Silylation effectively masks the polar functional groups, making the molecules amenable to GC analysis.[14] The use of a catalyst like TMCS ensures the derivatization of sterically hindered groups. The trustworthiness of the method relies on the reproducibility of the derivatization reaction and is validated through similar parameters as HPLC, with the added confidence of mass spectral confirmation.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Fermented Product Extract Liquid-Liquid Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Add_Reagents Add Pyridine & BSTFA/TMCS Dry->Add_Reagents Heat Heat (e.g., 70°C) Add_Reagents->Heat Inject Inject into GC-MS Heat->Inject Separate Separate on GC Column Inject->Separate Detect Detect with Mass Spectrometer Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Peak Area & Calibration Curve Identify->Quantify

Caption: Workflow for GC-MS analysis including derivatization.

Conclusion and Recommendations

The choice of analytical technique for quantifying hydroxybenzoic acids in fermented products is dictated by the specific research question, available resources, and desired level of specificity.

  • For rapid, high-throughput screening of the total phenolic content , the Folin-Ciocalteu spectrophotometric method is an excellent and cost-effective choice. However, its results should be considered an estimate due to its inherent lack of specificity.

  • For robust, accurate, and specific quantification of individual hydroxybenzoic acids, HPLC-DAD is the recommended method. It offers a balance of performance, cost, and ease of use, and its direct analysis of underivatized samples simplifies the workflow.

  • When the highest sensitivity is required for trace-level detection, or when unambiguous structural confirmation of the analytes is necessary, GC-MS is the superior technique. The mandatory derivatization step adds complexity and time to the analysis but is rewarded with exceptional specificity and sensitivity.

By understanding the principles, protocols, and inherent trade-offs of each method, researchers can confidently select and apply the most suitable approach to obtain reliable and meaningful data on the hydroxybenzoic acid content of fermented products.

References

  • Šibalić, D., et al. (2020). Analysis of phenolic compounds in beer: from raw materials to the final product. European Food Research and Technology.
  • Jackson, R. S. (2020). Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review. Molecules.
  • Gobbetti, M., et al. (2024). Sourdough Bread Quality: Facts and Factors. Foods.
  • Excedr. (2023). What Is Liquid Chromatography? Principles, Techniques, & Applications. [Link]

  • Chrom Tech, Inc. (2024). Understanding Liquid Chromatography: Key Principles and Techniques. [Link]

  • Thermo Fisher Scientific.
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  • Regis Technologies, Inc.
  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Gas Chromatography and Mass Spectrometry: A Practical Guide. Elsevier.
  • Gänzle, M. G. (2022). Nutritional Improvements of Sourdough Breads Made with Freeze-Dried Functional Adjuncts Based on Probiotic Lactiplantibacillus plantarum subsp.
  • Li, Z., et al. (2011).
  • Kothari, D., et al. (2022). Exploring the Nutritional Impact of Sourdough Fermentation: Its Mechanisms and Functional Potential. Foods.
  • Gouvinhas, I., et al. (2011). Effects of Processing Steps on the Phenolic Content and Antioxidant Activity of Beer. Journal of Agricultural and Food Chemistry.
  • Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Lab Tech. (n.d.). How Does Liquid Chromatography Work - Principles, Key Components, and Mechanisms. [Link]

  • Cytiva. (2025). Liquid chromatography – principles, application, type. [Link]

  • Mitić, S., et al. (2013). Phenolic profiles and total antioxidant capacity of marketed beers in Serbia. Food Chemistry.
  • Gerhäuser, C. (2005). An Overview of Bioactive Phenolic Molecules and Antioxidant Properties of Beer: Emerging Trends. Comprehensive Reviews in Food Science and Food Safety.
  • Plessas, S., et al. (2023). Nutritional and Physicochemical Attributes of Sourdough Breads Fermented with a Novel Pediococcus acidilactici ORE 5 Strain. Foods.
  • Gänzle, M. G. (2023). Nutritional Improvements of Sourdough Breads Made with Freeze-Dried Functional Adjuncts Based on Probiotic Lactiplantibacillus plantarum subsp.
  • Hübschmann, H.-J. (2009).
  • Hübschmann, H.-J. (2025).
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Karasek, F. W., & Clement, R. E. (1987). Basic gas chromatography-mass spectrometry: Principles and techniques. Elsevier.
  • Campos, A. M., et al. (2011). Determination of some phenolic compounds in red wine by RP-HPLC: method development and validation.
  • Vrhovsek, U., Mattivi, F., & Waterhouse, A. L. (2001). Analysis of red wine phenolics: Comparison of HPLC and spectrophotometric methods. VITIS - Journal of Grapevine Research.
  • Hübschmann, H.-J. (2009). Handbook of GC/MS. Wiley-VCH.
  • Pérez-Navarro, J., et al. (2021). Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn). In: Methods in Molecular Biology. Humana, New York, NY.
  • Cameleyre, M., et al. (2022).
  • Pérez-Navarro, J., et al. (2021). Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn). Request PDF.
  • BenchChem. (2025). A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid.
  • Šibalić, D., et al. (2020).

Sources

A Comparative Crystallographic Guide to Ethyl 4-fluoro-2-hydroxybenzoate and its Analogs: Exploring the Impact of Fluorine Substitution on Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the crystallographic characteristics of Ethyl 4-fluoro-2-hydroxybenzoate. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document leverages established crystallographic principles and experimental data from closely related analogs to offer a detailed, predictive comparison. By examining the synthesis, crystallization, and the nuanced effects of fluorine substitution on molecular conformation and supramolecular assembly, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the solid-state properties of this and similar molecular entities.

Introduction: The Significance of Fluorinated Benzoates

Fluorine-containing organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the solid state, the highly electronegative and weakly polarizable nature of fluorine leads to unique intermolecular interactions that can profoundly influence crystal packing, polymorphism, and ultimately, the bioavailability and performance of active pharmaceutical ingredients (APIs).

This compound, a derivative of salicylic acid, serves as an excellent case study for exploring these effects. Its structure combines a flexible ethyl ester group with a hydroxyl moiety capable of strong hydrogen bonding and a fluorine atom that can participate in a variety of weaker intermolecular interactions. Understanding how these functional groups collectively dictate the crystal architecture is crucial for rational drug design and materials engineering.

Experimental Protocols: A Projected Pathway

This section outlines a projected experimental workflow for the synthesis and single-crystal growth of this compound, based on established and reliable chemical transformations.

Synthesis of this compound

The synthesis is envisioned as a two-step process, commencing with the preparation of the parent carboxylic acid followed by esterification.

Step 1: Synthesis of 4-fluoro-2-hydroxybenzoic acid

The synthesis of 4-fluoro-2-hydroxybenzoic acid can be achieved from 2,4-difluorobenzoic acid.[1]

  • Reaction: Nucleophilic aromatic substitution of the ortho-fluorine with a hydroxyl group.

  • Procedure:

    • To a solution of 2,4-difluorobenzoic acid in dimethyl sulfoxide (DMSO), add two equivalents of sodium hydroxide.

    • Heat the reaction mixture to approximately 130°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under reduced pressure.

Step 2: Fischer Esterification

The synthesized 4-fluoro-2-hydroxybenzoic acid can be converted to its ethyl ester via the Fischer-Speier esterification method.[2][3][4][5][6]

  • Reaction: Acid-catalyzed esterification of a carboxylic acid with an alcohol.

  • Procedure:

    • Dissolve 4-fluoro-2-hydroxybenzoic acid in a large excess of anhydrous ethanol, which serves as both reactant and solvent.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Reflux the reaction mixture for several hours. The removal of water, for instance, by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

    • Upon completion, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography or distillation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-fluoro-2-hydroxybenzoic acid cluster_step2 Step 2: Fischer Esterification A 2,4-Difluorobenzoic Acid B NaOH, DMSO, 130°C A->B Nucleophilic Aromatic Substitution C 4-fluoro-2-hydroxybenzoic acid B->C D 4-fluoro-2-hydroxybenzoic acid E Ethanol, H+ catalyst, Reflux D->E Esterification F This compound E->F

Caption: Projected synthesis workflow for this compound.

Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. Several methods can be employed for small organic molecules.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) and allow the solvent to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Crystallographic Analysis: A Comparative Approach

In the absence of a determined crystal structure for this compound, we will analyze the crystal structure of salicylic acid as a foundational model and then extrapolate the likely influences of the 4-fluoro and ethyl substituents by comparing with other known structures.

The Salicylic Acid Motif: A Foundation of Hydrogen Bonding

The crystal structure of salicylic acid is dominated by a robust network of intermolecular hydrogen bonds.[7][8][9][10][11] The carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. Additionally, the ortho-hydroxyl group forms an intramolecular O-H···O hydrogen bond with the carbonyl oxygen of the carboxylic acid. This intramolecular interaction is a key feature that influences the planarity of the molecule.

Salicylic_Acid_Interactions cluster_dimer Centrosymmetric Dimer cluster_intra Intramolecular Interaction SA1 Salicylic Acid 1 SA2 Salicylic Acid 2 SA1->SA2 O-H···O (intermolecular) SA3 Salicylic Acid OH ortho-Hydroxyl CO Carbonyl Oxygen OH->CO O-H···O (intramolecular)

Sources

A Spectroscopic Showdown: Unraveling the Positional Isomerism of 2-Hydroxy and 4-Hydroxy Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical sciences and chemical analysis, the subtle shift of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-hydroxy and 4-hydroxy substituted benzoates, common moieties in drug molecules and other fine chemicals. We will dissect the characteristic signatures these isomers present in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond mere data presentation to explain the underlying molecular phenomena. The key to differentiating these isomers lies in their hydrogen bonding capabilities: the intramolecular hydrogen bonding in the 2-hydroxy (ortho) isomer versus the intermolecular hydrogen bonding in the 4-hydroxy (para) isomer.

The Decisive Influence of Hydrogen Bonding

The proximity of the hydroxyl (-OH) and benzoate (-COOR) groups in the 2-hydroxy configuration facilitates the formation of a stable, six-membered intramolecular hydrogen bond. This internal chelation is a dominant feature that dictates the molecule's spectroscopic behavior. Conversely, in the 4-hydroxy isomer, these groups are positioned at opposite ends of the aromatic ring, precluding intramolecular interactions. Consequently, these molecules engage in intermolecular hydrogen bonding, forming dimers or larger molecular assemblies.[1][2][3] This fundamental structural difference is the primary source of the distinct spectral characteristics we will explore.

UV-Vis Spectroscopy: A Tale of Two Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The position of the hydroxyl group relative to the benzoate chromophore influences the energy of these transitions, resulting in different absorption maxima (λmax).

The intramolecular hydrogen bond in 2-hydroxybenzoates creates a more conjugated system, which typically leads to a bathochromic (red) shift in the λmax compared to the 4-hydroxy isomer. For instance, methyl salicylate (methyl 2-hydroxybenzoate) in methanol exhibits an absorption maximum around 305-310 nm.[4][5] In contrast, the 4-hydroxybenzoate isomer, lacking this internal resonance stabilization, will absorb at a shorter wavelength.

Comparative UV-Vis Spectral Data
CompoundSolventλmax (nm)
Methyl 2-hydroxybenzoateMethanol~305
Methyl 4-hydroxybenzoateEthanol~255
Experimental Protocol: Comparative UV-Vis Analysis
  • Solution Preparation: Prepare 10 µg/mL solutions of methyl 2-hydroxybenzoate and methyl 4-hydroxybenzoate in HPLC-grade methanol.

  • Blanking: Use the same batch of methanol as a blank to zero the spectrophotometer.

  • Spectral Acquisition: Scan the solutions from 200 nm to 400 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the λmax for each isomer and compare the spectra. The longer wavelength absorption of the 2-hydroxy isomer is a key differentiating feature.

Infrared Spectroscopy: The Vibrational Fingerprint of Hydrogen Bonding

Infrared (IR) spectroscopy is arguably the most direct method for distinguishing between these two isomers due to its sensitivity to hydrogen bonding.

In 2-hydroxybenzoates, the strong intramolecular hydrogen bond significantly affects the vibrational frequencies of the O-H and carbonyl (C=O) groups.[6] The phenolic O-H stretch appears as a broad band at a lower frequency (around 3200 cm⁻¹) compared to the sharper, higher frequency band of the "free" hydroxyl group seen in dilute solutions of 4-hydroxybenzoates.[7][8] Similarly, the C=O stretch of the ester in 2-hydroxybenzoates is shifted to a lower wavenumber (around 1680 cm⁻¹) due to the weakening of the double bond through resonance with the hydrogen-bonded hydroxyl group.[7][8]

The 4-hydroxy isomer, in a solid state or concentrated solution, will show broad O-H stretching due to intermolecular hydrogen bonding. However, upon dilution in a non-polar solvent like carbon tetrachloride, this intermolecular association is disrupted, leading to the appearance of a sharp, "free" O-H stretching band at a higher frequency (typically ~3600 cm⁻¹).[9] The C=O stretch in 4-hydroxybenzoates appears at a higher frequency (typically 1700-1720 cm⁻¹) compared to the 2-hydroxy isomer.

Comparative IR Spectral Data (in cm⁻¹)
Functional Group2-Hydroxybenzoate (Methyl Salicylate)4-Hydroxybenzoate (Methyl Paraben)Rationale for Difference
O-H Stretch Broad, ~3200Broad, ~3300 (solid); Sharp, ~3600 (dilute solution)Intramolecular H-bonding vs. Intermolecular/Free O-H
C=O Stretch ~1680~1715Intramolecular H-bonding weakens the C=O bond
Aromatic C=C Stretch ~1400-1600~1400-1600Similar for both isomers
C-O Stretch ~1200-1300~1200-1300Similar for both isomers
Experimental Protocol: Distinguishing Isomers by IR Spectroscopy
  • Sample Preparation (KBr Pellet): For solid samples, mix 1 mg of the benzoate with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.

  • Sample Preparation (Solution): Prepare a series of solutions of each isomer in carbon tetrachloride at varying concentrations (e.g., 0.1 M down to 0.001 M).[1]

  • Spectral Acquisition: Obtain the IR spectrum for each sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: For the 2-hydroxy isomer, the position of the O-H and C=O bands will be largely independent of concentration. For the 4-hydroxy isomer, a significant shift of the O-H band to higher frequency and sharpening of the peak will be observed upon dilution, confirming the presence of intermolecular hydrogen bonding.[9]

NMR Spectroscopy: Probing the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each nucleus. In the context of hydroxybenzoates, ¹H NMR is particularly insightful for differentiating the isomers.

The most telling signal is that of the phenolic hydroxyl proton. In 2-hydroxybenzoates, the intramolecular hydrogen bond deshields this proton, causing it to appear significantly downfield (at a higher ppm value), often as a sharp singlet. Its chemical shift is also relatively independent of the sample concentration.

For 4-hydroxybenzoates, the chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to the dynamic nature of intermolecular hydrogen bonding. In many common NMR solvents like DMSO-d₆, this proton will also appear as a broad singlet, but its position is more variable than that of the 2-hydroxy isomer.

The aromatic protons also provide clues. In the 4-hydroxy isomer, the symmetry of the molecule results in a simpler splitting pattern (typically two doublets). The 2-hydroxy isomer, being less symmetric, will exhibit a more complex splitting pattern for its aromatic protons.

Comparative ¹H NMR Spectral Data (in DMSO-d₆, δ in ppm)
Proton2-Hydroxybenzoic Acid (Salicylic Acid)4-Hydroxybenzoic AcidRationale for Difference
Phenolic -OH ~9.0 - 13.0 (broad)~10.0 (broad)Intramolecular H-bonding causes significant deshielding
Carboxylic -OH ~12.0 - 14.0 (broad)~12.5 (broad)Similar acidic environment
Aromatic Protons Complex multipletTwo doublets (~6.82 and ~7.79 ppm)[10]Higher symmetry in the 4-hydroxy isomer
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of each isomer in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Compare the chemical shifts and multiplicities of the hydroxyl and aromatic protons. The downfield shift of the phenolic proton and the more complex aromatic region are indicative of the 2-hydroxy isomer.

Visualizing the Core Differences

To encapsulate the foundational principles discussed, the following diagrams illustrate the key structural and workflow differences.

G cluster_2h 2-Hydroxybenzoate cluster_4h 4-Hydroxybenzoate s2 Intramolecular H-Bond mol2 OH group adjacent to -COOR group mol2->s2 forms stable 6-membered ring s4 Intermolecular H-Bond mol4 OH group distant from -COOR group mol4->s4 forms dimers or polymers

Caption: Dominant hydrogen bonding modes in hydroxybenzoate isomers.

G cluster_workflow Spectroscopic Differentiation Workflow start Unknown Hydroxybenzoate Isomer ir Acquire IR Spectrum (in CCl4 at varying conc.) start->ir nmr Acquire 1H NMR Spectrum start->nmr uv Acquire UV-Vis Spectrum start->uv ir_res O-H band position concentration dependent? ir->ir_res nmr_res Phenolic OH proton significantly downfield? nmr->nmr_res uv_res λmax > 300 nm? uv->uv_res is_4h 4-Hydroxy Isomer ir_res->is_4h Yes is_2h 2-Hydroxy Isomer ir_res->is_2h No nmr_res->is_2h Yes uv_res->is_2h Yes

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 4-fluoro-2-hydroxybenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 4-fluoro-2-hydroxybenzoate, a halogenated organic compound. By understanding the chemical's properties and the rationale behind these disposal protocols, researchers can ensure the safety of themselves and their colleagues while maintaining regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Inferred Properties and Hazards:

PropertyValue/InformationRationale & Significance
Chemical Formula C9H9FO3The presence of a fluorine atom designates this as a halogenated organic compound , which has specific regulatory implications for disposal.[1][2]
Molecular Weight 184.16 g/mol Relevant for inventory and waste manifest documentation.
Physical State Likely a solid at room temperatureThis affects spill cleanup procedures and the choice of waste container.
Potential Health Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.Based on hazards of similar compounds like methyl 4-fluoro-3-hydroxybenzoate and other parabens.[3][4][5] Personal Protective Equipment (PPE) is essential.
Environmental Hazards Potentially harmful to aquatic life.Halogenated organic compounds can persist in the environment.[6] Discharge into drains or the environment must be strictly avoided.[5]

The Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical, including this compound, should be governed by a hierarchy of controls and best practices.

  • Waste Minimization : The most effective disposal method is to not generate waste in the first place. Careful planning of experiments to use the minimum amount of material necessary is a crucial first step.

  • Segregation : This is a critical principle. Halogenated organic waste must be segregated from non-halogenated waste streams.[2] This is because common disposal methods like incineration require different conditions for halogenated compounds to prevent the formation of highly toxic byproducts such as dioxins and furans.

  • Labeling and Containment : All waste containers must be clearly and accurately labeled with their contents.[2] Containers should be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[2][3]

  • Regulatory Compliance : Disposal must adhere to local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) provides a framework for hazardous waste management, with specific provisions for halogenated organic compounds.[1][7][8]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for researchers.

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE : This includes, at a minimum, a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[3][4]

  • Work in a well-ventilated area : A chemical fume hood is recommended when handling the solid compound or preparing it for disposal to avoid inhalation of any dust or powder.[4][5]

  • Avoid generating dust : Handle the solid material carefully to minimize the creation of airborne particles.[3]

II. Waste Collection and Segregation:

  • Designate a specific waste container : Use a container specifically labeled for "Halogenated Organic Solid Waste".

  • Ensure container compatibility : The container should be made of a material compatible with this compound (e.g., high-density polyethylene, glass).

  • Transfer the waste : Carefully transfer the solid this compound into the designated waste container. Use a spatula or other appropriate tool.

  • Do not mix with other waste types : Do not add non-halogenated solvents, strong acids or bases, or other incompatible chemicals to this container.[2][3]

III. Labeling and Storage:

  • Label the container clearly : The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Store the waste container safely : Keep the container tightly closed and store it in a designated satellite accumulation area.[3][4] This area should be secure and away from general laboratory traffic.

IV. Final Disposal:

  • Arrange for pickup by Environmental Health and Safety (EHS) : Follow your institution's specific procedures for hazardous waste pickup. Do not attempt to dispose of the chemical through regular trash or by washing it down the drain.[5]

  • Maintain records : Keep a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_decision Contamination Check start Start: Have this compound for Disposal assess_hazards Assess Hazards (Consult SDS & Institutional Guidelines) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe get_container Obtain Correctly Labeled 'Halogenated Solid Waste' Container don_ppe->get_container Work in Fume Hood transfer_waste Carefully Transfer Waste to Container get_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container is_contaminated Is the waste mixed with non-halogenated solvents or other incompatible materials? store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Waste Properly Disposed ehs_pickup->end note Note: Segregation is key. Never mix halogenated and non-halogenated waste.

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Contain the Spill : For small, manageable spills, use a chemical spill kit with an absorbent material appropriate for solids. Do not use water to clean up the spill, as this could increase the area of contamination.

  • Clean Up : Wearing appropriate PPE, carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[9]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your supervisor and EHS, even if it is small.

By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound in a manner that is safe, responsible, and compliant with all relevant regulations. This commitment to safety and environmental stewardship is fundamental to the integrity of scientific research.

References

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemScene. (2025, October 24). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information - Ethyl 4-hydroxybenzoate.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Chemstock. (n.d.). ETHYL 4-HYDROXY BENZOATE.
  • BLD Pharm. (n.d.). 1737-21-9|this compound.
  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • PubChem. (n.d.). Ethylparaben.
  • Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.